molecular formula C8H16O2 B1618892 Methyl 2-methylhexanoate CAS No. 2177-81-3

Methyl 2-methylhexanoate

Cat. No.: B1618892
CAS No.: 2177-81-3
M. Wt: 144.21 g/mol
InChI Key: NCFJODHIQVLMQF-UHFFFAOYSA-N
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Description

Methyl 2-methylhexanoate is a fatty acid ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-6-7(2)8(9)10-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFJODHIQVLMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334183
Record name Methyl 2-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-81-3
Record name Hexanoic acid, 2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-methylhexanoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Methyl 2-methylhexanoate

Introduction

This compound is an organic compound classified as a fatty acid ester.[1] It is the methyl ester of 2-methylhexanoic acid. Its chemical structure consists of a hexyl chain with a methyl group at the second carbon, and a methyl ester functional group. This compound and its isomers are of interest in various fields, including flavor and fragrance industries. This guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and relevant spectroscopic data.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below.

Table 1: General Chemical Information
PropertyValueReference
Molecular Formula C₈H₁₆O₂[2][3]
Molecular Weight 144.2114 g/mol [2][3]
IUPAC Name This compound
Synonyms 2-Methylhexanoic acid, methyl ester; Hexanoic acid, 2-methyl-, methyl ester[2][3]
CAS Registry Number 2177-81-3[2][3]
Table 2: Physical Properties
PropertyValueConditionsReference
Boiling Point 176.00 to 177.00 °C (est.)@ 760.00 mm Hg[4]
Density 0.918 g/mL (lit.) for 2-methylhexanoic acidat 25 °C
Refractive Index n20/D 1.422 (lit.) for 2-methylhexanoic acid
Vapor Pressure 1.090000 mmHg (est.)@ 25.00 °C[4]
Solubility Soluble in alcohol; Insoluble in water[4]
logP (o/w) 3.177 (est.)[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (Electron Ionization): Data for this compound is available through the NIST WebBook.[2][3]

  • Gas Chromatography: Information regarding the gas chromatography of this compound is also available.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis via Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of 2-methylhexanoic acid with methanol (B129727) in the presence of an acid catalyst.

Materials:

  • 2-Methylhexanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylhexanoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash further with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar biscyanopropyl polysiloxane column).

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60-100°C, hold for 2 minutes.

    • Ramp: 5-10°C/min to 240-260°C, hold for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

Sample Preparation: For samples where this compound is present in a complex matrix, a sample preparation step such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary prior to GC-MS analysis.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-Methylhexanoic Acid + Methanol + Acid Catalyst Reflux Reflux (2-4 hours) Reactants->Reflux Heat Evaporation Remove Excess Methanol (Rotary Evaporator) Reflux->Evaporation Extraction Liquid-Liquid Extraction (Ether/Water) Evaporation->Extraction Neutralization Wash with NaHCO3 and Brine Extraction->Neutralization Drying Dry over Na2SO4 Neutralization->Drying Evaporation2 Evaporate Solvent Drying->Evaporation2 Distillation Vacuum Distillation Evaporation2->Distillation FinalProduct Pure Methyl 2-methylhexanoate Distillation->FinalProduct GCMS_Analysis_Workflow SamplePrep Sample Preparation (e.g., Extraction, Dilution) Injection Injection into GC SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Eluted Analytes MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (Mass Spectrum & Chromatogram) Detection->DataAnalysis Result Identification and Quantification DataAnalysis->Result

References

Methyl 2-methylhexanoate CAS number 2177-81-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-methylhexanoate (CAS: 2177-81-3)

Abstract

This document provides a comprehensive technical overview of this compound, identified by CAS number 2177-81-3. It is a fatty acid ester recognized for its characteristic fruity aroma.[1] This guide details its chemical and physical properties, spectroscopic characteristics, synthesis methodologies, and common chemical reactions. Furthermore, it explores its applications, particularly within the flavor and fragrance industries, and outlines essential safety and handling protocols. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an organic compound classified as a fatty acid methyl ester.[1][2] Its fundamental identifiers and properties are summarized below.

Table 1: Chemical Identification

Identifier Value
CAS Number 2177-81-3[2]
IUPAC Name This compound[2]
Synonyms 2-Methylhexanoic acid, methyl ester; Hexanoic acid, 2-methyl-, methyl ester[2]
Molecular Formula C₈H₁₆O₂[2][3]
Molecular Weight 144.21 g/mol [2][3]

| InChI Key | NCFJODHIQVLMQF-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

Property Value Source
Melting Point -71 °C / -96 °F (Data for isomer Methyl hexanoate)
Boiling Point 151 °C / 304 °F (Data for isomer Methyl hexanoate)
Density 0.885 g/cm³ at 25 °C (Data for isomer Methyl hexanoate)
Appearance Colorless Liquid [4] (Data for similar ester)
Odor Fruity [4] (Data for similar ester)

| log Pow (Octanol/Water) | 2.34 | (Data for isomer Methyl hexanoate) |

Note: Some physical data is referenced from the closely related isomer, Methyl hexanoate, due to a lack of specific data for this compound in the provided results.

Spectroscopic Data

While a full spectroscopic analysis is not available in the search results, the NIST Chemistry WebBook indicates the availability of mass spectrometry (electron ionization) and gas chromatography data for this compound.[2] This data is crucial for the identification and quantification of the compound in experimental settings.

Synthesis and Reactions

Synthesis

The most common and industrially viable method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-methylhexanoic acid, with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The synthesis of the precursor, 2-methylhexanoic acid, can be achieved through various organic synthesis routes, including asymmetric hydrogenation for chiral-specific products.[5][6]

Experimental Protocol: Fischer Esterification of 2-Methylhexanoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylhexanoic acid (1.0 eq) and methanol (3.0-5.0 eq). The excess methanol serves as both a reactant and a solvent.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the excess methanol under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by fractional distillation to yield pure this compound.

Synthesis_Workflow Synthesis of this compound Reactant1 2-Methylhexanoic Acid Process Reflux (Heat) Reactant1->Process Reactant2 Methanol Reactant2->Process Catalyst H₂SO₄ (catalyst) Catalyst->Process Product This compound Process->Product Byproduct Water (H₂O) Process->Byproduct

Caption: Fischer esterification workflow for this compound.

Chemical Reactions

As a typical ester, this compound can undergo several fundamental reactions:

  • Hydrolysis: In the presence of an acid or base catalyst, it can be hydrolyzed back to 2-methylhexanoic acid and methanol.[4]

  • Transesterification: It can react with other alcohols in the presence of a catalyst to form a different ester and methanol.[4]

Applications

Due to its pleasant, fruity aroma, this compound and similar esters are utilized in several industries:

  • Flavor and Fragrance: It serves as a flavoring agent in food products and a fragrance component in perfumes, cosmetics, and personal care items.[4][7]

  • Chemical Intermediate: It can be used as a building block or precursor in the synthesis of more complex organic molecules, such as plasticizers and surfactants.[4]

Safety and Handling

The safety information is based on data for the closely related isomer, Methyl hexanoate, and should be handled with corresponding care.

Table 3: GHS Hazard Information

Hazard Class Code Statement
Flammable Liquids H226 Flammable liquid and vapor[8]

| Acute Aquatic Hazard | H402 | Harmful to aquatic life[8] |

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.[8][9]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]

  • Ground/bond container and receiving equipment and use explosion-proof electrical equipment.[8][9]

  • Wear protective gloves, eye protection, and face protection.[8][10]

Table 4: First Aid Measures

Exposure Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[10]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[8][10]
Eye Contact Rinse with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do.[10]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8] |

Table 5: Fire-Fighting Measures

Measure Instruction
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
Specific Hazards Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures.

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary.[8][10] |

References

Technical Guide: Physicochemical Properties of Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of Methyl 2-methylhexanoate, a fatty acid ester. The data is presented for easy reference and integration into research and development workflows.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. These values are critical for a variety of applications, including analytical chemistry, reaction stoichiometry, and formulation development.

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.2114 g/mol [1][2]
CAS Registry Number 2177-81-3[1][2]

Methodology for Molecular Weight Calculation

The molecular weight of a compound is a fundamental property derived from its molecular formula. The calculation is based on the sum of the atomic weights of the constituent atoms.

Protocol:

  • Identify the Molecular Formula: The elemental composition of this compound is determined to be C₈H₁₆O₂[1][2].

  • Determine Atomic Weights: The standard atomic weight of each element is utilized:

    • Carbon (C): ≈ 12.011 u

    • Hydrogen (H): ≈ 1.008 u

    • Oxygen (O): ≈ 15.999 u

  • Calculate Total Mass: The molecular weight (MW) is calculated using the following equation:

    • MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of O atoms × Atomic Weight of O)

    • MW = (8 × 12.011) + (16 × 1.008) + (2 × 15.999)

    • MW ≈ 144.2114 g/mol

Logical Relationship Diagram

The following diagram illustrates the logical workflow from the chemical structure to the final calculated molecular weight, providing a clear visual representation of the data derivation process.

G cluster_input Compound Identification cluster_analysis Compositional Analysis cluster_calculation Molecular Weight Derivation compound This compound structure Chemical Structure compound->structure elements Elemental Composition (C, H, O) structure->elements counts Atom Count C: 8 | H: 16 | O: 2 elements->counts formula Molecular Formula C₈H₁₆O₂ counts->formula calculation Calculation (8 * 12.011) + (16 * 1.008) + (2 * 15.999) formula->calculation atomic_weights Standard Atomic Weights C: ~12.011 H: ~1.008 O: ~15.999 atomic_weights->calculation mw Molecular Weight 144.2114 g/mol calculation->mw

References

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 2-methylhexanoate. The information enclosed is intended to support research, drug development, and quality control activities where the characterization of this molecule is required.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the seven unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the alkyl chain's structure. The predicted data, including chemical shift (δ), multiplicity, integration, and coupling constants (J), are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
a (CH₃-CH)~ 1.15Doublet (d)3H~ 7.0
b (CH-COO)~ 2.45Multiplet (m)1H-
c (CH₂-CH)~ 1.40 - 1.60Multiplet (m)2H-
d (CH₂-CH₂)~ 1.25 - 1.35Multiplet (m)2H-
e (CH₂-CH₃)~ 1.25 - 1.35Multiplet (m)2H-
f (CH₃-CH₂)~ 0.90Triplet (t)3H~ 7.2
g (O-CH₃)~ 3.67Singlet (s)3HN/A

Structural Elucidation and Signal Assignment

The structure of this compound dictates the observed splitting patterns and chemical shifts in its ¹H NMR spectrum.

Caption: Structure of this compound with proton assignments.

The signals in the spectrum can be attributed as follows:

  • Signal g (O-CH₃): The three protons of the methoxy (B1213986) group are chemically equivalent and have no adjacent protons, resulting in a singlet at approximately 3.67 ppm. The deshielding effect of the adjacent oxygen atom causes this downfield shift.

  • Signal b (CH-COO): This single proton is adjacent to the carbonyl group, a methyl group, and a methylene (B1212753) group. The combined splitting from these neighboring protons will result in a complex multiplet around 2.45 ppm.

  • Signal a (CH₃-CH): The methyl group at the C2 position is split by the single adjacent methine proton (b), giving rise to a doublet at approximately 1.15 ppm.

  • Signals c, d, and e (Alkyl Chain CH₂): The methylene protons of the hexanoate (B1226103) chain will appear as overlapping multiplets in the range of 1.25 to 1.60 ppm. Their proximity to each other and the chiral center at C2 leads to complex splitting patterns.

  • Signal f (CH₃-CH₂): The terminal methyl group of the hexanoate chain is adjacent to a methylene group (e). According to the n+1 rule, its signal will be split into a triplet at approximately 0.90 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Analyte: this compound

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice. Other deuterated solvents such as acetone-d₆ or benzene-d₆ may be used depending on the desired resolution and potential solvent effects.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent using a calibrated micropipette.

    • Gently agitate the vial to ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

    • If necessary, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard for chemical shift calibration (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Typical Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard one-pulse experiment (e.g., 'zg30').

    • Spectral Width: A range of -2 to 12 ppm is generally sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J) by measuring the distance in Hertz between the split peaks.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from the molecular structure to the final spectral interpretation.

workflow cluster_structure Molecular Structure cluster_prediction Spectral Prediction cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Structure This compound Structure ChemShift Predict Chemical Shifts (δ) Structure->ChemShift Multiplicity Determine Multiplicity (n+1 rule) Structure->Multiplicity Integration Assign Integration Structure->Integration Coupling Estimate Coupling Constants (J) Structure->Coupling Assignment Signal Assignment ChemShift->Assignment Multiplicity->Assignment Integration->Assignment Coupling->Assignment SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition SamplePrep->NMR_Acq Processing Spectral Processing NMR_Acq->Processing Processing->Assignment Interpretation Structural Confirmation Assignment->Interpretation

Caption: Workflow for ¹H NMR spectral analysis of this compound.

Mass Spectrometry of Methyl 2-methylhexanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of Methyl 2-methylhexanoate, a branched-chain fatty acid methyl ester. The document details its molecular properties, predicted fragmentation patterns under electron ionization, and a generalized experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Properties of this compound

This compound is an organic compound with the following key identifiers:

  • Molecular Formula: C₈H₁₆O₂[1][2]

  • Molecular Weight: 144.2114 g/mol [1][2]

  • CAS Number: 2177-81-3[1][2]

  • IUPAC Name: this compound[1][2]

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Electron ionization is a widely used technique for the mass analysis of volatile compounds like this compound. In this process, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into various smaller, charged ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to follow characteristic pathways for branched-chain fatty acid methyl esters. The major fragmentation events include:

  • α-Cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

  • McLafferty Rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

  • Cleavage at the Branch Point: Fragmentation at the C2 position, leading to the loss of alkyl radicals.

Based on these principles, the following key fragments are anticipated in the mass spectrum of this compound.

Disclaimer: The quantitative data in the following table is illustrative, as publicly accessible, detailed quantitative mass spectral data for this compound is limited. The m/z values are predicted based on the molecular structure and common fragmentation patterns of similar compounds.

Data Presentation: Predicted Mass Spectrum of this compound
m/zProposed Fragment IonFormulaFragmentation PathwayIllustrative Relative Abundance
144[M]⁺•[C₈H₁₆O₂]⁺•Molecular IonLow
113[M - OCH₃]⁺[C₇H₁₃O]⁺Loss of the methoxy (B1213986) groupModerate
101[M - C₃H₇]⁺[C₅H₉O₂]⁺Cleavage of the butyl group at the C2 positionModerate
88[CH₃OC(O)CH(CH₃)]⁺•[C₄H₈O₂]⁺•McLafferty + 1 rearrangementHigh
87[M - C₄H₉]⁺[C₄H₇O₂]⁺Loss of the butyl radicalHigh
74[CH₃OC(OH)=CH₂]⁺•[C₃H₆O₂]⁺•McLafferty rearrangementProminent
59[COOCH₃]⁺[C₂H₃O₂]⁺α-cleavageModerate
57[C₄H₉]⁺[C₄H₉]⁺Butyl cation from cleavage at the C2 positionHigh
43[C₃H₇]⁺[C₃H₇]⁺Propyl cationModerate

Experimental Protocols

The following is a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards at concentrations appropriate for the expected sample concentrations.

  • Sample Derivatization (if necessary): If analyzing the parent acid (2-methylhexanoic acid), derivatization to its methyl ester is required. A common method is esterification using BF₃-methanol.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A modern capillary gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection for trace analysis or split injection (e.g., 20:1) for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 200.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Mandatory Visualizations

Predicted Fragmentation Pathway of this compound

fragmentation_pathway cluster_frags Fragment Ions M This compound (M, m/z 144) M_ion [M]⁺• (m/z 144) M->M_ion EI (70 eV) frag113 [M - OCH₃]⁺ (m/z 113) M_ion->frag113 - •OCH₃ frag101 [M - C₃H₇]⁺ (m/z 101) M_ion->frag101 - •C₃H₇ frag88 [C₄H₈O₂]⁺• (m/z 88) M_ion->frag88 McLafferty +1 frag87 [M - C₄H₉]⁺ (m/z 87) M_ion->frag87 - •C₄H₉ frag74 [C₃H₆O₂]⁺• (m/z 74) M_ion->frag74 McLafferty frag59 [COOCH₃]⁺ (m/z 59) M_ion->frag59 α-cleavage frag57 [C₄H₉]⁺ (m/z 57) M_ion->frag57 Branch Cleavage experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample/Standard dissolve Dissolve in Solvent start->dissolve dilute Serial Dilution dissolve->dilute inject Inject into GC-MS dilute->inject gc Gas Chromatography (Separation) inject->gc ms Mass Spectrometry (Ionization & Fragmentation) gc->ms detector Detector ms->detector spectrum Mass Spectrum Generation detector->spectrum library Library Search & Fragmentation Analysis spectrum->library report Final Report library->report

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of methyl 2-methylhexanoate, tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Introduction to IR Spectroscopy of Esters

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule.[1] By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated.[1] For esters like this compound, IR spectroscopy is invaluable for confirming the presence of the characteristic ester functional group, monitoring reaction progress during its synthesis, and assessing the purity of the final product.

The key vibrational modes for esters that give rise to strong and characteristic absorption bands in an IR spectrum are the C=O (carbonyl) stretch and the two C-O (carbonyl-oxygen and alkyl-oxygen) stretches. The intense C=O stretching absorption is one of the most recognizable peaks in an IR spectrum.[2][3] Saturated aliphatic esters typically show a C=O stretching band in the range of 1750-1735 cm⁻¹.[4] Additionally, two distinct C-O single bond stretching vibrations are expected in the fingerprint region (1300-1000 cm⁻¹).[3][4]

Predicted IR Absorption Data for this compound

While an experimental spectrum for this compound is not publicly available, a predictive summary of its key IR absorption bands can be compiled based on the analysis of its functional groups and data from analogous compounds. The structure of this compound includes a saturated ester, a methyl group at the alpha-carbon, and a hexanoate (B1226103) chain.

The following table summarizes the expected quantitative data for the principal vibrational modes of this compound.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C-H StretchAlkyl (sp³)2975 - 2850StrongAsymmetric and symmetric stretching of CH₃ and CH₂ groups in the hexyl and methyl substituents.
C=O StretchEster~1740StrongThis is a characteristic, sharp, and intense peak for a saturated aliphatic ester. The position can be slightly influenced by the substitution on the α-carbon.[2][4]
C-H Bend (Scissoring/Bending)Alkyl~1465 and ~1375MediumBending vibrations of the CH₂ and CH₃ groups. The peak around 1375 cm⁻¹ is characteristic of a methyl group.
C-O Stretch (Asymmetric)Ester (O=C-O)~1250 - 1180StrongStretching of the C-O bond adjacent to the carbonyl group. This is one of the two characteristic ester C-O stretches.[3]
C-O Stretch (Symmetric)Ester (O-C-C)~1150 - 1000StrongStretching of the C-O bond of the methoxy (B1213986) group. This contributes to the "fingerprint" region of the spectrum, confirming the ester functionality.[1][3]
C-H RockAlkyl~725WeakRocking vibration of the (CH₂)n chain, typically observed in longer alkyl chains.

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid this compound

Attenuated Total Reflectance (ATR) is a widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy, especially for liquid samples, as it requires minimal sample preparation.[5][6]

3.1. Materials and Instrumentation

3.2. Detailed Methodology

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal stability.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This spectrum will contain signals from the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum. Typical parameters for a background scan are:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform a Fourier transform of the interferogram and ratio the sample spectrum against the background spectrum to generate the final IR spectrum in absorbance or transmittance units.

    • After analysis, clean the ATR crystal meticulously with a solvent-moistened wipe to remove all traces of the sample.

Visualization of Experimental and Analytical Workflow

The following diagrams illustrate the logical relationships in the IR spectroscopy workflow, from sample preparation to data interpretation.

experimental_workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample D Acquire Sample Spectrum C->D E Fourier Transform & Background Correction D->E F Identify Characteristic Peaks E->F G Compare with Reference Data F->G H Final Interpretation G->H

Caption: Experimental workflow for ATR-FTIR analysis.

signaling_pathway cluster_functional_groups Molecular Structure of this compound cluster_vibrations Vibrational Modes cluster_peaks Characteristic IR Peaks FG1 Ester Group (C=O, C-O) Vib1 Stretching FG1->Vib1 leads to FG2 Alkyl Chain (C-H) FG2->Vib1 leads to Vib2 Bending FG2->Vib2 leads to Vib3 Rocking FG2->Vib3 leads to FG3 Methyl Groups (C-H) FG3->Vib1 leads to FG3->Vib2 leads to Peak1 ~1740 cm⁻¹ (C=O Stretch) Vib1->Peak1 Peak2 ~1250-1000 cm⁻¹ (C-O Stretches) Vib1->Peak2 Peak3 ~2975-2850 cm⁻¹ (C-H Stretches) Vib1->Peak3 Peak4 ~1465, ~1375 cm⁻¹ (C-H Bends) Vib2->Peak4

References

The Elusive Ester: An In-depth Technical Guide on the Natural Occurrence of Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-methylhexanoate is a branched-chain fatty acid ester with potential applications in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence. While direct evidence for the presence of this compound in natural sources is limited, this document explores the existence of its biosynthetic precursor, 2-methylhexanoic acid, and outlines the analytical methodologies that could be employed for its detection and quantification. This guide is intended for researchers, scientists, and professionals in the fields of natural products chemistry, food science, and drug development.

Natural Occurrence: A Focus on the Precursor

Current scientific literature does not extensively report the direct isolation of this compound from natural sources. However, its corresponding carboxylic acid, 2-methylhexanoic acid, has been identified in a few plant species. The presence of the precursor acid suggests the potential for the formation of its methyl ester in these or other organisms, even if at very low concentrations.

Documented Occurrences of 2-Methylhexanoic Acid

The presence of 2-methylhexanoic acid has been reported in the following natural sources:

  • Grasses: It has been identified as a component of Bothriochloa bladhii, a species of grass.

  • Fruits: Volatile analyses have detected 2-methylhexanoic acid in doum fruit (Hyphaene thebaica), apples (Malus domestica), and strawberries (Fragaria × ananassa).[1]

Quantitative Data

Detailed quantitative data on the concentration of 2-methylhexanoic acid in these natural sources is not widely available in the current body of scientific literature. The reported occurrences are often qualitative, identifying its presence as a volatile or semi-volatile compound.

Table 1: Documented Natural Sources of 2-Methylhexanoic Acid

Natural SourceSpeciesFamilyReported OccurrenceQuantitative Data
Australian blady grassBothriochloa bladhiiPoaceaeIdentified as a constituent.Not Reported
Doum FruitHyphaene thebaicaArecaceaeIdentified as a volatile flavor compound in the peel and pulp.[1]Not Reported
AppleMalus domesticaRosaceaeIdentified as a naturally occurring acid.[1]Not Reported
StrawberryFragaria × ananassaRosaceaeIdentified as a naturally occurring acid.[1]Not Reported

Biosynthesis: A Putative Pathway

While the biosynthesis of this compound has not been specifically elucidated, a plausible pathway can be proposed based on the well-established principles of branched-chain fatty acid and ester biosynthesis in plants and microorganisms. The pathway can be conceptually divided into two main stages: the formation of the 2-methylhexanoic acid backbone and its subsequent esterification.

Biosynthesis of 2-Methylhexanoic Acid

The biosynthesis of 2-methylhexanoic acid likely follows the general pathway for the synthesis of branched-chain fatty acids, which utilizes primers derived from branched-chain amino acids.

  • Initiation: The biosynthesis is likely initiated with a branched-chain acyl-CoA primer, such as 2-methylbutyryl-CoA (derived from isoleucine) or isovaleryl-CoA (derived from leucine).

  • Elongation: The primer undergoes a series of condensation reactions with malonyl-CoA, catalyzed by a fatty acid synthase (FAS) complex. Each cycle adds two carbon atoms to the growing acyl chain.

  • Termination: The elongation process is terminated when the acyl chain reaches a specific length, in this case, a six-carbon backbone with a methyl branch at the alpha-position, to yield 2-methylhexanoyl-ACP.

  • Release: The 2-methylhexanoyl group is then released from the acyl carrier protein (ACP) by a thioesterase to form free 2-methylhexanoic acid.

Esterification to this compound

The final step in the proposed pathway is the esterification of 2-methylhexanoic acid with methanol. This reaction is typically catalyzed by an alcohol acyltransferase (AAT), an enzyme class responsible for the synthesis of a wide variety of volatile esters in fruits and flowers.

Putative Biosynthetic Pathway of this compound cluster_0 Branched-Chain Fatty Acid Synthesis cluster_1 Ester Formation Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Several Steps FAS Complex FAS Complex 2-Methylbutyryl-CoA->FAS Complex Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Complex Elongation Units 2-Methylhexanoyl-ACP 2-Methylhexanoyl-ACP FAS Complex->2-Methylhexanoyl-ACP Elongation 2-Methylhexanoic Acid 2-Methylhexanoic Acid 2-Methylhexanoyl-ACP->2-Methylhexanoic Acid Thioesterase AAT AAT 2-Methylhexanoic Acid->AAT Methanol Methanol Methanol->AAT This compound This compound AAT->this compound Alcohol Acyltransferase (AAT)

A putative biosynthetic pathway for this compound.

Experimental Protocols

The detection and quantification of the elusive this compound in natural matrices would require highly sensitive analytical techniques. Given its expected volatile nature, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) would be the method of choice. Additionally, the analysis of its non-volatile precursor, 2-methylhexanoic acid, would necessitate a derivatization step to enhance its volatility for GC-MS analysis.

HS-SPME-GC-MS for this compound Analysis

This method is suitable for the analysis of volatile and semi-volatile compounds in a sample's headspace.

Methodology:

  • Sample Preparation: A known amount of the homogenized biological material (e.g., fruit pulp, leaf tissue) is placed in a sealed headspace vial. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added for quantification.

  • Headspace Extraction: The vial is incubated at a controlled temperature to allow volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis: The SPME fiber is then transferred to the heated injection port of the gas chromatograph, where the adsorbed analytes are desorbed and separated on a capillary column (e.g., DB-5ms). The separated compounds are then detected by a mass spectrometer.

  • Identification and Quantification: Compound identification is based on the comparison of the obtained mass spectra and retention times with those of an authentic standard of this compound. Quantification is achieved by constructing a calibration curve using the internal standard.

GC-MS Analysis of 2-Methylhexanoic Acid via Derivatization

To analyze the non-volatile 2-methylhexanoic acid by GC-MS, it must first be converted into a volatile derivative.

Methodology:

  • Extraction: The 2-methylhexanoic acid is first extracted from the sample matrix using a suitable solvent (e.g., ethyl acetate) via liquid-liquid extraction.

  • Derivatization (Esterification): The extracted acid is then derivatized to its methyl ester (this compound) or another suitable ester. A common method involves reaction with a methylating agent such as BF₃-methanol or by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is then analyzed by GC-MS following a similar procedure as described in section 3.1.

Experimental Workflow for the Analysis of this compound and its Precursor cluster_0 Analysis of this compound (Volatile) cluster_1 Analysis of 2-Methylhexanoic Acid (Non-Volatile Precursor) Sample_V Natural Sample HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_V->HS_SPME GCMS_V Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GCMS_V Data_V Identification & Quantification GCMS_V->Data_V Sample_NV Natural Sample Extraction Solvent Extraction Sample_NV->Extraction Derivatization Derivatization (e.g., Esterification) Extraction->Derivatization GCMS_NV Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS_NV Data_NV Identification & Quantification GCMS_NV->Data_NV

An overview of the analytical workflow.

Conclusion

References

An In-depth Technical Guide to the Physical Properties of 2-Methylhexanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoic acid methyl ester, also known as methyl 2-methylhexanoate, is a fatty acid ester with the chemical formula C₈H₁₆O₂.[1] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. This technical guide is intended for use by researchers, scientists, and professionals in the field of drug development and other scientific disciplines where this compound may be of interest.

Physicochemical Properties

Table 1: Core Physical Properties of 2-Methylhexanoic Acid Methyl Ester and Related Compounds

Property2-Methylhexanoic Acid Methyl Ester2-Methylhexanoic AcidMethyl Hexanoate (B1226103)
Molecular Formula C₈H₁₆O₂[1]C₇H₁₄O₂[2]C₇H₁₄O₂[3]
Molecular Weight 144.21 g/mol [1]130.18 g/mol [2]130.18 g/mol [3]
CAS Number 2177-81-3[1]4536-23-6[2]106-70-7[3]
Boiling Point Not available209-210 °C151 °C
Melting Point Not availableNot available-71 °C
Density Not available0.918 g/mL at 25 °C0.885 g/mL at 25 °C
Refractive Index Not availablen20/D 1.422n20/D 1.405

Experimental Protocols

Synthesis of 2-Methylhexanoic Acid Methyl Ester via Fischer Esterification

The most common and efficient method for the synthesis of 2-methylhexanoic acid methyl ester is the Fischer esterification of 2-methylhexanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.[4][5] This reversible reaction is driven towards the product by using an excess of the alcohol and/or by removing the water formed.[4]

Materials:

  • 2-Methylhexanoic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylhexanoic acid in an excess of anhydrous methanol (typically 5-10 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the stirred solution.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained at the boiling point of methanol (approximately 65 °C). Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude 2-methylhexanoic acid methyl ester.

Purification by Fractional Distillation

The crude ester can be purified by fractional distillation, preferably under reduced pressure to prevent decomposition of the product.[6]

Apparatus:

  • Distillation flask

  • Fractionating column

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude 2-methylhexanoic acid methyl ester in the distillation flask.

  • Apply a vacuum and begin to heat the flask gently.

  • Collect the fraction that distills at a constant temperature. This fraction corresponds to the purified 2-methylhexanoic acid methyl ester.

experimental_workflow cluster_synthesis Synthesis: Fischer Esterification cluster_workup Work-up cluster_purification Purification start Mix 2-Methylhexanoic Acid & Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux remove_methanol Remove Excess Methanol reflux->remove_methanol extract Extract with Ether remove_methanol->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate distill Fractional Distillation evaporate->distill product Purified this compound distill->product

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for methyl 2-methylhexanoate (CAS No. 2177-81-3) was not publicly available at the time of this writing. The following guide is based on general chemical safety principles and data extrapolated from structurally similar compounds. This information is intended for guidance purposes only and should not be considered a substitute for a manufacturer-provided SDS. Researchers, scientists, and drug development professionals are strongly advised to obtain a certified SDS from their chemical supplier before handling this compound.

Introduction

This compound is a fatty acid ester with the chemical formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][2] Its structure suggests it is likely a flammable liquid with potential for skin and eye irritation, similar to other short-chain fatty acid esters. Due to the lack of specific toxicological data, this compound should be handled with care, assuming it may present hazards associated with its chemical class.

Hazard Identification and Classification

Without a specific SDS, a definitive hazard classification is not possible. However, based on related compounds such as methyl hexanoate (B1226103) and methyl 2-ethylhexanoate, it is prudent to handle this compound as a flammable liquid that may cause skin irritation.[3][4]

Potential Hazards:

  • Flammability: Likely a flammable liquid. Vapors may form explosive mixtures with air.

  • Health: May cause skin and eye irritation. Inhalation of high concentrations of vapor may cause respiratory tract irritation. Ingestion may be harmful.

  • Environmental: The environmental impact is unknown. Release into the environment should be avoided.

Physical and Chemical Properties

Limited specific data for this compound is available. The table below provides some of the known properties. For comparison, data for the related compounds methyl hexanoate and 2-methylhexanoic acid are also included.

PropertyThis compoundMethyl Hexanoate2-Methylhexanoic Acid
CAS Number 2177-81-3106-70-74536-23-6
Molecular Formula C₈H₁₆O₂[1][2]C₇H₁₄O₂C₇H₁₄O₂
Molecular Weight 144.21 g/mol [1][2]130.18 g/mol 130.18 g/mol
Boiling Point Not Available151 °C[4]209-210 °C[5]
Melting Point Not Available-71 °C[4]Not Available
Flash Point Not AvailableNot Available106 °C
Density Not AvailableNot Available0.918 g/mL at 25 °C[5]

Experimental Protocols: General Handling and Storage

The following are general best-practice protocols for handling flammable organic esters in a laboratory setting.

4.1. Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4]

  • Keep away from heat, sparks, and open flames.[3][4]

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[3][4]

  • Wash hands thoroughly after handling.[4]

4.2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Keep in a flammable liquids storage cabinet.

Emergency Procedures

5.1. First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

5.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

5.3. Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.[3][4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][4]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[8]

Visualization of a Chemical Spill Workflow

The following diagram illustrates a logical workflow for responding to a chemical spill, a critical aspect of laboratory safety when handling substances like this compound.

G cluster_spill_response Chemical Spill Response Workflow spill Chemical Spill Occurs assess Assess the Situation (Identify substance, quantity, and immediate risks) spill->assess evacuate Evacuate Immediate Area (If necessary) assess->evacuate notify Notify Supervisor and Emergency Personnel assess->notify evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill (Use absorbent materials) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Complete Incident Report dispose->report

References

An In-depth Technical Guide to the Solubility of Methyl 2-methylhexanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-methylhexanoate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility principles, general experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction to this compound

This compound is an ester with the chemical formula C₈H₁₆O₂. As a fatty acid methyl ester (FAME), its solubility is dictated by the physicochemical properties of its alkyl chain and its ester functional group. Understanding its solubility is crucial in various applications, including its use as a fragrance ingredient, in the formulation of cosmetics, and as a precursor in organic synthesis.

Qualitative Solubility of this compound

Based on the general principles of "like dissolves like," this compound, a relatively nonpolar compound, is expected to be soluble in a range of organic solvents and poorly soluble in polar solvents such as water. Esters can act as hydrogen-bond acceptors, which allows for some interaction with protic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, PropanolSolubleThe alkyl chain of the ester has favorable van der Waals interactions with the alkyl chain of the alcohol. The ester's carbonyl group can accept hydrogen bonds from the alcohol's hydroxyl group.
Ketones Acetone, Methyl Ethyl KetoneSolubleBoth are polar aprotic solvents. The dipole-dipole interactions between the ester and the ketone are favorable.
Ethers Diethyl Ether, TetrahydrofuranSolubleEthers are good solvents for relatively nonpolar compounds due to van der Waals forces.
Hydrocarbons Hexane, TolueneSolubleAs nonpolar solvents, hydrocarbons readily dissolve the nonpolar alkyl chain of the ester through London dispersion forces.
Chlorinated Solvents Dichloromethane, ChloroformSolubleThese solvents can effectively solvate the ester through dipole-dipole interactions and London dispersion forces.
Polar Protic Solvents WaterVery Slightly Soluble/InsolubleThe large nonpolar alkyl chain of the ester disrupts the strong hydrogen bonding network of water, making dissolution energetically unfavorable.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of a compound like this compound.

This is a widely used and reliable method for determining thermodynamic equilibrium solubility.[1][2]

Principle: An excess amount of the solute (this compound) is equilibrated with a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Reagents:

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with airtight seals

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

  • This compound (solute)

  • Organic solvents of interest

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid/liquid ester at the end of the experiment is crucial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

  • Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle.

  • Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

  • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical instrument.

  • Analyze the diluted filtrate using a validated analytical method (e.g., GC-FID) to determine the concentration of this compound.

  • Calculate the solubility in appropriate units (e.g., g/100 mL, mol/L).

This method involves determining the temperature at which a known concentration of a solute completely dissolves in a solvent upon heating or precipitates upon cooling.

Principle: A mixture of known composition (solute and solvent) is heated slowly until the solid phase disappears completely. The temperature at which this occurs is the saturation temperature for that specific concentration.

Apparatus and Reagents:

  • Jacketed glass vessel with a stirrer

  • Circulating bath for temperature control

  • Calibrated thermometer or temperature probe

  • Light source and detector (for automated systems) or visual observation

  • Analytical balance

  • This compound (solute)

  • Organic solvents of interest

Procedure:

  • Accurately weigh a known amount of this compound and the desired solvent into the jacketed glass vessel.

  • Begin stirring the mixture at a constant rate.

  • Slowly heat the mixture using the circulating bath at a controlled rate (e.g., 0.1-0.5 °C/min).

  • Observe the mixture closely. The temperature at which the last solid particle of this compound dissolves is recorded as the solubility temperature for that composition.

  • Alternatively, the solution can be slowly cooled from a higher temperature, and the temperature at which the first crystals appear (cloud point) is recorded.

  • Repeat the measurement for different compositions to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of solubility using the isothermal saturation method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_results Results start Start add_excess Add excess this compound to solvent in a sealed vial start->add_excess agitate Agitate at constant temperature (e.g., 24-72 hours) add_excess->agitate Place in shaker bath settle Allow undissolved solute to settle agitate->settle sample Withdraw supernatant settle->sample Careful aspiration filter Filter sample (e.g., 0.45 µm filter) sample->filter dilute Dilute filtrate filter->dilute analyze Analyze by GC-FID dilute->analyze calculate Calculate solubility from concentration data analyze->calculate end End calculate->end

Caption: Workflow for Isothermal Solubility Determination.

Conclusion

References

A Technical Guide to the Synthesis of (S)-2-Methylhexanoic Acid for Novel Sweetener Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-methylhexanoic acid is a critical chiral building block in the synthesis of novel high-potency sweeteners. The stereochemistry at the C2 position is paramount for the desired sensory properties and biological activity of the final sweetener molecule. This technical guide provides an in-depth overview and comparison of the primary synthetic strategies for obtaining enantiomerically pure (S)-2-methylhexanoic acid. Four key methodologies are examined: diastereoselective alkylation using chiral auxiliaries, classical resolution of a racemic mixture via diastereomeric salt formation, kinetic resolution using enzymatic catalysts, and asymmetric hydrogenation of a prochiral precursor. This document details the experimental protocols for each approach, presents quantitative data for comparison, and offers a logical framework for selecting the most appropriate synthetic route based on project-specific requirements such as scale, purity, and cost. Furthermore, the biological context of sweeteners is explored through a schematic of the sweet taste signaling pathway.

Introduction: The Role of Chirality in Sweetness

The development of non-caloric, high-potency sweeteners is a significant focus in the food and pharmaceutical industries to address health concerns associated with sugar overconsumption. Many modern sweeteners are complex organic molecules where stereochemistry plays a crucial role in their interaction with the human sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors.[1][2][3] (S)-2-methylhexanoic acid has been identified as a key component in the synthesis of potent sweetener candidates.[4] The precise spatial arrangement of the methyl group in the (S)-configuration is often essential for optimal binding to the receptor and eliciting a strong sweet taste. Consequently, the efficient and scalable synthesis of enantiomerically pure (S)-2-methylhexanoic acid is a critical step in the development of these next-generation sweeteners.

Synthetic Strategies for (S)-2-Methylhexanoic Acid

The synthesis of (S)-2-methylhexanoic acid can be broadly categorized into two approaches: asymmetric synthesis, which creates the desired enantiomer directly, and resolution, which separates the desired enantiomer from a racemic mixture. This guide details four prominent methods representing these approaches.

Asymmetric Synthesis via Chiral Auxiliary

The use of a chiral auxiliary is a powerful strategy to induce stereoselectivity in a reaction. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product. The Evans oxazolidinone auxiliaries are widely used for the asymmetric alkylation of carboxylic acid derivatives.[3][5][6]

Experimental Protocol: Evans Oxazolidinone Auxiliary Method [3][7]

  • Acylation of the Chiral Auxiliary:

    • To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

    • Stir the solution for 30 minutes at -78 °C.

    • Add hexanoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate.

    • Purify the N-hexanoyloxazolidinone by flash column chromatography.

  • Diastereoselective Methylation:

    • Dissolve the N-hexanoyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise and stir for 30 minutes at -78 °C to form the enolate.

    • Add methyl iodide (1.5 eq).

    • Stir the reaction at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride, warm to room temperature, and extract with ethyl acetate.

    • Purify the methylated product by flash column chromatography.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the purified N-(2-methylhexanoyl)oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (B78521) (2.0 eq).[5][7]

    • Stir vigorously at 0 °C for 4 hours.

    • Quench the reaction with an aqueous solution of sodium sulfite.

    • Extract the chiral auxiliary with dichloromethane.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the (S)-2-methylhexanoic acid with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the final product.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used technique for separating enantiomers from a racemic mixture. It involves reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8][9][10]

Experimental Protocol: Resolution with (R)-(+)-1-Phenylethylamine [8][9]

  • Salt Formation:

    • Dissolve racemic 2-methylhexanoic acid (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethanol).

    • In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine (1.0 eq) in the same solvent.

    • Add the amine solution to the acid solution with stirring.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

    • Collect the crystals of the less soluble diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.

    • The mother liquor will be enriched in the more soluble diastereomer.

    • To improve diastereomeric purity, the collected crystals can be recrystallized from the same solvent.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Add 1 M HCl to acidify the solution to pH ~2.

    • Extract the mixture with diethyl ether. The (S)-2-methylhexanoic acid will be in the organic layer, while the (R)-1-phenylethylamine hydrochloride will remain in the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield enantiomerically enriched (S)-2-methylhexanoic acid.

Enzymatic Kinetic Resolution

Enzymatic resolution is a powerful method that utilizes the high stereoselectivity of enzymes. In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used for the resolution of carboxylic acids and their esters.[11][12][13]

Experimental Protocol: Lipase-Catalyzed Esterification

This protocol is based on the enantioselective esterification of racemic 2-methylalkanoic acids using Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym® 435.[11][13]

  • Reaction Setup:

    • In a suitable flask, combine racemic 2-methylhexanoic acid (1.0 eq), an alcohol (e.g., n-butanol, 1.0-1.5 eq), and an organic solvent (e.g., hexane (B92381) or isooctane).

    • Add immobilized Candida antarctica lipase B (Novozym® 435) to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining acid and the newly formed ester.

  • Work-up and Purification:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.

    • Transfer the filtrate to a separatory funnel and extract the unreacted (S)-2-methylhexanoic acid with a basic aqueous solution (e.g., 1 M sodium bicarbonate).

    • The organic layer will contain the (R)-2-methylhexyl butanoate.

    • Wash the aqueous extract with an organic solvent (e.g., diethyl ether) to remove any residual ester.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the (S)-2-methylhexanoic acid with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. It involves the reduction of a prochiral unsaturated substrate, such as an alkene or ketone, using hydrogen gas in the presence of a chiral metal catalyst. For the synthesis of (S)-2-methylhexanoic acid, the asymmetric hydrogenation of (E)-2-methyl-2-hexenoic acid is a viable route.[4][14][15] Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are effective catalysts for this transformation.[15][16]

Experimental Protocol: Asymmetric Hydrogenation with Ru-BINAP Catalyst [15][16]

  • Preparation of the Substrate:

    • (E)-2-methyl-2-hexenoic acid can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction between propanal and a suitable phosphonate (B1237965) or ylide, or via a Knoevenagel condensation.[17][18]

  • Asymmetric Hydrogenation Reaction:

    • In a high-pressure reactor, dissolve (E)-2-methyl-2-hexenoic acid (1.0 eq) in a suitable solvent, such as methanol.

    • Add the chiral catalyst, for example, [Ru((S)-BINAP)Cl₂]₂ (catalyst loading typically 0.01-1 mol%).

    • Purge the reactor with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm) and heat to the appropriate temperature (e.g., 25-100 °C).[16][19]

    • Stir the reaction mixture until the uptake of hydrogen ceases or the reaction is complete as determined by GC or HPLC analysis.

  • Work-up and Purification:

    • Carefully vent the hydrogen gas from the reactor.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or flash column chromatography to remove the catalyst and any byproducts, yielding (S)-2-methylhexanoic acid.

Quantitative Data and Method Comparison

The choice of synthetic method often depends on a balance of factors including yield, enantiomeric excess (ee), cost, scalability, and environmental impact. The following tables summarize reported quantitative data for the different synthetic routes to (S)-2-methylhexanoic acid and analogous compounds.

Table 1: Comparison of Synthetic Methods for (S)-2-Methylhexanoic Acid

MethodReagents/CatalystYieldEnantiomeric Excess (ee)Key Considerations
Chiral Auxiliary Evans Oxazolidinone, Methyl IodideGood to High>98% deMulti-step, stoichiometric use of expensive auxiliary, good for small to medium scale.[4][5]
Classical Resolution Racemic acid, (R)-1-phenylethylamine<50% (theoretical max)>95% (after recrystallization)Simple procedure, potentially low-cost resolving agent, can be tedious and yield is inherently limited.[8]
Enzymatic Resolution Racemic acid, Candida antarctica lipase B~50% (theoretical max)>98%Mild reaction conditions, high enantioselectivity, requires separation of product and starting material.[11]
Asymmetric Hydrogenation (E)-2-methyl-2-hexenoic acid, Ru-(S)-BINAPHigh>95%Highly efficient, catalytic, suitable for large-scale synthesis, requires specialized equipment (high-pressure reactor).[4][15]

Visualizing the Process: Workflows and Pathways

Synthetic Workflow for (S)-2-Methylhexanoic Acid

The following diagram illustrates the general workflows for the four synthetic strategies discussed.

G cluster_0 Asymmetric Synthesis cluster_0_1 Chiral Auxiliary cluster_0_2 Asymmetric Hydrogenation cluster_1 Resolution of Racemic Mixture cluster_1_1 Classical Resolution cluster_1_2 Enzymatic Resolution A1 Hexanoyl Chloride + Chiral Auxiliary A2 N-Acyl Auxiliary A1->A2 >98% ee A3 Diastereoselective Methylation A2->A3 >98% ee A4 Methylated Adduct A3->A4 >98% ee A5 Auxiliary Cleavage A4->A5 >98% ee P (S)-2-Methylhexanoic Acid A5->P >98% ee B1 (E)-2-Methyl-2-hexenoic Acid B2 Hydrogenation (Ru-BINAP, H₂) B1->B2 >95% ee B2->P >95% ee C0 Racemic 2-Methylhexanoic Acid C1 Salt formation with chiral amine C0->C1 <50% yield D1 Enantioselective Esterification (Lipase) C0->D1 ~50% yield C2 Diastereomeric Salts C1->C2 <50% yield C3 Fractional Crystallization C2->C3 <50% yield C4 Separated Diastereomer C3->C4 <50% yield C5 Acidification C4->C5 <50% yield C5->P <50% yield D2 Mixture of (S)-Acid and (R)-Ester D1->D2 ~50% yield D3 Separation D2->D3 ~50% yield D3->P ~50% yield

Caption: Synthetic workflows for producing (S)-2-methylhexanoic acid.

Decision Tree for Method Selection

Choosing the optimal synthetic route depends on several factors. This decision tree provides a framework for selecting a method based on key project requirements.

DecisionTree Start Start: Need (S)-2-Methylhexanoic Acid Scale What is the required scale? Start->Scale Purity Is >99% ee critical? Scale->Purity Small to Medium (<1 kg) Equip High-pressure reactor available? Scale->Equip Large (>1 kg) Cost Is cost a major constraint? Purity->Cost No CA Chiral Auxiliary Purity->CA Yes Purity2 Is >99% ee critical? ER Enzymatic Resolution Purity2->ER Yes CR Classical Resolution Purity2->CR No Equip->Purity2 No AH Asymmetric Hydrogenation Equip->AH Yes Cost->ER Moderate budget Cost->CR Low budget

Caption: Decision tree for selecting a synthetic method.

Biological Context: Sweet Taste Signaling Pathway

Sweeteners exert their effect by binding to the T1R2/T1R3 heterodimeric G-protein coupled receptor located on the surface of taste receptor cells in the taste buds. The binding of a sweetener molecule, such as one derived from (S)-2-methylhexanoic acid, to the Venus flytrap domain of the T1R2 subunit induces a conformational change in the receptor.[1][2] This initiates a downstream signaling cascade, leading to the perception of sweetness.

G Sweetener Sweetener ((S)-2-methylhexanoic acid derivative) Receptor T1R2/T1R3 Receptor Sweetener->Receptor Binds to T1R2 subunit G_protein Gustducin (G-protein) Receptor->G_protein activates PLCb2 Phospholipase C-β2 (PLCβ2) G_protein->PLCb2 activates PIP2 PIP₂ PLCb2->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 opens Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx causes ATP_release ATP Release Depolarization->ATP_release Nerve Gustatory Nerve Signal (Perception of Sweetness) ATP_release->Nerve activates

Caption: The sweet taste signaling pathway.

Molecular docking studies suggest that small molecule sweeteners bind within a cavity of the T1R2 subunit.[20][21] The specific stereochemistry and functional groups of the sweetener molecule, such as the carboxylic acid and the chiral methyl group of (S)-2-methylhexanoic acid derivatives, are critical for establishing the necessary hydrogen bonds and hydrophobic interactions within this binding pocket to trigger the signaling cascade.

Conclusion

The synthesis of enantiomerically pure (S)-2-methylhexanoic acid is a crucial step in the development of novel sweeteners. This guide has provided a comprehensive overview of four key synthetic methodologies: chiral auxiliary-based synthesis, classical resolution, enzymatic resolution, and asymmetric hydrogenation. Each method offers distinct advantages and disadvantages in terms of yield, enantioselectivity, scalability, and cost. For large-scale industrial production, asymmetric hydrogenation presents a highly efficient and catalytic route. For smaller-scale research and development, chiral auxiliary methods offer excellent stereocontrol, while resolution techniques provide practical alternatives, particularly when cost is a primary concern. A thorough understanding of these synthetic options, coupled with an appreciation for the biological mechanism of sweet taste perception, will empower researchers and drug development professionals to select the most appropriate strategy for their specific needs and accelerate the discovery of new and improved sweeteners.

References

The Physiological Roles of Branched-Chain Fatty Acid Esters: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Branched-chain fatty acid esters (BCFAEs) are a class of endogenous lipids that are gaining significant attention for their diverse and potent physiological functions. This technical guide provides an in-depth exploration of the core biological roles of BCFAEs, with a particular focus on the well-characterized family of fatty acid esters of hydroxy fatty acids (FAHFAs). We delve into their impact on metabolic regulation, inflammation, and cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of BCFAE biology, detailed experimental protocols for their study, and a summary of key quantitative data.

Introduction to Branched-Chain Fatty Acid Esters

Branched-chain fatty acids (BCFAs) are fatty acids characterized by one or more methyl branches along their acyl chain.[1][2] When esterified to other molecules, such as hydroxy fatty acids, they form a diverse class of lipids known as branched-chain fatty acid esters. A particularly important subclass of BCFAEs is the fatty acid esters of hydroxy fatty acids (FAHFAs), which feature an ester bond between a fatty acid and a hydroxy fatty acid.[1] These lipids were relatively recently discovered in mammals and have since been identified as critical signaling molecules with significant therapeutic potential.[1]

FAHFAs are present in various tissues, with notably high concentrations in adipose tissue.[1] Their levels are dynamically regulated by physiological states such as fasting and high-fat feeding and have been shown to correlate with insulin (B600854) sensitivity in humans.[1][3] This guide will primarily focus on the physiological functions of FAHFAs, as they represent the most extensively studied group of BCFAEs with profound implications for human health and disease.

Synthesis and Metabolism

The synthesis of BCFAs, the precursors to BCFAEs, can occur through the utilization of branched-chain amino acid catabolites as primers for fatty acid synthase.[4][5] For instance, the degradation of valine, leucine, and isoleucine can produce 2-methylpropanyl-CoA, 3-methylbutyryl-CoA, and 2-methylbutyryl-CoA, respectively, which can then be used to initiate the synthesis of branched-chain fatty acids.[5]

FAHFAs are synthesized in vivo and their levels are regulated by various physiological conditions, including fasting and high-fat diets.[3] The metabolism of FAHFAs is an active area of research, with studies suggesting they are subject to hydrolysis, releasing the constituent fatty acid and hydroxy fatty acid.

Physiological Roles and Mechanisms of Action

The physiological effects of BCFAEs, particularly FAHFAs, are multifaceted, impacting metabolism, inflammation, and immune responses.

Metabolic Regulation

A primary and well-documented function of certain BCFAEs, especially specific isomers of palmitic acid esters of hydroxy stearic acids (PAHSAs), is their role in regulating glucose homeostasis and insulin sensitivity.[3][6]

  • Stimulation of Insulin and GLP-1 Secretion : PAHSAs can directly stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and promote the secretion of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[1][3] This dual action contributes significantly to their glucose-lowering effects.[1]

  • Enhancement of Insulin Sensitivity : Administration of PAHSAs has been shown to improve insulin sensitivity and glucose tolerance in animal models.[3][6] They can augment insulin-stimulated glucose uptake in adipocytes and muscle tissue.[3][7]

Anti-inflammatory and Immune-modulatory Effects

BCFAEs, and FAHFAs in particular, exhibit potent anti-inflammatory properties across various cell types and in preclinical models of inflammatory diseases.[1][8] They can modulate the activity of immune cells and reduce the production of pro-inflammatory cytokines.[8][9] This anti-inflammatory action is partly mediated by the inhibition of the NF-κB signaling pathway.[4]

Signaling Pathways

The physiological effects of branched-chain fatty acid esters are mediated through specific cellular signaling pathways. The G protein-coupled receptors GPR40 (also known as FFAR1) and GPR120 (FFAR4) have been identified as key receptors for FAHFAs.[1][10]

Upon binding to these receptors, FAHFAs can trigger downstream signaling cascades.

  • GPR40 Signaling : Activation of GPR40 in pancreatic β-cells by FAHFAs leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and potentiation of insulin secretion.[10][11] Some synthetic GPR40 agonists have also been shown to signal through Gs, leading to cAMP production.[3]

  • GPR120 Signaling : GPR120 activation by FAHFAs is coupled to both Gq/11 and β-arrestin-2 signaling pathways.[6][12] The Gq/11 pathway activation leads to increased intracellular calcium. The β-arrestin-2 pathway is particularly important for the anti-inflammatory effects of GPR120 activation, as it can lead to the inhibition of NF-κB signaling.[1][6]

GPR40_Signaling_Pathway BCFAE Branched-Chain Fatty Acid Ester GPR40 GPR40 BCFAE->GPR40 Gq_protein Gq GPR40->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Insulin_Secretion Enhanced Insulin Secretion Ca_release->Insulin_Secretion Promotes

GPR40 Signaling Pathway for Insulin Secretion.

GPR120_Signaling_Pathway BCFAE Branched-Chain Fatty Acid Ester GPR120 GPR120 BCFAE->GPR120 Gq_protein Gq GPR120->Gq_protein Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PLC PLC Gq_protein->PLC Activates TAB1 TAB1 beta_arrestin->TAB1 Sequesters Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase Leads to Metabolic_Effects Metabolic Effects Ca_increase->Metabolic_Effects Contributes to TAK1 TAK1 TAB1->TAK1 Prevents binding to NFkB_inhibition Inhibition of NF-κB Pathway TAK1->NFkB_inhibition Leads to Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory Results in

GPR120 Signaling Pathways.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on the effects of PAHSAs.

ParameterBCFAE IsomerEffectConcentration/DoseCell/Animal ModelReference
Metabolic Effects
Glucose-Stimulated Insulin Secretion (GSIS)9-PAHSAPotentiation20 µMMIN6 cells, human islets[7]
Insulin-Stimulated Glucose Uptake5-PAHSA, 9-PAHSAPotentiation20 µM3T3-L1 adipocytes[7]
GPR40 Activation (EC50)GW9508 (synthetic agonist)Activation47 nMNot specified[11]
GPR120 Activation (EC50)GW9508 (synthetic agonist)Activation2.2 µMNot specified[11]
Anti-inflammatory Effects
Pro-inflammatory Cytokine Expression (TNF-α, IL-6)14-methylpentadecanoic acid (iso-BCFA)Decreased mRNA levels5-10 µMHepG2 cells[13][14]
Pro-inflammatory Cytokine Expression (FASN, CRP, IL-6)12-methyltetradecanoic acid (anteiso-BCFA)Increased mRNA levelsNot specifiedHepG2 cells[13][14]
Tissue Concentrations
Serum PAHSA Levels5-PAHSA, 12/13-PAHSAReduced in obese miceNot specifiedHigh-fat diet-fed mice[8]
Adipose Tissue PAHSA LevelsMultiple isomersReduced in insulin-resistant humansNot specifiedHumans[3]

Experimental Protocols

Accurate quantification and analysis of branched-chain fatty acid esters are crucial for understanding their physiological roles. The following section outlines general workflows for their extraction, analysis, and the assessment of their biological activities.

Extraction and Quantification of FAHFAs from Biological Samples

This protocol describes a general method for the extraction and quantification of FAHFAs from tissues and serum/plasma using liquid-liquid extraction, solid-phase extraction (SPE), and liquid chromatography-mass spectrometry (LC-MS).[1][12][14]

FAHFA_Extraction_Workflow Sample Biological Sample (Tissue or Serum/Plasma) Homogenization Homogenization with Internal Standard Sample->Homogenization LLE Liquid-Liquid Extraction (e.g., Bligh-Dyer) Homogenization->LLE SPE Solid-Phase Extraction (SPE) (Silica Cartridge) LLE->SPE Organic Phase LCMS LC-MS/MS Analysis SPE->LCMS Eluted FAHFAs Quantification Quantification LCMS->Quantification

Workflow for FAHFA Extraction and Analysis.

Materials:

Procedure:

  • Sample Homogenization:

    • For tissue samples (e.g., ~150 mg), homogenize on ice in a mixture of PBS, methanol, and chloroform.[14]

    • For serum/plasma samples (e.g., 200 µL), mix with PBS, methanol, and chloroform.[14]

    • Add a known amount of internal standard to the chloroform prior to extraction for accurate quantification.[14]

  • Liquid-Liquid Extraction (Bligh-Dyer Method):

    • Vortex the homogenate and centrifuge to separate the organic and aqueous phases.[14]

    • Collect the lower organic phase containing the lipids.[14]

    • Dry the organic phase under a stream of nitrogen.[14]

  • Solid-Phase Extraction (SPE):

    • Pre-wash the silica SPE cartridge with ethyl acetate and then condition with hexane.[12]

    • Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the cartridge.[12]

    • Wash the cartridge with a low-polarity solvent (e.g., 5% ethyl acetate in hexane) to elute neutral lipids.[12]

    • Elute the FAHFAs with a more polar solvent (e.g., 100% ethyl acetate).[12]

    • Dry the eluted FAHFA fraction under nitrogen.[12]

  • LC-MS/MS Analysis:

    • Reconstitute the dried FAHFA fraction in a suitable solvent (e.g., methanol).[12]

    • Inject the sample into an LC-MS/MS system equipped with a C18 column.[12]

    • Use an optimized gradient of mobile phases (e.g., methanol/water with ammonium (B1175870) acetate) to separate the FAHFA isomers.[12]

    • Detect and quantify the FAHFAs using multiple reaction monitoring (MRM) in negative ion mode.[12]

In Vitro Calcium Mobilization Assay for GPR40/GPR120 Activation

This assay measures the activation of GPR40 or GPR120 by BCFAEs by detecting the transient increase in intracellular calcium concentration upon receptor activation.

Materials:

  • HEK293T or CHO cells stably expressing human GPR40 or GPR120

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • Test BCFAE compounds

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • Seed the GPR40- or GPR120-expressing cells into 96-well plates and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate in the dark at 37°C for 1 hour.

  • Compound Preparation:

    • Prepare serial dilutions of the test BCFAE compounds in the assay buffer.

  • Calcium Flux Measurement:

    • Place the dye-loaded plate in the fluorescence plate reader.

    • Record baseline fluorescence for a short period.

    • Inject the compound dilutions into the wells and continue recording the fluorescence signal to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Quantify the peak fluorescence response for each well.

    • Generate dose-response curves and calculate EC50 values to determine the potency of the BCFAEs.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the ability of BCFAEs to potentiate glucose-stimulated insulin secretion from pancreatic β-cell lines (e.g., MIN6) or isolated islets.[7][13]

Materials:

  • MIN6 cells or isolated pancreatic islets

  • Culture medium

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM)

  • KRBH buffer with high glucose (e.g., 16.7 mM)

  • Test BCFAE compounds

  • Insulin ELISA kit

Procedure:

  • Cell/Islet Preparation:

    • Culture MIN6 cells to confluence or prepare isolated islets.

    • Pre-incubate the cells/islets in low-glucose KRBH buffer.

  • Treatment:

    • Incubate the cells/islets with the test BCFAE compounds or vehicle control in low-glucose KRBH buffer for a specified period (e.g., 1-2 hours).

  • Glucose Stimulation:

    • Remove the treatment solution and wash the cells/islets with low-glucose KRBH buffer.

    • Incubate the cells/islets in low-glucose KRBH buffer (basal secretion).

    • Incubate a parallel set of cells/islets in high-glucose KRBH buffer (stimulated secretion).

  • Sample Collection and Analysis:

    • Collect the supernatant from each well after the incubation period.

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit.

  • Data Analysis:

    • Normalize the insulin secretion to the total protein content or DNA content.

    • Compare the insulin secretion in the presence and absence of the BCFAE at both low and high glucose concentrations.

Conclusion

Branched-chain fatty acid esters, particularly FAHFAs, are emerging as a class of bioactive lipids with significant potential for therapeutic intervention in metabolic and inflammatory diseases. Their ability to improve glucose homeostasis and exert potent anti-inflammatory effects underscores their importance in maintaining physiological balance. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the fascinating biology of these molecules and accelerate the development of novel therapeutics targeting the BCFAE signaling pathways.

References

Methyl 2-methylhexanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Volatile Organic Compound with Potential Applications in Flavor Science and Beyond

Introduction

Methyl 2-methylhexanoate is a volatile organic compound (VOC) belonging to the class of branched-chain fatty acid esters. As a naturally occurring molecule found in various fruits and other biological sources, it contributes to their characteristic aromas. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, analytical methodologies, and known biological context. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this and related compounds.

Physicochemical Properties

This compound is the methyl ester of 2-methylhexanoic acid. Its properties are influenced by its branched alkyl chain and ester functional group. While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on its precursor, 2-methylhexanoic acid, and structurally similar esters.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (C₈H₁₆O₂)2-Methylhexanoic Acid (C H₁₄O₂)Methyl 2-ethylhexanoate (B8288628) (C₉H₁₈O₂) (for comparison)
Molecular Weight ( g/mol ) 144.21130.18158.24
Boiling Point (°C) ~160-170 (estimated)209-210[1]176-177 (estimated)[2]
Melting Point (°C) Data not availableData not availableData not available
Vapor Pressure (mmHg @ 25°C) Data not available0.0576[1]1.09 (estimated)[2]
Density (g/mL @ 25°C) ~0.87 (estimated)0.918[1]0.8719 (at 20°C)[3]
Refractive Index (n20/D) ~1.41 (estimated)1.422[1]1.414[3]
CAS Number 2177-81-34536-23-6816-19-3

Organoleptic Properties

Branched-chain esters like this compound are known for their fruity and complex aromas. The parent acid, 2-methylhexanoic acid, is described as having a cheesy and fruity character.[4] Methyl 2-hexenoate, a related unsaturated ester, is noted for its green, fatty, fruity, pineapple, and earthy nuances, making it a valuable ingredient in the flavor and fragrance industry.[5][6] It is anticipated that this compound possesses a similar fruity and slightly fatty or cheesy aroma profile.

Natural Occurrence and Biosynthesis

This compound is a naturally occurring volatile compound found in a variety of fruits. It is a member of the diverse family of branched-chain esters that contribute significantly to the complex aroma profiles of many plant species.

The biosynthesis of this compound originates from the catabolism of branched-chain amino acids (BCAAs), specifically L-isoleucine. The pathway involves a series of enzymatic reactions that convert the amino acid into its corresponding α-keto acid, which is then decarboxylated and esterified to form the final ester product.

Biosynthesis_of_Methyl_2_methylhexanoate cluster_pathway Biosynthesis Pathway L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Branched-Chain Aminotransferase (BCAT) 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutanoyl-CoA Branched-Chain alpha-Keto Acid Dehydrogenase (BCKDH) 2-Methylhexanoic_Acid 2-Methylhexanoic Acid 2-Methylbutanoyl-CoA->2-Methylhexanoic_Acid Chain Elongation & Thioesterase Methyl_2_methylhexanoate This compound 2-Methylhexanoic_Acid->Methyl_2_methylhexanoate Alcohol Acyltransferase (AAT) + Methanol (B129727)

Biosynthesis of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-methylhexanoic acid, using methanol in the presence of an acid catalyst.

Materials:

  • 2-Methylhexanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylhexanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid mass).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation under reduced pressure.

Synthesis_Workflow cluster_synthesis Synthesis and Purification Workflow Start Start Reaction Fischer Esterification: 2-Methylhexanoic Acid + Methanol (H₂SO₄ catalyst, reflux) Start->Reaction Workup Quenching and Neutralization Reaction->Workup Extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) Workup->Extraction Drying Drying of Organic Phase (e.g., with MgSO₄) Extraction->Drying Purification Purification by Distillation Drying->Purification Analysis Characterization (GC-MS, NMR) Purification->Analysis End Pure Methyl 2-methylhexanoate Analysis->End

Workflow for the synthesis of this compound.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of volatile compounds like this compound.

Sample Preparation: For complex matrices such as biological tissues or food samples, a solvent extraction or headspace solid-phase microextraction (HS-SPME) is typically employed to isolate the volatile fraction. For direct analysis of the pure compound or a reaction mixture, simple dilution in a suitable solvent (e.g., hexane (B92381) or dichloromethane) is sufficient.

GC-MS Parameters (Typical):

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis, such as a DB-5ms (5%-phenyl-methylpolysiloxane) or a more polar column like a DB-WAX (polyethylene glycol).

  • Injector: Split/splitless injector, with an injection volume of 1 µL.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-300.

Data Interpretation:

  • Retention Time: The retention time of this compound will depend on the specific column and temperature program used. On a standard non-polar column, it is expected to elute after methyl hexanoate (B1226103) due to its slightly higher boiling point.

  • Mass Spectrum: The mass spectrum of this compound is expected to show characteristic fragmentation patterns for a methyl ester. Key fragments would likely include the molecular ion (M⁺) at m/z 144, a peak corresponding to the loss of a methoxy (B1213986) group (M-31) at m/z 113, and a prominent peak from the McLafferty rearrangement at m/z 88. Other fragments from the cleavage of the alkyl chain would also be present.

GCMS_Analysis_Workflow cluster_analysis GC-MS Analysis Workflow Sample_Preparation Sample Preparation (Extraction/Dilution) GC_Injection Injection into GC Sample_Preparation->GC_Injection Chromatographic_Separation Separation on Capillary Column GC_Injection->Chromatographic_Separation Ionization_Fragmentation Electron Ionization (70 eV) & Fragmentation Chromatographic_Separation->Ionization_Fragmentation Mass_Analysis Mass Analysis by Quadrupole Ionization_Fragmentation->Mass_Analysis Detection Detection of Ions Mass_Analysis->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis

A typical workflow for GC-MS analysis.

Biological Activity and Potential Relevance to Drug Development

While direct studies on the biological activity of this compound are scarce, the broader class of branched-chain fatty acids (BCFAs) and their esters have been shown to possess various biological effects.

General Activities of Branched-Chain Fatty Acid Esters:

  • Anti-inflammatory Properties: Some BCFAs and their derivatives have demonstrated anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.[7]

  • Antimicrobial Activity: BCFAs are known components of bacterial cell membranes and can exhibit antimicrobial properties, likely by disrupting the cell membranes of other microbes.[7]

  • Metabolic Regulation: Certain branched fatty acid esters of hydroxy fatty acids (FAHFAs) have been identified as endogenous lipids with anti-diabetic and anti-inflammatory effects.[8] They can influence glucose and insulin (B600854) homeostasis.[8]

Relevance to Drug Development: The biological activities of related branched-chain lipids suggest that this compound could be a starting point for the design and synthesis of novel therapeutic agents. Its structure could be modified to enhance specific biological activities, such as antimicrobial or anti-inflammatory effects. However, extensive research is required to elucidate any specific biological targets and mechanisms of action for this compound.

Conclusion

This compound is a volatile organic compound with interesting chemical and organoleptic properties. While its primary current application lies in the flavor and fragrance industry, the known biological activities of the broader class of branched-chain fatty acid esters suggest potential for further investigation into its biological roles. This technical guide provides a foundational understanding of its chemistry, synthesis, and analysis, which will be valuable for researchers exploring its potential in various scientific disciplines, including drug discovery and development. Further research is needed to fully characterize its physicochemical properties and to uncover its specific biological functions.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of methyl 2-methylhexanoate from 2-methylhexanoic acid via Fischer esterification. Detailed experimental protocols, data presentation in tabular format, and a visual representation of the experimental workflow are included to facilitate replication and understanding of the process. This protocol is intended for use by qualified professionals in a laboratory setting.

Introduction

This compound is an ester that finds applications in the fragrance and flavor industry and can serve as a building block in the synthesis of more complex organic molecules. The Fischer esterification is a classic and efficient method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This process is an equilibrium reaction, and to achieve a high yield of the ester, it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[1]

This application note details a robust and reproducible protocol for the synthesis, purification, and characterization of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Methylhexanoic acid≥99%Sigma-Aldrich
Methanol (B129727)Anhydrous, ≥99.8%Fisher Scientific
Sulfuric acidConcentrated (95-98%)J.T. Baker
Diethyl etherAnhydrous, ≥99%VWR
Sodium bicarbonateSaturated aqueous solutionLaboratory prepared
Sodium chloride (Brine)Saturated aqueous solutionLaboratory prepared
Anhydrous sodium sulfateGranularEMD Millipore

Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Distillation apparatus

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Protocol

Synthesis of this compound
  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-methylhexanoic acid (13.0 g, 0.1 mol).

  • Add an excess of anhydrous methanol (50 mL, approx. 1.2 mol), which serves as both the reactant and the solvent.

  • Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirred solution.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Purification
  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a 250 mL separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with:

    • 50 mL of water

    • 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution)

    • 50 mL of saturated sodium chloride (brine) solution

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • The crude this compound can be further purified by distillation to yield a colorless liquid.

Data Presentation

Physical and Chemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2-Methylhexanoic acidC₇H₁₄O₂130.18209-2100.918
This compoundC₈H₁₆O₂144.21~160-165 (est.)N/A
Characterization Data

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2-Methylhexanoic acid 11.5 (br s)Singlet1H-COOH
2.45 (q, J = 7.0 Hz)Quartet1H-CH(CH₃)-
1.70 - 1.60 (m)Multiplet2H-CH₂-
1.45 - 1.25 (m)Multiplet4H-CH₂CH₂-
1.18 (d, J = 7.0 Hz)Doublet3H-CH(CH₃)-
0.90 (t, J = 7.2 Hz)Triplet3H-CH₂CH₃
This compound 3.67 (s)Singlet3H-OCH₃
2.40 (sextet, J = 7.0 Hz)Sextet1H-CH(CH₃)-
1.65 - 1.55 (m)Multiplet1H-CH₂-
1.45 - 1.20 (m)Multiplet5H-CH₂CH₂- and one proton of adjacent -CH₂-
1.14 (d, J = 7.0 Hz)Doublet3H-CH(CH₃)-
0.89 (t, J = 7.2 Hz)Triplet3H-CH₂CH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
2-Methylhexanoic acid [2]183.5C=O
41.5-CH(CH₃)-
34.5-CH₂-
29.0-CH₂-
22.8-CH₂-
17.0-CH(CH₃)-
14.0-CH₂CH₃
This compound 176.8C=O
51.4-OCH₃
41.2-CH(CH₃)-
34.2-CH₂-
28.8-CH₂-
22.7-CH₂-
16.8-CH(CH₃)-
13.9-CH₂CH₃

Visualizations

Reaction Scheme

G Fischer Esterification of 2-Methylhexanoic Acid cluster_reactants Reactants cluster_products Products 2-Methylhexanoic_Acid 2-Methylhexanoic Acid Methyl_2-methylhexanoate This compound 2-Methylhexanoic_Acid->Methyl_2-methylhexanoate H₂SO₄ (cat.), Reflux Water Water Methanol Methanol Methanol->Methyl_2-methylhexanoate

Caption: Fischer Esterification Reaction Scheme.

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Combine 2-Methylhexanoic Acid, Methanol, and H₂SO₄ B Reflux for 4-6 hours A->B C Cool and Quench with Water B->C D Extract with Diethyl Ether C->D E Wash with NaHCO₃ and Brine D->E F Dry with Na₂SO₄ E->F G Filter and Evaporate Solvent F->G H Purify by Distillation G->H I Characterize by NMR and GC-MS H->I

Caption: Experimental Workflow for Synthesis.

Conclusion

The Fischer esterification of 2-methylhexanoic acid with methanol provides a straightforward and effective method for the synthesis of this compound. The protocol outlined in this document, including the purification and characterization steps, is designed to yield a high-purity product. The provided data and visualizations serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

Application Notes and Protocols for the Esterification of 2-Methylhexanoic Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of methyl 2-methylhexanoate via the Fischer esterification of 2-methylhexanoic acid with methanol (B129727). Included are detailed experimental protocols, data on the physical and spectroscopic properties of the reactant and product, and diagrams illustrating the reaction mechanism and experimental workflow. This application note is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, fragrance, and materials industries. This compound is a branched-chain fatty acid ester with potential applications as a fragrance component, a specialty solvent, and an intermediate in the synthesis of more complex molecules. The most common and direct method for its preparation is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This equilibrium-driven process is typically facilitated by the use of an excess of the alcohol and a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to achieve high yields.[3]

This application note details a standard laboratory procedure for the synthesis of this compound, including reaction setup, workup, purification, and characterization.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for the starting material and the product is provided below for easy reference.

Table 1: Physicochemical Properties

Property2-Methylhexanoic AcidThis compound
CAS Number 4536-23-62177-81-3[4]
Molecular Formula C₇H₁₄O₂C₈H₁₆O₂[4]
Molecular Weight 130.18 g/mol 144.21 g/mol [4]
Boiling Point 209-210 °CNot available
Density 0.918 g/mL at 25 °CNot available

Table 2: Spectroscopic Data

Spectrum2-Methylhexanoic AcidThis compound
¹H NMR --INVALID-LINK--Not available
¹³C NMR --INVALID-LINK--[5]Not available
FTIR --INVALID-LINK--[6]--INVALID-LINK--[7]
Mass Spectrum --INVALID-LINK----INVALID-LINK--[8]

Experimental Protocol: Fischer Esterification

This protocol describes a general method for the acid-catalyzed esterification of 2-methylhexanoic acid with methanol.

Materials
  • 2-Methylhexanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or Ethyl acetate (B1210297)

  • Boiling chips

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Reaction Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-methylhexanoic acid (1.0 eq) and a significant excess of anhydrous methanol (10-20 eq). Methanol serves as both the reactant and the solvent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 eq) to the stirred solution. The addition of sulfuric acid is exothermic and may require cooling in an ice bath.

  • Reflux: Attach a reflux condenser and add a few boiling chips to the flask. Heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle. Maintain the reflux for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel. Add diethyl ether or ethyl acetate and deionized water. Shake the funnel gently and allow the layers to separate.

  • Washing:

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.

    • Wash the organic layer with deionized water.

    • Finally, wash the organic layer with brine to remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure to obtain the pure this compound.

Reaction Mechanism and Workflow

The Fischer esterification proceeds through a series of reversible protonation and nucleophilic acyl substitution steps.

Fischer_Esterification_Mechanism RCOOH 2-Methylhexanoic Acid Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H⁺ MeOH Methanol H_plus H⁺ (catalyst) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + Methanol Protonated_ether Protonated Intermediate Tetrahedral_intermediate->Protonated_ether Proton Transfer Protonated_ester Protonated Ester Protonated_ether->Protonated_ester - Water Water Water Ester This compound Protonated_ester->Ester - H⁺ H_plus_regen H⁺ (regenerated)

Fischer Esterification Mechanism

The experimental workflow provides a step-by-step overview of the synthesis and purification process.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Mix 2-Methylhexanoic Acid, Methanol, and Acid Catalyst Reflux Reflux for 2-6 hours Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Excess Methanol Cool->Evaporate Extract Extract with Organic Solvent and Water Evaporate->Extract Wash Wash with NaHCO₃, Water, and Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate on Rotary Evaporator Dry->Concentrate Purify Purify by Fractional Distillation Concentrate->Purify Characterize Characterize by NMR, IR, GC-MS Purify->Characterize

Experimental Workflow for Synthesis

Quantitative Data Summary

Table 3: Representative Reaction Parameters and Expected Outcomes

ParameterCondition 1 (H₂SO₄)Condition 2 (p-TsOH)
Catalyst Concentrated H₂SO₄p-Toluenesulfonic acid
Catalyst Loading 10-20 mol%5-10 mol%
Methanol 10-20 equivalents10-20 equivalents
Temperature Reflux (~65 °C)Reflux (~65 °C)
Reaction Time 2-4 hours4-8 hours
Expected Yield > 85%> 80%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact.

  • The reaction mixture will be hot during reflux. Use appropriate handling procedures.

Conclusion

The Fischer esterification of 2-methylhexanoic acid with methanol provides a straightforward and efficient method for the synthesis of this compound. By employing an excess of methanol and an acid catalyst, high conversion to the desired ester can be achieved. The detailed protocol and accompanying information in this application note serve as a valuable resource for researchers engaged in organic synthesis and drug development.

References

Application Note: High-Purity Isolation of Methyl 2-methylhexanoate via Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-methylhexanoate (CAS 2177-81-3) is a fatty acid ester with applications in fragrance, flavor, and as a starting material or intermediate in organic synthesis.[1][2] For these applications, particularly in research and pharmaceutical development, high purity of the compound is essential. Synthesis of this ester, often via Fischer esterification of 2-methylhexanoic acid and methanol, results in a crude product containing unreacted starting materials, acid catalyst, and byproducts. Distillation is a robust and scalable purification technique that separates compounds based on differences in their boiling points, making it an ideal method for isolating this compound from less volatile or non-volatile impurities.[3]

This document provides a detailed protocol for the purification of this compound using simple atmospheric distillation. It also discusses the use of fractional and vacuum distillation for achieving higher purity.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its common synthetic precursor, 2-methylhexanoic acid.

PropertyThis compound2-Methylhexanoic Acid (Precursor)
CAS Number 2177-81-3[2]4536-23-6
Molecular Formula C₈H₁₆O₂[2]C₇H₁₄O₂
Molecular Weight 144.21 g/mol [2]130.18 g/mol
Boiling Point (est.) 160 - 175 °C (at 760 mmHg)209 - 210 °C (at 760 mmHg)
Density (est.) ~0.88 g/mL at 25 °C0.918 g/mL at 25 °C
Refractive Index (est.) ~1.41 n20/D1.422 n20/D
Appearance Colorless LiquidColorless, Oily Liquid[4]

Note: Boiling point, density, and refractive index for this compound are estimated based on values for structurally similar compounds, such as methyl hexanoate (B1226103) (b.p. 151 °C) and methyl 2-ethylhexanoate (B8288628) (b.p. 176-177 °C).[5][6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound.

G Purification Workflow cluster_0 Pre-Treatment (Optional) cluster_1 Distillation cluster_2 Collection & Analysis Crude Crude Ester (from synthesis) Wash Aqueous Wash (NaHCO₃, Brine) Crude->Wash Dry Drying (Anhydrous Na₂SO₄) Wash->Dry Setup Assemble Distillation Apparatus Dry->Setup Heat Heat to Boiling Vapor Vaporization & Fractionation Heat->Vapor Condense Condensation Vapor->Condense Residue High-Boiling Residue (Impurities, Acid) Vapor->Residue Collect Collect Pure Fraction (at constant temp.) Condense->Collect Analyze Purity Assessment (GC-MS, NMR) Collect->Analyze

Caption: Workflow for the purification of this compound.

Experimental Protocols

This section details the protocol for purifying this compound from a typical crude reaction mixture.

Materials and Equipment
  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Boiling chips or magnetic stir bar

  • Round-bottom flasks (distilling and receiving)

  • Heating mantle with stirrer

  • Distillation head (Simple or Vigreux)

  • Liebig condenser

  • Thermometer and adapter

  • Collection adapter (bent adapter)

  • Separatory funnel

  • Erlenmeyer flasks

  • Standard laboratory glassware and clamps

Safety Precautions
  • This compound is expected to be a flammable liquid, similar to other esters.[7] Keep away from open flames, sparks, and hot surfaces.

  • Perform the distillation in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ensure all glassware is free of cracks and securely clamped to prevent breakage and spills.

  • When washing with sodium bicarbonate, vent the separatory funnel frequently to release pressure from CO₂ evolution.

Pre-Distillation Workup (Recommended)

This step neutralizes and removes any residual acid catalyst and water-soluble impurities.

  • Transfer the cooled, crude reaction mixture to a separatory funnel.

  • Slowly add a saturated solution of sodium bicarbonate. Swirl gently and vent frequently until gas evolution ceases.

  • Shake the funnel, vent, and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the organic layer with a saturated brine solution to remove residual water.

  • Drain the organic layer (top layer) into a clean, dry Erlenmeyer flask.

  • Add anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes until the liquid is clear. This indicates that the ester is dry.

  • Filter or decant the dried ester into a clean, dry round-bottom flask suitable for distillation.

Distillation Procedure
  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Place the round-bottom flask containing the dried, crude ester and a few boiling chips (or a magnetic stir bar) into a heating mantle.

  • Connect Components: Attach the distillation head to the flask. Place a thermometer in the head with the bulb positioned just below the side arm leading to the condenser. Attach the condenser and ensure a steady flow of cool water enters at the bottom and exits at the top.

  • Heating: Begin heating the flask gently. The liquid should come to a gentle boil.

  • Equilibration: Watch for the vapor to rise and a condensation ring to move up through the distillation head. Allow the temperature to stabilize; this is the boiling point of the substance distilling.

  • Fraction Collection: Collect any low-boiling initial fractions (forerun) in a separate flask and discard appropriately. When the temperature stabilizes at the expected boiling point of this compound (approx. 160-175 °C), place a clean, pre-weighed receiving flask to collect the main fraction.

  • Monitoring: Collect the distillate while the temperature remains constant. A stable boiling point is an indication of a pure compound. If the temperature drops or rises significantly, it indicates that the main product has finished distilling or that impurities are co-distilling. Stop collection of the main fraction at this point.

  • Completion: Stop heating when only a small amount of residue remains in the distilling flask. Do not distill to dryness.

  • Cooling: Allow the apparatus to cool completely before disassembling. Weigh the receiving flask to determine the yield of the purified product.

Note on Vacuum Distillation

For higher purity or to prevent thermal degradation of the ester, vacuum distillation is the preferred method. The procedure is similar, but a vacuum adapter is used, and the system is connected to a vacuum pump. The boiling point will be significantly lower than at atmospheric pressure. A rough estimate of the boiling point under vacuum can be made using a pressure-temperature nomograph.

Purity Assessment

The purity of the collected fractions should be assessed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to determine the purity of the ester and identify any remaining volatile impurities. A pure sample will show a single major peak in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the this compound and detect any structurally related impurities.

  • Refractive Index: Measuring the refractive index of the purified liquid and comparing it to the literature or estimated value can serve as a quick check of purity.

References

Application Note: GC-MS Analysis of Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylhexanoate (C₈H₁₆O₂) is a branched-chain fatty acid methyl ester that can be found in various natural products and is of interest in flavor and fragrance research, as well as in the study of metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected data.

Experimental Protocols

Sample Preparation

The sample preparation method will depend on the matrix in which this compound is present. For samples where the analyte is not already in a suitable solvent for direct injection, an extraction and/or derivatization step may be necessary.

a) Direct Dilution (for neat standards or simple mixtures):

  • Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Perform serial dilutions to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Transfer the standards and any unknown samples into 2 mL autosampler vials.

b) Extraction from a Liquid Matrix (e.g., aqueous samples):

  • To 1 mL of the liquid sample, add 1 mL of a water-immiscible organic solvent like hexane or diethyl ether.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

c) Derivatization of 2-Methylhexanoic Acid:

If the target analyte is the parent acid, 2-methylhexanoic acid, derivatization to its methyl ester is required to improve volatility for GC analysis.

  • To a dried sample containing 2-methylhexanoic acid, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Seal the vial and heat at 60°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of deionized water.

  • Vortex and centrifuge to separate the layers.

  • The upper hexane layer containing this compound is ready for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-300
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Expected Retention Time and Mass Spectrum

Based on its structure and the recommended GC conditions, the retention time of this compound is expected to be in the range of 8-12 minutes. The exact retention time should be confirmed by injecting a pure standard.

The mass spectrum of this compound is characterized by specific fragment ions. The molecular ion ([M]⁺) is expected at m/z 144.[1] Key fragment ions are anticipated at m/z 88 (due to McLafferty rearrangement, a common fragmentation for methyl esters) and m/z 101 (loss of an isopropyl group). The mass spectrum available in the NIST WebBook can be used for confirmation.[1]

Table 1: Expected Mass Spectral Data for this compound

m/z Interpretation
144Molecular Ion ([M]⁺)
113[M - OCH₃]⁺
101[M - C₃H₇]⁺
88McLafferty Rearrangement Product
74[CH₃OC(OH)=CH₂]⁺ (from McLafferty rearrangement)
55Alkyl fragment
43Alkyl fragment
Quantitative Data

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion (e.g., m/z 88) against the concentration of the calibration standards. The use of an internal standard is recommended for improved accuracy and precision.

Table 2: Typical Quantitative Performance Parameters

Parameter Expected Value Description
Linearity (R²) > 0.995A measure of how well the calibration points fit a straight line.
Limit of Detection (LOD) 0.1 - 1 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5 µg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the closeness of agreement between a series of measurements.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, often determined by analyzing a spiked sample.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction/Dilution Sample->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization FinalSample Sample in Vial Derivatization->FinalSample Injection Injection FinalSample->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Quantification Quantification MassSpectrum->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Derivatization of 2-Methylhexanoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 2-methylhexanoic acid for analysis by gas chromatography (GC). Due to its polarity and relatively low volatility, direct GC analysis of 2-methylhexanoic acid can result in poor peak shape and low sensitivity. Derivatization is a crucial step to convert the carboxylic acid into a more volatile and thermally stable derivative, thereby improving its chromatographic performance.

This application note explores two common and effective derivatization techniques: silylation to form a trimethylsilyl (B98337) (TMS) ester and esterification to form a methyl ester. Additionally, a protocol for the chiral derivatization of 2-methylhexanoic acid is provided to enable the separation of its enantiomers, which is often critical in pharmaceutical and biological studies.

Method 1: Silylation using BSTFA with 1% TMCS

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a powerful silylating agent that replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group. This process significantly increases the volatility of the analyte.

Experimental Protocol: Silylation

Materials:

  • 2-methylhexanoic acid standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)

  • GC vials (2 mL) with screw caps (B75204) and septa

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample containing 2-methylhexanoic acid is completely dry. If the sample is in an aqueous solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample residue in a GC vial, add 100 µL of anhydrous solvent and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing 2-methylhexanoic acid Dry Dry Sample (e.g., Nitrogen Evaporation) Sample->Dry Add_Reagents Add Anhydrous Solvent and BSTFA + 1% TMCS Dry->Add_Reagents Vortex_Heat Vortex and Heat (60°C for 30 min) Add_Reagents->Vortex_Heat Cool Cool to Room Temperature Vortex_Heat->Cool GC_MS GC-MS Analysis Cool->GC_MS

Silylation Workflow Diagram

Method 2: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

Esterification is a classic derivatization method for carboxylic acids, converting them into their corresponding esters. The use of boron trifluoride as a catalyst in methanol (B129727) provides an effective means to form fatty acid methyl esters (FAMEs), which are significantly more volatile than the parent acids.

Experimental Protocol: Esterification

Materials:

  • 2-methylhexanoic acid standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol) solution

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • GC vials (2 mL) with screw caps and septa

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place the sample containing 2-methylhexanoic acid (typically 1-10 mg) into a screw-capped test tube. If the sample is in a solvent, evaporate it to dryness.

  • Reagent Addition: Add 1 mL of 14% BF3-Methanol solution to the sample.

  • Reaction: Tightly cap the tube and heat at 60°C for 10 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Esterification_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis Sample Sample containing 2-methylhexanoic acid Add_BF3 Add BF3-Methanol Sample->Add_BF3 Heat Heat (60°C for 10 min) Add_BF3->Heat Extract Add Hexane & NaCl(aq) and Vortex Heat->Extract Separate Separate Hexane Layer Extract->Separate Dry Dry with Na2SO4 Separate->Dry GC_MS GC-MS Analysis Dry->GC_MS

Esterification Workflow Diagram

Method 3: Chiral Derivatization for Enantiomeric Separation

For the separation of the (R)- and (S)-enantiomers of 2-methylhexanoic acid, an indirect approach can be used. This involves derivatizing the racemic mixture with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. A common chiral derivatizing agent is (S)-(-)-α-Methylbenzylamine.

Experimental Protocol: Chiral Derivatization

Materials:

  • Racemic 2-methylhexanoic acid

  • (S)-(-)-α-Methylbenzylamine

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve approximately 1 mg of racemic 2-methylhexanoic acid in 1 mL of anhydrous DCM.

  • Reagent Addition: Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine and 1.1 equivalents of DCC.

  • Reaction: Seal the vial and allow the reaction to proceed at room temperature for 2 hours with gentle stirring.

  • Workup: Quench the reaction by adding 1 mL of 1 M HCl. Separate the organic (DCM) layer.

  • Washing: Wash the organic layer with deionized water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: The resulting solution containing the diastereomeric amides is ready for GC-MS analysis on an achiral column.

Chiral_Derivatization_Logic Racemate Racemic 2-methylhexanoic acid ((R)- and (S)-enantiomers) Diastereomers Diastereomers ((R,S)- and (S,S)-amides) Racemate->Diastereomers + Chiral_Reagent Chiral Derivatizing Agent (e.g., (S)-(-)-α-Methylbenzylamine) Chiral_Reagent->Diastereomers + Separation Separation on Achiral GC Column Diastereomers->Separation Detection Detection of Two Distinct Peaks Separation->Detection

Chiral Derivatization Logical Flow

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of short-chain and branched-chain fatty acids using derivatization and GC-MS. While specific data for 2-methylhexanoic acid is not widely published, the data presented for structurally similar analytes provides a reasonable expectation of method performance.

ParameterSilylation (BSTFA) - GeneralEsterification (PFBBr) - 2-Methylpentanoic Acid[1]
Limit of Detection (LOD) 1-5 µM (for similar analytes)0.4 - 2.4 ng/L
Limit of Quantification (LOQ) 5-15 µM (for similar analytes)Not Reported
Linearity (R²) > 0.99> 0.99 (up to 3.6 µg/L)
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85-115%~100%

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized 2-methylhexanoic acid. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
GC Column Non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, DB-5ms, HP-5ms)
Injector Temperature 250°C
Oven Program Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Carrier Gas Helium or Hydrogen
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole
Scan Range m/z 50-400

Conclusion

The derivatization of 2-methylhexanoic acid is a necessary and effective strategy for its reliable analysis by GC. Both silylation and esterification are robust methods that significantly improve the volatility and chromatographic behavior of the analyte. The choice of method may depend on the sample matrix, available reagents, and the presence of other analytes of interest. For the analysis of enantiomeric composition, chiral derivatization to form diastereomers provides a reliable means of separation on standard achiral GC columns. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate their own methods for the analysis of 2-methylhexanoic acid.

References

Chiral Synthesis of (R)- and (S)-Methyl 2-methylhexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of (R)- and (S)-methyl 2-methylhexanoate. Three distinct and effective methodologies are presented: diastereoselective alkylation using a chiral auxiliary, asymmetric hydrogenation of an unsaturated precursor, and lipase-catalyzed kinetic resolution of a racemic mixture. Each method is accompanied by a detailed protocol, a summary of expected quantitative data, and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Diastereoselective Alkylation using a Pseudoephedrine Chiral Auxiliary

This method involves the use of (+)-pseudoephedrine as a chiral auxiliary to direct the stereoselective alkylation of a propionamide (B166681) derivative. The resulting diastereomers can be separated, and subsequent cleavage of the auxiliary yields the desired enantiomer of 2-methylhexanoic acid, which is then esterified.

Data Presentation
StepParameter(R)-Methyl 2-methylhexanoate(S)-Methyl 2-methylhexanoate
Alkylation Diastereomeric Excess (d.e.)>95%>95%
Yield85-95%85-95%
Auxiliary Cleavage Yield>90%>90%
Esterification Yield>95%>95%
Final Product Enantiomeric Excess (e.e.)>98%>98%
Overall Yield~70-80%~70-80%
Experimental Protocol

Step 1: Synthesis of Pseudoephedrine Propionamide

  • To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add triethylamine (B128534) (1.2 eq).

  • Slowly add propionyl chloride (1.1 eq) and stir the mixture at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the pseudoephedrine propionamide.

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine propionamide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF and cool to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF.

  • Slowly add the LDA solution to the amide solution at -78 °C and stir for 30 minutes to form the enolate.

  • Add propyl iodide (1.5 eq) to the enolate solution and stir at -78 °C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomers can be separated at this stage by flash chromatography.

Step 3: Auxiliary Cleavage to (R)- or (S)-2-Methylhexanoic Acid

  • To the isolated diastereomer, add a 3 M aqueous HCl solution and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove the pseudoephedrine auxiliary.

  • The aqueous layer contains the desired enantiomer of 2-methylhexanoic acid. For the synthesis of the (R)-enantiomer, the less polar diastereomer from the alkylation step is used. For the (S)-enantiomer, the more polar diastereomer is used.

Step 4: Fischer Esterification to Methyl 2-methylhexanoate

  • To the aqueous solution of the chiral 2-methylhexanoic acid, add an excess of methanol (B129727) (10-20 eq) and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the methyl ester with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the (R)- or (S)-methyl 2-methylhexanoate by distillation.

Diagrams

G cluster_0 Synthesis of (R)- and (S)-2-Methylhexanoic Acid Pseudoephedrine Propionamide Pseudoephedrine Propionamide Diastereoselective Alkylation Diastereoselective Alkylation Pseudoephedrine Propionamide->Diastereoselective Alkylation 1. LDA, Propyl Iodide 2. Separation (R)- or (S)-2-Methylhexanoic Acid (R)- or (S)-2-Methylhexanoic Acid Diastereoselective Alkylation->(R)- or (S)-2-Methylhexanoic Acid Acid Hydrolysis

Caption: Synthesis of chiral 2-methylhexanoic acid.

G cluster_1 Esterification Workflow Chiral 2-Methylhexanoic Acid Chiral 2-Methylhexanoic Acid Fischer Esterification Fischer Esterification Chiral 2-Methylhexanoic Acid->Fischer Esterification Methanol, H2SO4 (cat.) Chiral this compound Chiral this compound Fischer Esterification->Chiral this compound

Caption: Final esterification to the target molecule.

Asymmetric Hydrogenation

This method involves the enantioselective hydrogenation of an achiral unsaturated precursor, methyl 2-methyl-2-hexenoate, using a chiral rhodium or ruthenium catalyst. This approach offers a more direct route to the chiral ester.

Data Presentation
Parameter(R)-Methyl 2-methylhexanoate(S)-Methyl 2-methylhexanoate
Enantiomeric Excess (e.e.) >95%>95%
Yield >90%>90%
Catalyst Loading 0.1 - 1 mol%0.1 - 1 mol%
Reaction Time 12-24 hours12-24 hours
Experimental Protocol

Step 1: Synthesis of Methyl 2-methyl-2-hexenoate

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve methyl 2-methyl-2-hexenoate (1.0 eq) in a degassed solvent such as methanol or dichloromethane.

  • Add the chiral catalyst, for example, [Rh(COD)2]BF4 with a chiral phosphine (B1218219) ligand like (R)-BINAP for the (R)-product or (S)-BINAP for the (S)-product (0.1-1 mol%).

  • Pressurize the reactor with hydrogen gas (10-50 atm).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash chromatography to obtain the enantiomerically enriched this compound.

Diagrams

G cluster_0 Asymmetric Hydrogenation Pathway Methyl 2-methyl-2-hexenoate Methyl 2-methyl-2-hexenoate Chiral Rhodium Complex Chiral Rhodium Complex Methyl 2-methyl-2-hexenoate->Chiral Rhodium Complex Catalyst Addition Hydrogenation Hydrogenation Chiral Rhodium Complex->Hydrogenation H2 (R)- or (S)-Methyl 2-methylhexanoate (R)- or (S)-Methyl 2-methylhexanoate Hydrogenation->(R)- or (S)-Methyl 2-methylhexanoate

Caption: Asymmetric hydrogenation of the precursor.

Lipase-Catalyzed Kinetic Resolution

This biocatalytic method utilizes a lipase (B570770) to selectively hydrolyze one enantiomer of racemic this compound, leaving the other enantiomer unreacted. The separated unreacted ester and the acid from the hydrolyzed ester can then be isolated.

Data Presentation
ParameterUnreacted (S)-EsterHydrolyzed (R)-Acid
Enantiomeric Excess (e.e.) >95%>95%
Yield (theoretical max. 50%) 40-48%40-48%
Enzyme Candida antarctica Lipase B (CALB)Candida antarctica Lipase B (CALB)
Reaction Time 24-72 hours24-72 hours
Experimental Protocol

Step 1: Preparation of Racemic this compound

  • Racemic this compound can be prepared by Fischer esterification of racemic 2-methylhexanoic acid with methanol.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • To a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0), add racemic this compound (1.0 eq).

  • Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B), to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) for 24-72 hours. The progress of the reaction should be monitored by chiral GC or HPLC to achieve ~50% conversion.

  • Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Acidify the filtrate to pH 2-3 with 1 M HCl.

  • Extract the mixture with diethyl ether. The organic layer will contain the unreacted (S)-methyl 2-methylhexanoate and the (R)-2-methylhexanoic acid.

  • Separate the ester and the acid by extraction with an aqueous solution of sodium bicarbonate. The acid will move to the aqueous phase, while the ester remains in the organic phase.

  • Isolate the (S)-ester from the organic phase by drying and evaporation.

  • Acidify the aqueous phase and extract with diethyl ether to isolate the (R)-2-methylhexanoic acid, which can then be esterified as described previously to obtain (R)-methyl 2-methylhexanoate.

Diagrams

G cluster_0 Kinetic Resolution Workflow Racemic Ester Racemic Ester Lipase Hydrolysis Lipase Hydrolysis Racemic Ester->Lipase Hydrolysis CALB, Buffer Mixture Mixture Lipase Hydrolysis->Mixture (S)-Ester + (R)-Acid Separation Separation Mixture->Separation Extraction (S)-Ester (S)-Ester Separation->(S)-Ester (R)-Acid (R)-Acid Separation->(R)-Acid

Caption: Lipase-catalyzed kinetic resolution process.

Enantioselective Separation of Methyl 2-methylhexanoate Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective separation of Methyl 2-methylhexanoate enantiomers. Due to the structural similarity of this compound to other chiral esters, this note outlines two primary chromatographic techniques: chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).[1][2] These methods are fundamental for the quality control, stereoselective synthesis, and pharmacological assessment of chiral molecules, where enantiomers can exhibit distinct biological activities.[2][3] The protocols described herein are based on established methods for analogous compounds and provide a robust starting point for method development and validation.

Introduction

This compound is a chiral ester with potential applications in various fields, including flavor and fragrance industries, as well as a building block in the synthesis of more complex chiral molecules. The separation and quantification of its (R)- and (S)-enantiomers are crucial for understanding its stereospecific properties and for ensuring the enantiomeric purity of final products. Chiral chromatography, utilizing a chiral stationary phase (CSP), is a powerful technique for the direct separation of enantiomers.[4][5] This is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.[3] This application note details protocols for both chiral GC and chiral HPLC, providing researchers with the necessary information to achieve baseline separation of this compound enantiomers.

Data Presentation: Chromatographic Conditions

The following tables summarize the proposed starting conditions for the chiral GC and HPLC separation of this compound enantiomers. These parameters are based on successful separations of structurally related chiral esters and may require further optimization for this specific analyte.[2]

Table 1: Proposed Chiral Gas Chromatography (GC) Conditions

ParameterValue
Column Cyclodextrin-based chiral capillary column (e.g., Astec® CHIRALDEX™ B-DP or similar)
Dimensions 30 m x 0.25 mm I.D., 0.12 µm film thickness
Carrier Gas Helium or Hydrogen[6]
Inlet Temperature 250 °C
Injection Mode Split (e.g., 100:1)[7]
Injection Volume 1 µL
Oven Temperature Program Initial: 60 °C, hold for 1 min; Ramp: 2 °C/min to 150 °C; Hold: 5 min[5][7]
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C[7]

Table 2: Proposed Chiral High-Performance Liquid Chromatography (HPLC) Conditions

ParameterValue
Column Polysaccharide-based CSP (e.g., Chiralpak® AD-H or similar amylose-based column)[2][4]
Dimensions 250 x 4.6 mm, 5 µm particle size[2]
Mobile Phase n-Hexane/Isopropanol (B130326) (95:5, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C[2]
Detection UV at 210 nm (due to the weak chromophore of the ester)[2][8]
Injection Volume 10 µL

Experimental Protocols

Chiral Gas Chromatography (GC) Method

This protocol describes the direct enantioselective analysis of this compound using a chiral GC column.

1. Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.[9]

  • A cyclodextrin-based chiral capillary column.

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.

3. GC Analysis:

  • Set up the GC system according to the parameters outlined in Table 1.

  • Equilibrate the column at the initial oven temperature until a stable baseline is achieved.

  • Inject the prepared sample.

  • Record the chromatogram and determine the retention times for the two enantiomers.

4. Data Analysis:

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.[10]

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a starting point for the enantioselective separation of this compound using a polysaccharide-based chiral stationary phase under normal-phase conditions.

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[3]

  • A polysaccharide-based chiral column (e.g., Chiralpak® AD-H).[2]

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 95:5 v/v).

  • Degas the mobile phase before use.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.[2]

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.[2]

  • Filter the sample through a 0.45 µm syringe filter before injection.[11]

4. HPLC Analysis:

  • Set up the HPLC system according to the parameters in Table 2.

  • Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Inject the prepared sample.

  • Monitor the separation at 210 nm.

5. Method Optimization:

  • The ratio of n-hexane to isopropanol can be adjusted to optimize retention times and resolution. A lower percentage of isopropanol will generally increase retention.[2]

  • Other alcohol modifiers, such as ethanol, can be evaluated.[2]

Visualizations

The following diagrams illustrate the general experimental workflows for the described chiral separation methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing racemate Racemic Methyl 2-methylhexanoate dissolve Dissolve in Hexane racemate->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chiral GC Column (Cyclodextrin-based) inject->separate detect FID Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Excess integrate->calculate HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing racemate Racemic Methyl 2-methylhexanoate dissolve Dissolve in Mobile Phase racemate->dissolve dilute Dilute and Filter dissolve->dilute inject Inject Sample dilute->inject separate Chiral HPLC Column (Polysaccharide-based) inject->separate detect UV Detection (210 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram analyze Determine Retention and Resolution chromatogram->analyze quantify Quantify Enantiomers analyze->quantify

References

Application Notes and Protocols for Antifungal Activity of Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, specific studies detailing the antifungal activity, minimum inhibitory concentration (MIC), and mechanism of action of Methyl 2-methylhexanoate are not available in the peer-reviewed scientific literature. The following application notes and protocols are based on generalized methodologies for testing the antifungal activity of volatile organic compounds (VOCs) and fatty acid methyl esters (FAMEs). This compound is used as a representative compound to illustrate these established experimental procedures. The quantitative data presented is hypothetical and for illustrative purposes only.

Introduction

Fungal infections pose a significant threat to human health and agriculture, necessitating the discovery and development of novel antifungal agents. Volatile organic compounds (VOCs) produced by various organisms have gained attention as potential sources of new antifungals due to their ability to diffuse through the air and inhibit fungal growth. This compound, a volatile methyl ester, belongs to a class of compounds that have been explored for their antimicrobial properties. Fatty acid methyl esters (FAMEs), which share structural similarities, have been shown to exert antifungal effects, often by disrupting the integrity of the fungal cell membrane.

These application notes provide a comprehensive overview of the methodologies required to evaluate the antifungal potential of volatile compounds like this compound. Detailed protocols for determining the minimum inhibitory concentration (MIC) via the vapor diffusion method, a suitable technique for volatile substances, are provided. Additionally, a generalized workflow for screening and characterizing antifungal VOCs is presented, along with a potential signaling pathway that may be affected by membrane-disrupting antifungal agents. This document is intended to serve as a guide for researchers, scientists, and drug development professionals interested in investigating the antifungal properties of novel volatile esters.

Data Presentation: Quantitative Antifungal Activity

The antifungal efficacy of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. For volatile compounds, this is often expressed as a concentration in the headspace of the experimental setup (e.g., in µL/L or mg/L). The following table presents hypothetical MIC values for this compound against a panel of clinically and agriculturally important fungal species to illustrate how such data would be presented.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesTypeHypothetical MIC (µL/L headspace)
Candida albicansYeast150
Cryptococcus neoformansYeast200
Aspergillus fumigatusFilamentous Fungus250
Aspergillus flavusFilamentous Fungus220
Fusarium oxysporumFilamentous Fungus180
Botrytis cinereaFilamentous Fungus160

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Vapor Diffusion Assay

This protocol describes a method for determining the MIC of a volatile compound against filamentous fungi, adapted from methods used for other VOCs.[1]

Materials:

  • This compound (analytical grade)

  • Sterile 90 mm Petri dishes

  • Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium

  • Sterile filter paper discs (6 mm diameter)

  • Fungal cultures of interest

  • Sterile cork borer (5 mm diameter)

  • Micropipettes and sterile tips

  • Parafilm

  • Incubator

Procedure:

  • Fungal Inoculum Preparation:

    • Grow the fungal strains on PDA plates for 5-7 days at 25-28°C to allow for sufficient growth and sporulation.

    • Prepare a spore suspension by flooding the surface of the mature fungal culture with sterile 0.05% Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.

  • Vapor Diffusion Assay Setup:

    • Pour 20 mL of molten PDA into each sterile Petri dish and allow it to solidify.

    • Inoculate the center of each PDA plate with a 5 µL droplet of the prepared spore suspension.

    • In the lid of each Petri dish, aseptically place a sterile filter paper disc.

    • Prepare a serial dilution of this compound in a suitable sterile solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) if necessary, although it is often applied neat due to its volatility.

    • Apply a specific volume of this compound (e.g., 5, 10, 20, 50, 100 µL) directly onto the filter paper disc in the lid. This volume will volatilize and create a certain concentration in the headspace of the sealed Petri dish. The exact concentration can be calculated based on the volume of the Petri dish.

    • A control plate should be prepared with a filter paper disc treated with the solvent alone (if used) or left empty.

    • Carefully place the inoculated agar plate (bottom) onto the lid containing the treated filter paper disc and immediately seal the plates with Parafilm to create a closed environment.

    • Incubate the sealed plates in an inverted position at 25-28°C for 3-7 days, depending on the growth rate of the fungus.

  • MIC Determination:

    • After the incubation period, measure the diameter of the fungal colony in both the control and treated plates.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

    • The percentage of mycelial growth inhibition can be calculated using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treated plate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Vapor Diffusion Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., Aspergillus fumigatus) Spore_Suspension Spore Suspension (1x10^6 spores/mL) Fungal_Culture->Spore_Suspension Inoculation Inoculate PDA Plates with Spore Suspension Spore_Suspension->Inoculation Test_Compound This compound (Serial Dilutions) Application Apply Test Compound to Filter Disc in Lid Test_Compound->Application Sealing Seal Petri Dish (Inverted Incubation) Application->Sealing Measurement Measure Colony Diameter (after 3-7 days) Sealing->Measurement Calculation Calculate % Inhibition Measurement->Calculation MIC_Determination Determine MIC Calculation->MIC_Determination

Caption: Experimental workflow for determining the antifungal activity of a volatile compound using the vapor diffusion method.

Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_stress Cellular Stress Response cluster_response Fungal Response M2MH This compound (Lipophilic Compound) Membrane Cell Membrane Disruption (Increased Permeability) M2MH->Membrane Osmotic_Stress Osmotic Stress Membrane->Osmotic_Stress Oxidative_Stress Oxidative Stress Membrane->Oxidative_Stress HOG_Pathway HOG Pathway Activation (High Osmolarity Glycerol) Osmotic_Stress->HOG_Pathway CWI_Pathway CWI Pathway Activation (Cell Wall Integrity) Oxidative_Stress->CWI_Pathway Stress_Genes Stress Gene Expression HOG_Pathway->Stress_Genes CWI_Pathway->Stress_Genes Growth_Inhibition Inhibition of Growth Stress_Genes->Growth_Inhibition Cell_Death Apoptosis / Cell Death Growth_Inhibition->Cell_Death

Caption: A potential signaling pathway affected by membrane-disrupting antifungal agents, leading to growth inhibition.

References

Methyl 2-methylhexanoate: A Standard for Metabolic Investigations of Volatile Esters

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. Methyl 2-methylhexanoate, a volatile organic compound (VOC), serves as a crucial internal standard in metabolic studies, particularly for the analysis of branched-chain fatty acid esters and other volatile metabolites by gas chromatography-mass spectrometry (GC-MS). Its structural similarity to endogenous metabolites of interest, coupled with its distinct mass spectrum and chromatographic retention time, allows for reliable normalization and quantification in complex biological matrices.

This document provides detailed application notes and experimental protocols for the use of this compound as a standard in metabolic research.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application as an analytical standard.

PropertyValue
Synonyms Methyl 2-methylcaproate
CAS Number 2177-81-3
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
Boiling Point 158-159 °C
Density 0.885 g/mL at 25 °C
Solubility Soluble in organic solvents (e.g., methanol, hexane, dichloromethane); insoluble in water.
Purity (for GC) ≥99.5%

Principle of Internal Standardization

The internal standard method is a cornerstone of accurate quantitative analysis in chromatography. It involves the addition of a known and constant amount of a specific compound—the internal standard—to all calibration standards and unknown samples before analysis. The concentration of the analyte is then determined by comparing the ratio of the analyte's detector response (peak area) to that of the internal standard. This approach effectively compensates for variations in sample injection volume, detector response, and sample loss during preparation, leading to more reliable and reproducible results.

This compound is an ideal internal standard for the analysis of many volatile and semi-volatile metabolites due to its chemical similarity to the analytes of interest, good chromatographic behavior, and commercial availability in high purity.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol outlines the preparation of stock and working solutions of this compound for use as an internal standard and for creating calibration curves.

Materials:

  • This compound (≥99.5% purity)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC-grade solvent (e.g., n-heptane, hexane, or methanol)

Procedure:

  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent.

    • Stopper and mix thoroughly. This is the IS Stock Solution.

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the analyte standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent.

    • Stopper and mix thoroughly. This is the Analyte Stock Solution.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a constant amount of the IS Stock Solution and varying amounts of the Analyte Stock Solution into a suitable solvent.

    • The concentration range should be selected to bracket the expected analyte concentrations in the samples.

Quantitative Data for Calibration (Example):

Calibration LevelAnalyte Concentration (µg/mL)IS Concentration (µg/mL)
10.510
21.010
35.010
410.010
525.010
650.010
Protocol 2: Sample Preparation and Derivatization

For the analysis of fatty acids, derivatization to their corresponding methyl esters (FAMEs) is often necessary to improve volatility and chromatographic performance. This protocol describes a general procedure for the derivatization of fatty acids from a biological sample, incorporating this compound as an internal standard.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound Internal Standard Working Solution (e.g., 10 µg/mL in methanol)

  • 2 M Methanolic HCl

  • 6% (w/v) aqueous sodium carbonate solution

  • n-heptane

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • Autosampler vials (2 mL)

Procedure:

  • Sample Aliquoting:

    • Accurately transfer a known volume or weight of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate) into a glass vial with a PTFE-lined cap.

  • Internal Standard Spiking:

    • Add a precise volume of the this compound internal standard working solution (e.g., 100 µL of 10 µg/mL solution) to each sample and calibration standard.

  • Derivatization:

    • Add 1.0 mL of 2 M methanolic HCl.

    • Cap the vial tightly and heat at 80°C for 60 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature.

  • Extraction:

    • Add 1.0 mL of 6% (w/v) aqueous sodium carbonate solution to neutralize the acid.

    • Add 1.0 mL of n-heptane to extract the FAMEs.

    • Vortex the mixture for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Sample Transfer:

    • Carefully transfer the upper heptane (B126788) layer, containing the FAMEs and the internal standard, to a 2 mL autosampler vial for GC-MS analysis.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Compounds

HS-SPME is a solvent-free extraction technique ideal for the analysis of volatile compounds from various matrices.

Materials:

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • SPME fiber holder

  • Headspace vials (20 mL) with PTFE/silicone septa

  • Heating and agitation unit for SPME

Procedure:

  • Sample Preparation:

    • Place a defined amount of the sample (e.g., 1 mL of liquid or 0.5 g of solid) into a 20 mL headspace vial.

    • Spike the sample with a known amount of this compound internal standard.

  • Incubation:

    • Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow volatile compounds to equilibrate in the headspace.

  • Extraction:

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes in splitless mode) and subsequent GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS conditions for the analysis of FAMEs and other volatile compounds. These may need to be optimized for specific applications.

ParameterTypical Value
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min
Injector Temperature 250°C
Injection Mode Splitless
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line Temp. 280°C
MS Ion Source Temp. 230°C
Scan Range m/z 40-400

Signaling Pathway and Experimental Workflow

Branched-Chain Amino Acid Catabolism

This compound is structurally related to metabolites derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. Understanding this pathway is crucial for interpreting metabolomic data where this standard is employed. The catabolism of BCAAs is a key metabolic process that provides energy and biosynthetic precursors.

BCAA_Catabolism cluster_legend Legend BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKAs Branched-Chain α-Keto Acids BCAAs->BCKAs BCAT AcylCoA Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) BCKAs->AcylCoA BCKDH Metabolites Downstream Metabolites (e.g., Acetyl-CoA, Succinyl-CoA) AcylCoA->Metabolites Acyl-CoA Dehydrogenases TCA TCA Cycle Metabolites->TCA BCAT_leg BCAT: Branched-Chain Aminotransferase BCKDH_leg BCKDH: Branched-Chain α-Keto Acid Dehydrogenase Complex

Caption: Catabolism of branched-chain amino acids.

Experimental Workflow for Metabolomic Analysis

The following diagram illustrates a typical workflow for a metabolomics experiment using this compound as an internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spiking Spike with This compound (IS) Sample->Spiking Preparation Sample Preparation (Extraction/Derivatization) Spiking->Preparation GCMS GC-MS Analysis Preparation->GCMS Data Data Processing (Peak Integration, Normalization) GCMS->Data Quant Quantification & Statistical Analysis Data->Quant

Caption: GC-MS metabolomics workflow with an internal standard.

Conclusion

This compound is a valuable tool for researchers in the field of metabolomics. Its use as an internal standard provides a reliable means for the accurate quantification of volatile and semi-volatile metabolites. The protocols and information provided in this document offer a comprehensive guide for the successful implementation of this compound in metabolic studies, contributing to the generation of high-quality, reproducible data.

References

Application Notes and Protocols for the Quantification of Methyl 2-methylhexanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylhexanoate is a fatty acid methyl ester (FAME) that may be present in biological systems as a metabolite of endogenous or exogenous compounds. Its accurate quantification in biological matrices such as plasma, serum, and urine is essential for understanding its physiological or pathological significance, and for pharmacokinetic and toxicological studies in drug development. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies: A Comparative Overview

Both GC-MS and LC-MS/MS are powerful analytical techniques for the quantification of small molecules in complex biological samples. The choice between the two often depends on the analyte's properties, the required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC-MS analysis. For related non-esterified short-chain fatty acids, derivatization is often required to increase volatility; however, as a methyl ester, this analyte is already suitable for direct GC-MS analysis. GC-MS offers high chromatographic resolution and is a cost-effective method for routine analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for the analysis of compounds at very low concentrations. While this compound can be analyzed by LC-MS/MS, derivatization may be employed to enhance ionization efficiency and improve chromatographic retention on reverse-phase columns. LC-MS/MS is particularly advantageous for high-throughput analysis.

A summary of the expected performance characteristics of each method is presented in Table 1.

Table 1: Comparison of Proposed Analytical Methods

ParameterGC-MSLC-MS/MS with Derivatization
Principle Separation of volatile compounds followed by mass-based detection.Separation by liquid chromatography followed by tandem mass spectrometry.
Sample Throughput ModerateHigh
Sensitivity (LOD) Low to mid ng/mLHigh pg/mL to low ng/mL
Specificity HighVery High
Derivatization Not requiredRecommended for improved performance
Typical Run Time 15-20 minutes5-10 minutes

Protocol 1: Quantification of this compound by GC-MS

This protocol describes a method for the extraction and quantification of this compound from human plasma or urine using liquid-liquid extraction (LLE) followed by GC-MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): e.g., Methyl heptanoate (B1214049) or a stable isotope-labeled this compound

  • Hexane, HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Sodium sulfate (B86663) (anhydrous)

  • Human plasma or urine samples

  • Vortex mixer, centrifuge, and evaporator

2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw biological samples (plasma or urine) to room temperature.

  • To a 2 mL microcentrifuge tube, add 200 µL of the sample.

  • Add 10 µL of the internal standard solution (e.g., 10 µg/mL in methanol).

  • Add 1 mL of a hexane:ethyl acetate mixture (9:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a new tube and evaporate to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial with a micro-insert for analysis.

3. GC-MS Instrumental Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Injector: Splitless, 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Quantitative Data and Mass Spectrometric Parameters

Based on the fragmentation pattern of similar branched-chain fatty acid methyl esters, the following ions are proposed for SIM analysis (Table 2). The retention time is an estimate and should be confirmed experimentally.

Table 2: Proposed GC-MS SIM Parameters for this compound

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound~8-108810157
Methyl heptanoate (IS)~9-117487115

5. Expected Method Performance

The following table summarizes the expected performance parameters for this GC-MS method, based on validated methods for similar analytes.

Table 3: Expected Performance of the GC-MS Method

ParameterExpected Value
Linearity (r²)> 0.995
Range10 - 1000 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Limit of Detection (LOD)2 - 5 ng/mL
Limit of Quantification (LOQ)10 ng/mL

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Final Extract Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

GC-MS analysis workflow for this compound.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol details a highly sensitive method for the quantification of this compound in human plasma or urine, involving derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) followed by LC-MS/MS analysis. Derivatization of the parent acid (2-methylhexanoic acid) is common for LC-MS/MS, but to analyze the ester directly, a robust reversed-phase method is proposed. For enhanced sensitivity and chromatographic performance, this protocol will assume the hydrolysis of the ester to 2-methylhexanoic acid followed by derivatization.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): e.g., D3-Methyl 2-methylhexanoate or a related deuterated fatty acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine

  • Acetonitrile (B52724), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation (Hydrolysis, Derivatization, and SPE)

  • To 200 µL of plasma or urine, add 10 µL of the internal standard.

  • Add 200 µL of 1M NaOH and incubate at 60°C for 30 minutes to hydrolyze the ester.

  • Neutralize the sample with 200 µL of 1M HCl.

  • Derivatization:

    • Add 100 µL of a freshly prepared solution of 20 mg/mL 3-NPH in 50% acetonitrile.

    • Add 100 µL of a freshly prepared solution of 20 mg/mL EDC in 50% acetonitrile containing 1% pyridine.

    • Vortex and incubate at 40°C for 30 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Elute the analyte with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile).

  • Transfer to an LC vial for analysis.

3. LC-MS/MS Instrumental Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

4. Quantitative Data and Mass Spectrometric Parameters

The MRM transitions for the 3-NPH derivative of 2-methylhexanoic acid need to be optimized. The following are proposed transitions based on the derivatization.

Table 4: Proposed LC-MS/MS MRM Parameters for 3-NPH derivative of 2-methylhexanoic acid

Compound (as 3-NPH derivative)Precursor Ion (Q1) m/zProduct Ion (Q3) m/z (Quantifier)Product Ion (Q3) m/z (Qualifier)
2-methylhexanoic acid266.2137.1109.1
IS (e.g., D3-2-methylhexanoic acid)269.2137.1109.1

5. Expected Method Performance

Table 5: Expected Performance of the LC-MS/MS Method

ParameterExpected Value
Linearity (r²)> 0.998
Range0.5 - 500 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%
Limit of Detection (LOD)0.1 - 0.2 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Hydrolysis Hydrolysis Sample->Hydrolysis Derivatization Derivatization (3-NPH) Hydrolysis->Derivatization SPE Solid-Phase Extraction Derivatization->SPE Reconstitution Final Extract SPE->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Application of Methyl 2-methylhexanoate in Metabolomics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylhexanoate is a fatty acid methyl ester (FAME) derived from 2-methylhexanoic acid.[1] While direct research on the specific roles of this compound in metabolomics is currently limited, its structural classification as a branched-chain fatty acid (BCFA) derivative places it within a class of molecules of growing interest in metabolic research.[2][3] BCFAs are known to play various roles in lipid metabolism, inflammation, and insulin (B600854) resistance.[2] This document provides a comprehensive guide to the potential applications and analytical methodologies for studying this compound in a metabolomics context, drawing upon established protocols for similar compounds.

Chemical Properties of this compound

PropertyValueReference
Formula C₈H₁₆O₂[1]
Molecular Weight 144.2114 g/mol [1]
CAS Number 2177-81-3[1]
Synonyms 2-Methylhexanoic acid, methyl ester; Hexanoic acid, 2-methyl, methyl ester[1]

Potential Applications in Metabolomics

Given that this compound is the methyl ester of 2-methylhexanoic acid, a medium-chain fatty acid, its relevance in metabolomics can be inferred from the study of BCFAs.[4]

  • Biomarker Discovery: Alterations in the levels of specific BCFAs have been associated with metabolic disorders.[5] Investigating this compound in biological samples could reveal its potential as a biomarker for conditions such as obesity and metabolic syndrome.[2][5]

  • Lipid Metabolism Research: BCFAs are integral to lipid metabolism.[2] Studying this compound can provide insights into the pathways of fatty acid synthesis, elongation, and degradation, particularly in the context of metabolic diseases.

  • Inflammation and Immune Response: Certain BCFAs possess anti-inflammatory properties.[2] Quantifying this compound could be relevant in studies of inflammatory diseases.

  • Gut Microbiome Studies: The gut microbiota is a significant source of BCFAs.[3] Analysis of this compound in fecal or plasma samples may serve as an indicator of gut dysbiosis and its impact on host metabolism.

Experimental Protocols

The analysis of this compound, a volatile compound, is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] The following protocols are adapted from established methods for FAME analysis.[8]

Protocol 1: Extraction of this compound from Biological Fluids (e.g., Plasma, Serum)

This protocol outlines a liquid-liquid extraction (LLE) method suitable for separating lipids, including FAMEs, from aqueous samples.

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • Internal Standard (IS): e.g., Methyl heptadecanoate solution (10 µg/mL in methanol)

  • Methanol (B129727), HPLC grade

  • Hexane (B92381), HPLC grade

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen biological samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Add 500 µL of hexane and 200 µL of deionized water to the supernatant.

  • Vortex for 1 minute to facilitate the extraction of nonpolar metabolites into the hexane layer.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol provides typical GC-MS conditions for the analysis of FAMEs.[8][9]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Autosampler

  • GC Column: A nonpolar or medium-polarity column is recommended (e.g., DB-5ms, HP-88).[8][10]

GC-MS Conditions:

ParameterRecommended Setting
Injection Volume 1 µL (splitless injection)
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 70°C, hold for 1 min. Ramp at 10°C/min to 235°C, hold for 8 min.
Transfer Line Temp. 240°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-500

Data Analysis:

  • Identification: The identification of this compound can be confirmed by comparing its retention time and mass spectrum with that of a pure standard and by matching the spectrum against a reference library (e.g., NIST).

  • Quantification: Quantification can be achieved by creating a calibration curve using a series of known concentrations of a this compound standard, normalized to the internal standard.

Data Presentation

Due to the limited availability of published data directly on this compound in metabolomics, the following table is presented for illustrative purposes to demonstrate how quantitative data could be structured.

Table 1: Hypothetical Plasma Concentrations of this compound in a Case-Control Study

CohortNMean Plasma Concentration (µmol/L)Standard Deviation (µmol/L)p-value
Healthy Controls502.50.8< 0.05
Metabolic Syndrome Patients501.70.6

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the metabolomic analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample_Collection->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Peak_Identification Peak Identification & Quantification GCMS->Peak_Identification Stat_Analysis Statistical Analysis Peak_Identification->Stat_Analysis Biomarker_Discovery Biomarker Discovery Stat_Analysis->Biomarker_Discovery

Caption: Experimental workflow for metabolomic analysis.

Potential Metabolic Context

This diagram illustrates the general metabolic origin of branched-chain fatty acids, the class to which the parent acid of this compound belongs.

G BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCFA_CoA Branched-Chain Acyl-CoA BCKA->BCFA_CoA Decarboxylation BCFA Branched-Chain Fatty Acids (e.g., 2-Methylhexanoic Acid) BCFA_CoA->BCFA Thioesterase Lipid_Metabolism Lipid Metabolism (e.g., Triglyceride Synthesis) BCFA->Lipid_Metabolism

Caption: Simplified pathway of BCFA synthesis.

Conclusion and Future Directions

While this compound is not yet an established biomarker, its identity as a branched-chain fatty acid methyl ester suggests potential roles in metabolic regulation that warrant further investigation. The protocols outlined in this document provide a solid foundation for researchers to begin quantifying this metabolite in various biological matrices. Future studies should focus on correlating the levels of this compound with specific disease states and elucidating its precise role in metabolic pathways. Such research will be crucial in determining its utility as a clinical biomarker and its relevance to drug development.

References

Application Note: Analysis of Methyl 2-methylhexanoate using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the analysis of Methyl 2-methylhexanoate, a volatile organic compound, using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This solvent-free sample preparation technique is ideal for the extraction of volatile and semi-volatile compounds from a variety of matrices. The described protocol provides a framework for researchers, scientists, and drug development professionals to achieve reliable and sensitive quantification of this compound.

Introduction

This compound is a fatty acid methyl ester that contributes to the characteristic aroma and flavor profiles of various food products and is also of interest in other industrial and research applications. Accurate and sensitive quantification of this volatile compound is essential for quality control, product development, and scientific investigation. Solid-phase microextraction (SPME) is a simple, fast, and solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[1][2] In headspace SPME (HS-SPME), a fused silica (B1680970) fiber coated with a stationary phase is exposed to the vapor phase above a sample, allowing for the selective extraction of volatile and semi-volatile analytes.[3] This method offers significant advantages over traditional extraction techniques by minimizing sample handling and reducing the risk of contamination.[4] The subsequent analysis by gas chromatography-mass spectrometry (GC-MS) provides high selectivity and sensitivity for the identification and quantification of the target analyte.

Experimental

This section outlines the recommended materials, sample preparation, and instrumental analysis parameters for the analysis of this compound using HS-SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for its broad applicability to volatile and semi-volatile compounds.[5][6]

  • Vials: 20 mL amber glass vials with PTFE/silicone septa screw caps.

  • Reagents:

    • This compound standard

    • Internal Standard (e.g., Toluene-d8)

    • Sodium Chloride (NaCl)

    • Deionized water

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of volatile esters.

  • SPME Holder: Manual or automated SPME holder.

  • Heating and Agitation System: A heating block or water bath with a magnetic stirrer or an autosampler with agitation capabilities.

Protocol: Headspace SPME Procedure
  • Sample Preparation:

    • Accurately weigh 1.0 g of the sample into a 20 mL headspace vial.

    • For aqueous samples, add 1 mL of a saturated NaCl solution to enhance the release of volatile compounds into the headspace.

    • Spike the sample with a known concentration of an internal standard (e.g., 50 µL of a suitable concentration of Toluene-d8).

    • Immediately seal the vial with a PTFE/silicone septum screw cap.

  • SPME Fiber Conditioning:

    • Before the first use, condition the SPME fiber in the GC injection port at 270°C for 30-60 minutes, or according to the manufacturer's instructions.

    • Recondition the fiber for 5-10 minutes at the same temperature before each analysis.

  • Extraction:

    • Place the sealed vial in a heating block or water bath set to the optimized extraction temperature (e.g., 60-70°C).

    • Allow the sample to equilibrate for a set period (e.g., 15-60 minutes) with continuous agitation.

    • Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30-60 minutes).

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the GC injection port.

    • Desorb the analytes from the fiber in the hot injector (e.g., 250°C) for a specified time (e.g., 2-5 minutes) in splitless mode.

    • Start the GC-MS data acquisition at the beginning of the desorption period.

GC-MS Parameters
  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-350

Data Presentation

The following table summarizes the expected quantitative performance data for the analysis of this compound using the described HS-SPME-GC-MS method. These values are based on typical performance for similar volatile esters and should be validated in the user's laboratory.

ParameterExpected PerformanceDescription
Linearity (R²) > 0.99Determined from a calibration curve prepared with at least five non-zero concentrations.
Limit of Detection (LOD) 0.05 - 1.0 µg/LThe smallest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.15 - 3.0 µg/LThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 15%Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits.
Recovery 85 - 115%The extraction efficiency of the method, determined by analyzing spiked samples.

Experimental Workflow Diagram

SPME_Workflow A Sample Preparation B Addition of Internal Standard & NaCl A->B 1 g sample in 20 mL vial C Vial Sealing B->C D Equilibration & Heating C->D e.g., 60-70°C for 15-60 min E HS-SPME Extraction D->E Expose DVB/CAR/PDMS fiber for 30-60 min F Thermal Desorption in GC Injector E->F e.g., 250°C for 2-5 min G GC Separation F->G H MS Detection G->H I Data Analysis & Quantification H->I

Caption: Experimental workflow for the HS-SPME-GC-MS analysis of this compound.

Conclusion

The described HS-SPME-GC-MS method provides a sensitive, reliable, and efficient approach for the analysis of this compound. The solvent-free nature of SPME, combined with the high selectivity of GC-MS, makes this an ideal technique for researchers, scientists, and drug development professionals working with volatile organic compounds. The provided protocol and expected performance data serve as a strong foundation for method development and validation in various sample matrices.

References

Application Notes and Protocols for the Evaluation of Methyl 2-methylhexanoate in Insect Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification and application of insect pheromones are cornerstones of modern integrated pest management (IPM) strategies. These chemical signals mediate critical behaviors such as mating, aggregation, and trail-following, offering highly specific and environmentally benign methods for pest monitoring and control. While many pheromones have been identified, the discovery of novel compounds remains a key objective for developing new management tools.

This document provides a comprehensive set of application notes and experimental protocols for the evaluation of a candidate semiochemical, using Methyl 2-methylhexanoate as a case study. Although this compound is not yet widely documented as a specific insect pheromone in publicly available literature, these protocols outline the standard workflow that researchers, scientists, and drug development professionals would follow to identify and validate its potential biological activity. The methodologies described here are broadly applicable to the study of any novel candidate insect pheromone.

Part 1: Identification and Synthesis of a Candidate Pheromone

The initial phase of pheromone research involves the collection and analysis of insect-produced volatiles to identify potential signaling molecules, followed by the chemical synthesis of the candidate compound for bioassays.

Protocol 1: Extraction of Volatiles from Insect Pheromone Glands

Objective: To extract volatile compounds from the putative pheromone glands of the target insect species for chemical analysis.

Materials:

  • Live insects (e.g., virgin female moths for sex pheromones)

  • Dissecting microscope and tools (fine forceps, micro-scissors)

  • Solvent (e.g., high-purity hexane)

  • Glass vials with PTFE-lined caps

  • Microsyringe

Procedure:

  • Anesthetize an insect by chilling it on ice or with a brief exposure to CO2.

  • Under the dissecting microscope, carefully dissect the pheromone gland (e.g., the terminal abdominal segments of a female moth).

  • Place the excised gland directly into a glass vial containing a small volume of hexane (B92381) (e.g., 50 µL per gland).

  • Allow the extraction to proceed for a specified time (e.g., 30 minutes) at room temperature.

  • Carefully remove the gland tissue from the vial.

  • The resulting extract, containing the volatile compounds, is now ready for analysis. Store at -20°C until use.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the chemical constituents of the gland extract.

Materials:

  • Insect gland extract

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., non-polar DB-5ms)

  • Helium carrier gas

  • Synthetic standard of this compound (if available for confirmation)

Procedure:

  • Inject a small volume (e.g., 1 µL) of the insect extract into the GC-MS.

  • Run a temperature program that allows for the separation of volatile compounds (e.g., initial temperature of 50°C, hold for 2 min, then ramp to 250°C at 10°C/min).

  • The mass spectrometer will generate a mass spectrum for each compound as it elutes from the GC column.

  • Identify the compounds by comparing their mass spectra to a library of known compounds (e.g., NIST library).

  • If a synthetic standard of a candidate compound like this compound is available, run it under the same GC-MS conditions to confirm its retention time and mass spectrum.

Hypothetical Data Presentation

The following table represents a hypothetical chemical profile of an insect gland extract where this compound is identified as a potential pheromone component.

Retention Time (min)Compound NamePutative IdentificationRelative Abundance (%)
8.45HexadecanalCommon pheromone precursor25.3
9.21(Z)-11-HexadecenalKnown moth pheromone component45.8
10.12 This compound Candidate Pheromone 15.2
11.54(Z)-9-OctadecenalMinor component8.7
12.30EicosaneCuticular hydrocarbon5.0

G cluster_collection Insect Collection & Rearing cluster_extraction Chemical Analysis A Collect Target Insect Population B Rear Insects in Laboratory A->B C Separate Sexes (e.g., Virgin Females) B->C D Dissect Pheromone Glands C->D E Solvent Extraction of Glands D->E F GC-MS Analysis of Extract E->F G Identify Candidate Compounds F->G H Candidate Pheromone Identified (e.g., this compound) G->H Hypothesize Biological Role

Caption: Diagram of a typical Electroantennography (EAG) setup.

Protocol 5: Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of an insect to the candidate pheromone in a two-choice scenario.

Materials:

  • Y-tube olfactometer

  • Air pump, flow meters, and tubing

  • Charcoal-filtered, humidified air

  • Test insects

  • Odor source: this compound on filter paper

  • Control source: Solvent-only on filter paper

Procedure:

  • Set up the Y-tube olfactometer with a constant, equal airflow through both arms.

  • Place the odor source in one arm and the control source in the other.

  • Introduce a single insect into the base of the Y-tube.

  • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms.

  • Record which arm the insect chose. Insects that do not make a choice are recorded as "no choice."

  • After testing a number of insects (e.g., 30-50), rotate the arms of the olfactometer to avoid positional bias.

  • Analyze the data using a chi-square test to determine if there is a significant preference for the odor source.

Hypothetical Olfactometer Data

Treatment ArmControl ArmNo ChoiceTotal InsectsChi-Square (χ²)P-value
35158588.00<0.005

Y-Tube Olfactometer Design

G cluster_arms Choice Arms Air Purified Airflow ArmA Arm A (this compound) Air->ArmA ArmB Arm B (Solvent Control) Air->ArmB Release Insect Release Point ArmA->Release ArmB->Release

Caption: A simple Y-tube olfactometer experimental design.

Protocol 6: Wind Tunnel Bioassay

Objective: To observe and quantify the upwind flight and source-location behaviors of insects in response to a pheromone plume, which more closely mimics a natural environment.

Materials:

  • Wind tunnel with controlled airflow, temperature, and lighting

  • Odor source dispenser (e.g., rubber septum loaded with this compound)

  • Video recording equipment

  • Insect release platform

Procedure:

  • Set the wind tunnel parameters (e.g., wind speed 0.3 m/s, dim red light for nocturnal insects).

  • Place the odor source at the upwind end of the tunnel.

  • Acclimatize the insects to the experimental conditions.

  • Release an insect individually at the downwind end of the tunnel.

  • Observe and record a sequence of behaviors for a set period (e.g., 3 minutes): taking flight, upwind flight (zigzagging), and landing on the odor source.

  • Run a control with a solvent-only dispenser.

  • Repeat with a sufficient number of insects for statistical analysis.

Hypothetical Wind Tunnel Data

BehaviorThis compound (%)Control (%)
Taking Flight8530
Upwind Flight705
Source Contact650

Pheromone-Mediated Flight Behavior

G A Insect at Rest (Downwind) B Pheromone Plume Detection A->B C Take Flight B->C D Upwind Zigzag Flight C->D E Source Location & Contact D->E

Caption: Behavioral cascade in response to a pheromone plume.

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2-methylhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Methyl 2-methylhexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Fischer-Speier esterification of 2-methylhexanoic acid with methanol (B129727), using an acid catalyst.[1][2] This is an equilibrium-driven process where a carboxylic acid and an alcohol react to form an ester and water.[3][4] Alternative methods for sensitive substrates include the Steglich esterification, which uses coupling agents like DCC to avoid the production of water.[4]

Q2: Which acid catalysts are most effective for the Fischer esterification of 2-methylhexanoic acid?

A2: Commonly used and effective catalysts for Fischer esterification include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][4] Lewis acids, for instance, zirconium and hafnium salts, have also been shown to be effective catalysts for direct ester condensation.[4][5][6] For more environmentally friendly and reusable options, solid acid catalysts are a viable alternative.[7]

Q3: How can I drive the Fischer esterification reaction towards a higher yield of this compound?

A3: Since Fischer esterification is a reversible reaction, the equilibrium must be shifted towards the product side to maximize the yield.[3][4][8] This can be achieved by:

  • Using an excess of one reactant: Typically, a large excess of the less expensive reactant, methanol, is used to drive the reaction forward.[2][3] Using a 10-fold excess of the alcohol can significantly increase the ester yield.[3]

  • Removing water as it is formed: This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using drying agents such as molecular sieves.[1][3][4]

Q4: What are typical reaction conditions for the synthesis of this compound via Fischer esterification?

A4: Typical reaction conditions for Fischer esterification involve refluxing the 2-methylhexanoic acid and methanol with an acid catalyst.[1] Reaction times can vary from 1 to 10 hours, with temperatures generally ranging from 60 to 110 °C.[1]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction (Equilibrium Not Shifted) Increase the molar excess of methanol (e.g., 5 to 10 equivalents). If feasible, remove water during the reaction using a Dean-Stark trap or by adding molecular sieves to the reaction mixture.[3][4]
Insufficient Catalyst Ensure the acid catalyst is added in an appropriate amount (typically 1-5 mol%).
Reaction Time Too Short Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. Extend the reflux time if necessary.
Loss of Product During Workup During the aqueous workup, ensure the pH is carefully controlled. The ester can be hydrolyzed back to the carboxylic acid under acidic conditions if excess water is present.[3] Use a saturated sodium bicarbonate solution to neutralize the acid catalyst, but avoid overly basic conditions which could lead to saponification.[9]
Impure Starting Materials Ensure that the 2-methylhexanoic acid and methanol are of high purity and are anhydrous, as water in the starting materials will shift the equilibrium to the left.

Problem 2: Presence of Unreacted 2-Methylhexanoic Acid in the Final Product

Possible Cause Suggested Solution
Incomplete Reaction As with low yield, drive the reaction to completion by using excess methanol or removing water.[2][3]
Inefficient Purification During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any remaining acidic starting material.[9] Confirm the absence of the carboxylic acid by TLC or IR spectroscopy.

Problem 3: Product is Contaminated with Side-Products

Possible Cause Suggested Solution
Dehydration of Methanol (at high temperatures with H₂SO₄) This can form dimethyl ether. Ensure the reaction temperature is controlled and does not significantly exceed the boiling point of methanol.
Formation of byproducts from impurities in starting materials Use high-purity starting materials.
Ineffective Purification Purify the crude product by fractional distillation to separate the this compound from any side-products with different boiling points.

Data Presentation

Table 1: Factors Influencing this compound Synthesis Yield via Fischer Esterification

Parameter Condition A Condition B Condition C Expected Outcome
Molar Ratio (Methanol:Acid) 1:15:110:1Increasing the excess of methanol generally leads to a higher yield.[3]
Catalyst (H₂SO₄ mol%) 0.5%1%2%Catalytic amounts are sufficient; higher concentrations may lead to side reactions.
Water Removal NoneMolecular SievesDean-Stark TrapActive removal of water significantly increases the final yield.[3][4]
Reaction Temperature 65°C (Reflux)80°C100°CRefluxing at the boiling point of the alcohol is typical. Higher temperatures may not be necessary and could lead to side reactions.
Reaction Time 2 hours6 hours12 hoursReaction should be monitored to determine the optimal time for completion.

Note: The exact yields will depend on the specific experimental setup and conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylhexanoic acid (1.0 eq) and methanol (5.0 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.02 eq) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[10]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude ester by fractional distillation to obtain pure this compound.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Acid 2-Methylhexanoic Acid Mix Mixing & Catalyst (H₂SO₄) Acid->Mix Alcohol Methanol Alcohol->Mix Reflux Reflux (65-70°C, 4-6h) Mix->Reflux Quench Quench with NaHCO₃ Reflux->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Distill Distillation Dry->Distill Product This compound Distill->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield? Check_Equilibrium Equilibrium Shifted? Start->Check_Equilibrium Check_Workup Workup Loss? Check_Equilibrium->Check_Workup Yes Solution_Equilibrium Increase Methanol Excess Remove Water (Dean-Stark) Check_Equilibrium->Solution_Equilibrium No Check_Purity Reagents Pure? Check_Workup->Check_Purity No Solution_Workup Careful pH Control Thorough Extraction Check_Workup->Solution_Workup Yes Solution_Purity Use Anhydrous Reagents Check_Purity->Solution_Purity No Success Yield Optimized Check_Purity->Success Yes Solution_Equilibrium->Check_Workup Solution_Workup->Check_Purity Solution_Purity->Success

Caption: Decision tree for troubleshooting low synthesis yield.

Fischer_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_final_product Ester Formation CarboxylicAcid Carboxylic Acid Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate Alcohol Methanol Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Ester This compound Deprotonation->Ester - H⁺

Caption: Simplified mechanism of Fischer esterification.

References

Technical Support Center: Troubleshooting GC-MS Analysis of Branched Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched esters.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the analysis of branched esters.

Issue 1: Poor Chromatographic Resolution & Co-elution of Branched Ester Isomers

Primary Cause: Branched esters, especially isomers, often have very similar boiling points and polarities, making them difficult to separate on standard GC columns. Inadequate chromatographic conditions can lead to peak co-elution, complicating identification and quantification.[1][2]

Troubleshooting Steps:

  • Optimize the GC Column:

    • Recommendation: Employ a longer capillary column (e.g., 60 m or 100 m) with a smaller internal diameter (e.g., 0.18 mm) to increase theoretical plates and enhance resolution.[1][2]

    • Action: For fatty acid methyl ester (FAME) isomers, consider using a highly polar cyanopropylsiloxane stationary phase column (e.g., CP-Sil 88, HP-88, SP-2560).[1] These columns are specifically designed to separate positional and geometric isomers.[1]

  • Refine the Oven Temperature Program:

    • Rationale: A slow and optimized temperature ramp can significantly improve the separation of closely eluting compounds.[1][2]

    • Action: Start with a low initial oven temperature and use a slow ramp rate (e.g., 1-2°C/min) through the elution window of the target branched esters.[1] This increases the interaction time of the analytes with the stationary phase, thereby improving separation.[1]

  • Adjust Carrier Gas Flow Rate:

    • Rationale: The linear velocity of the carrier gas affects column efficiency and, consequently, resolution.

    • Action: Ensure the carrier gas (typically Helium for GC-MS) flow rate is set to the optimal velocity for your column's internal diameter to maximize separation efficiency.[1]

  • Consider Derivatization:

    • Rationale: If chromatographic optimization is insufficient, chemical derivatization can alter the volatility and polarity of the esters, potentially resolving co-elution.[2]

    • Action: For branched alcohols, silylation is a common technique where an active hydrogen in a hydroxyl group is replaced with a non-polar trimethylsilyl (B98337) (TMS) group, which can alter retention times.[2]

Issue 2: Peak Tailing

Primary Cause: Peak tailing is often caused by active sites within the GC system (injector liner, column, or detector) that can interact with polar functional groups on the analytes.[3][4][5] It can also result from column contamination or overloading.[4]

Troubleshooting Steps:

  • Check for System Activity:

    • Action: Deactivate the inlet liner by replacing it with a new, inert liner.[6] Regularly replace septa and O-rings to prevent leaks and contamination.[7]

    • Action: Trim the front end of the column (approximately 10-15 cm) to remove accumulated non-volatile residues and active sites.[6][8] If tailing persists, the entire column may need replacement.[6]

  • Optimize Injection Parameters:

    • Rationale: Overloading the column with the sample can lead to peak fronting or tailing.[4]

    • Action: Reduce the injection volume or dilute the sample.[6] For splitless injections, ensure the initial column temperature is low enough to allow for proper solvent focusing.[9][10]

  • Ensure Proper Column Installation:

    • Rationale: An improperly installed column can create dead volume, leading to peak tailing.[11]

    • Action: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.[11]

Issue 3: Poor Fragmentation or Unclear Mass Spectra

Primary Cause: Branched esters can exhibit complex fragmentation patterns in Electron Ionization (EI) mass spectrometry. The branching can direct fragmentation, but sometimes the molecular ion is weak or absent, and the resulting fragments are not unique enough for unambiguous identification.[12]

Troubleshooting Steps:

  • Examine Fragmentation Patterns:

    • Information: Electron ionization of esters often leads to cleavage of the C-O bond or the C-C bond adjacent to the ester functional group.[13] For branched alkanes, fragmentation often occurs at the branch point.[14]

    • Action: Look for characteristic losses corresponding to the branching, such as the loss of an isopropyl group ([M-43]+) for iso-branched esters or an ethyl group ([M-29]+) and a butyl group ([M-57]+) for anteiso-branched esters.[12]

  • Utilize Tandem Mass Spectrometry (MS/MS):

    • Rationale: MS/MS can provide more structural information by isolating the molecular ion or a primary fragment ion and inducing further fragmentation.

    • Action: If available, use GC-MS/MS to generate more specific fragmentation patterns that can help elucidate the branching structure. The resulting spectra often show prominent fragments related to cleavage at the branch points.[12]

  • Consider Chemical Derivatization for Enhanced Fragmentation:

    • Rationale: Derivatization can introduce a charge-localizing group, leading to more predictable and structurally informative fragmentation.

    • Action: Prepare derivatives such as picolinyl esters or dimethyloxazoline (DMOX) derivatives. These are known to produce charge-remote fragmentation, which can help determine the position of branching along the alkyl chain.[12]

Issue 4: Low Sensitivity

Primary Cause: Low sensitivity can be due to a variety of factors including sample loss during preparation, inefficient injection, system contamination, or a suboptimal detector response.[15][16]

Troubleshooting Steps:

  • Optimize Sample Preparation and Injection:

    • Action: Employ sample pre-concentration techniques like solid-phase microextraction (SPME) to increase the analyte concentration before injection.[16]

    • Action: Use splitless injection for trace analysis to ensure the majority of the sample enters the column.[16] If using a split injection, reduce the split ratio, but be mindful of potential peak shape distortion.[16][17] A pulsed split injection can also improve analyte response.[17]

  • Maintain a Clean System:

    • Rationale: A clean GC-MS system is crucial for achieving low detection limits.[17]

    • Action: Regularly clean the ion source of the mass spectrometer to remove contaminants that can suppress the signal.[18] Use high-purity carrier gas and ensure gas purifiers are functioning correctly to prevent column bleed and baseline noise.[10][19]

  • Optimize MS Detector Parameters:

    • Action: Ensure the MS detector is properly tuned. Adjust the electron multiplier voltage to an appropriate level to amplify the signal without excessively increasing the noise.

    • Action: For targeted analysis of specific branched esters, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode. SIM mode increases sensitivity by focusing on a few specific m/z values.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate branched ester isomers by GC-MS?

A1: Branched ester isomers often have very similar physicochemical properties, such as boiling points and polarities. This makes their separation by conventional gas chromatography challenging. Achieving good resolution typically requires highly efficient capillary columns (long, with a small internal diameter) and carefully optimized temperature programs.[1][2]

Q2: My chromatogram shows co-eluting peaks. Can I still quantify the individual branched esters?

A2: If complete chromatographic separation cannot be achieved, you may still be able to quantify individual isomers using the mass spectrometer, provided they have unique fragment ions. By extracting the ion chromatograms (EICs) for these unique ions, you can often deconvolve the co-eluting peaks and obtain individual peak areas for quantification.[2][20]

Q3: What are the characteristic fragmentation patterns for branched-chain fatty acid methyl esters (FAMEs)?

A3: The fragmentation of branched-chain FAMEs in EI-MS is often directed by the branch point.

  • iso -branched FAMEs typically show a prominent fragment resulting from the loss of the terminal isopropyl group ([M-43]⁺).[12]

  • anteiso -branched FAMEs often show fragments corresponding to the loss of the terminal ethyl group ([M-29]⁺) and the isobutyl group ([M-57]⁺).[12]

Q4: When should I consider using chemical derivatization?

A4: Chemical derivatization should be considered when you are facing persistent issues with co-elution or when you need more detailed structural information from your mass spectra.[2][12] Derivatization can alter the chromatographic behavior of your analytes, potentially resolving co-elution.[2] For mass spectrometry, derivatization can introduce functional groups that promote more informative fragmentation patterns, aiding in the identification of branch points.[12]

Q5: What routine maintenance can I perform to improve the performance of my GC-MS for branched ester analysis?

A5: Regular maintenance is crucial for optimal performance. Key practices include:

  • Regularly replacing the injector septum and liner.[7]

  • Periodically trimming the analytical column to remove contamination.[6]

  • Ensuring a leak-free system.[17][19]

  • Regularly cleaning the ion source of the mass spectrometer.[18]

  • Using high-purity carrier gas with appropriate traps.[10]

Data and Protocols

Table 1: GC Oven Temperature Programs for FAME Isomer Separation
ParameterProgram A: General ScreeningProgram B: High-Resolution Separation
Initial Temperature60°C (hold 2 min)85°C (hold 0.5 min)
Ramp 110°C/min to 280°C6°C/min to 150°C
Ramp 2-12°C/min to 180°C
Ramp 3-25°C/min to 280°C
Final Hold5 min7 min
Source[2][21]
Experimental Protocol: Silylation of Branched Alcohols for GC-MS Analysis

This protocol describes a general procedure for the silylation of hydroxyl groups in branched-chain alcohols to improve their chromatographic properties.

Materials:

  • Dried sample containing branched alcohols (in an aprotic solvent like hexane).

  • Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[2]

  • Pyridine (optional, as a catalyst).

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas for evaporation.

Procedure:

  • Pipette approximately 100 µL of the sample solution into a reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water and protic solvents.

  • Add 50-100 µL of the silylating reagent (BSTFA + 1% TMCS) to the dried sample. If needed, add a small amount of pyridine.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Resolution in GC-MS start Start: Poor Resolution or Co-eluting Peaks check_column Step 1: Verify GC Column - Is it a high-resolution column? - Is it appropriate for isomers? start->check_column optimize_temp Step 2: Optimize Oven Program - Lower initial temperature? - Slower ramp rate? check_column->optimize_temp check_flow Step 3: Check Carrier Gas Flow - Is it at the optimal linear velocity? optimize_temp->check_flow resolution_ok Resolution Acceptable? check_flow->resolution_ok consider_deriv Step 4: Consider Derivatization - Can chemical properties be altered? resolution_bad Resolution Still Poor? consider_deriv->resolution_bad resolution_ok->consider_deriv No end_good End: Analysis Complete resolution_ok->end_good Yes resolution_bad->end_good No, but proceed with EIC alt_method Consider Alternative Methods - GCxGC-MS? resolution_bad->alt_method Yes end_alt End: Pursue Alternative Method alt_method->end_alt

Caption: Troubleshooting workflow for poor chromatographic resolution.

Peak_Tailing_Troubleshooting Troubleshooting Workflow for Peak Tailing start Start: Peak Tailing Observed check_liner Step 1: Check Inlet Liner - Is it clean and inert? start->check_liner trim_column Step 2: Trim Column Inlet - Remove 10-15 cm from the front check_liner->trim_column check_injection Step 3: Review Injection Parameters - Is the volume too high? - Is the sample too concentrated? trim_column->check_injection check_installation Step 4: Verify Column Installation - Is it correctly positioned in the injector and detector? check_injection->check_installation tailing_resolved Peak Tailing Resolved? check_installation->tailing_resolved end_good End: Symmetrical Peaks tailing_resolved->end_good Yes replace_column Consider Replacing Column tailing_resolved->replace_column No

Caption: Troubleshooting workflow for addressing peak tailing.

References

Technical Support Center: Improving Peak Shape for Methyl 2-methylhexanoate in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl 2-methylhexanoate and other fatty acid methyl esters (FAMEs) by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to chromatographic peak shape and find answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My this compound peak is tailing.

Q: What are the potential causes of peak tailing for my analyte and how can I resolve this?

A: Peak tailing is a common issue where the trailing edge of the peak is drawn out, and it can significantly impact resolution and quantification.[1][2][3] The primary causes stem from interactions between the analyte and active sites within the GC system, or physical issues with the setup.[1][3][4]

Here are the likely causes and their solutions:

  • Active Sites in the System: this compound, although less polar than its parent carboxylic acid, can still interact with active sites.[5][6] These sites are often exposed silanol (B1196071) groups in the injector liner, on glass wool, or at the head of the column.[4][5][7][8]

    • Solution: Use a fresh, deactivated inlet liner.[7][8] If the problem persists, consider trimming the first 10-20 cm of the column to remove accumulated non-volatile residues or active sites.[7][8]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.[4][6]

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants.[6] Regular replacement of the septum and cleaning of the inlet are also crucial preventative measures.[9]

  • Poor Column Installation: A poorly cut column can create turbulence in the carrier gas flow path, leading to tailing.[3][7] The column's position within the inlet is also critical; if it's too high or too low, it can create unswept (dead) volumes.[3][8]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle using a ceramic wafer or a diamond-tipped scorer.[3][7] Follow the manufacturer's instructions for the correct column installation depth in the inlet.[8]

  • Sub-optimal Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely or quickly enough, leading to a slow and incomplete transfer onto the column.[5][7]

    • Solution: An inlet temperature of around 250 °C is a good starting point for FAME analysis.[5][10][11] You may need to optimize this temperature for your specific application.

Issue 2: My this compound peak is fronting.

Q: My chromatogram shows a fronting peak for this compound. What is the cause and how can I fix it?

A: Peak fronting, where the leading edge of the peak is sloped, is most commonly caused by column overload.[5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][5][6][7]

    • Solution: Dilute your sample and inject it again.[5][7] If the peak shape improves, column overload was the issue. You can also reduce the injection volume or use a split injection with an appropriate split ratio (e.g., 50:1) to decrease the amount of sample reaching the column.[5]

Issue 3: My peaks are broad and my resolution is poor.

Q: What factors contribute to broad peaks and how can I improve my resolution?

A: Broad peaks can result from several factors, including incorrect carrier gas flow rate, a suboptimal oven temperature program, or issues with the GC system itself.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas has a significant impact on column efficiency.[5][12] If the flow rate is too high or too low, it can lead to peak broadening.[11]

    • Solution: Operate the column at its optimal flow rate.[5] For many applications, hydrogen is a preferred carrier gas as it can provide faster analysis without a significant loss of resolution compared to helium.[5][11]

  • Suboptimal Oven Temperature Program: A temperature ramp rate that is too fast can cause peaks to broaden and co-elute.[13]

    • Solution: A slower temperature ramp rate can improve the separation of analytes.[11] Experiment with different ramp rates to find the best balance between resolution and analysis time.[14]

  • System Leaks or Dead Volume: Leaks in the system or dead volumes in connections can cause peak broadening and tailing.[4][15]

    • Solution: Perform a leak check of the system, paying close attention to the septum, ferrules, and column connections. Ensure all fittings are properly tightened.

Troubleshooting Summary
Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the inlet or columnUse a deactivated liner; trim the column.[5][7][8]
Column contaminationBake out the column; clean the inlet.[6][9]
Poor column installationEnsure a clean, 90-degree cut and correct installation depth.[3][7][8]
Peak Fronting Column overloadDilute the sample; use a split injection.[5][6]
Broad Peaks Incorrect carrier gas flow rateOptimize the flow rate for your column and carrier gas.[5][11]
Suboptimal temperature programDecrease the oven ramp rate.[11][14]
System leaks or dead volumePerform a leak check and ensure proper connections.[4][15]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to convert 2-methylhexanoic acid to its methyl ester for GC analysis?

A: Free fatty acids, like 2-methylhexanoic acid, are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[6] This leads to poor peak shape (tailing), broad peaks, and potential adsorption to the GC column.[6] Converting them to their methyl esters (FAMEs) increases their volatility and reduces their polarity, making them much more suitable for GC analysis and resulting in more symmetrical peaks.[6]

Q2: What are the ideal GC column characteristics for analyzing this compound?

A: The choice of GC column is critical for achieving a good separation.[6] For general FAME analysis, a column with a polar stationary phase is often recommended.[16][17]

Parameter Recommendation Rationale
Stationary Phase Polar (e.g., Wax or cyanopropyl phases)Provides good selectivity for separating FAMEs.[16][18]
Column Length 30 mOffers a good balance of resolution and analysis time for most applications.[17][19]
Internal Diameter (ID) 0.25 mmProvides a good compromise between efficiency and sample capacity.[17][19]
Film Thickness 0.25 µmSuitable for a wide range of FAMEs.[17]

Q3: How does the carrier gas flow rate affect peak shape?

A: The carrier gas flow rate determines the linear velocity of the analytes through the column. Each column has an optimal flow rate that provides the highest efficiency (narrowest peaks).[12] If the flow rate is too slow, analytes spend more time in the column, leading to diffusion and broader peaks. If it's too fast, there is less time for partitioning between the mobile and stationary phases, also resulting in broader peaks.[11][12]

Q4: What are the recommended starting temperatures for the inlet and detector?

A: For the analysis of FAMEs like this compound, a good starting point for the inlet temperature is 250 °C .[5][10][11][20] This ensures rapid and complete vaporization of the sample. The detector temperature should typically be set slightly higher than the final oven temperature to prevent condensation of the analytes. A common starting point is 280 °C for a Flame Ionization Detector (FID).[10]

Experimental Protocols

Protocol 1: General GC Analysis of this compound

This protocol provides a general guideline for the GC analysis of FAMEs.

Materials:

  • Sample containing this compound dissolved in a nonpolar solvent like hexane (B92381) or heptane.[5]

  • GC system with a split/splitless inlet and a Flame Ionization Detector (FID).

  • A suitable polar capillary column (e.g., DB-FATWAX UI or similar).[5]

Procedure:

  • GC System Setup:

    • Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or a similar polar column.[5]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.[5]

    • Inlet: Split/Splitless injector at 250 °C.[5][11]

    • Split Ratio: 50:1 (this can be adjusted based on sample concentration).[5]

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp at 10°C/min to 175°C, hold for 10 min.

      • Ramp at 5°C/min to 220°C, hold for 20 min.[5]

    • Detector (FID): 280 °C.[10]

  • Injection:

    • Inject 1 µL of the sample into the GC.[5]

  • Data Acquisition:

    • Acquire the data for the duration of the run.

  • Analysis:

    • Integrate the peak for this compound and check for symmetry. The asymmetry factor should ideally be between 0.9 and 1.5.

Protocol 2: Inlet Maintenance for Improved Peak Shape

This protocol describes how to replace the inlet liner and septum to prevent peak tailing from active sites.

Materials:

  • New, deactivated inlet liner with deactivated glass wool.

  • New septum.

  • Tweezers.

  • Wrenches for the inlet.

  • Lint-free gloves.

Procedure:

  • Cool Down the Inlet: Set the inlet temperature to ambient and wait for it to cool down completely.

  • Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.

  • Disassemble the Inlet: Remove the septum nut and the old septum. Then, remove the inlet liner.

  • Clean the Inlet (if necessary): With the liner removed, inspect the inside of the inlet for any visible contamination or debris. Clean if necessary.

  • Install the New Liner: Wearing gloves, handle the new, deactivated liner only by its edges to avoid contamination.[7] Insert the new liner into the inlet.

  • Install the New Septum: Place the new septum in the septum nut and reassemble the inlet.

  • Restore Carrier Gas Flow: Turn the carrier gas back on and perform a leak check.

  • Conditioning: Heat the inlet to your method temperature and allow it to condition for a short period before running samples.

Visualizations

TroubleshootingWorkflow start_node Poor Peak Shape Observed (Tailing, Fronting, Broad) decision_tailing Is the peak tailing? start_node->decision_tailing decision_fronting Is the peak fronting? decision_tailing->decision_fronting No check_liner Check Inlet Liner and Column Installation decision_tailing->check_liner Yes decision_broad Are peaks broad? decision_fronting->decision_broad No check_overload Check for Column Overload decision_fronting->check_overload Yes check_flow Check Carrier Gas Flow Rate decision_broad->check_flow Yes end_node Peak Shape Improved decision_broad->end_node No replace_liner Replace with Deactivated Liner Recut and Reinstall Column check_liner->replace_liner check_contamination Check for Contamination replace_liner->check_contamination bakeout_column Bake Out Column Trim Column Inlet check_contamination->bakeout_column bakeout_column->end_node dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample dilute_sample->end_node optimize_flow Optimize Flow Rate check_flow->optimize_flow check_temp Check Oven Temperature Program optimize_flow->check_temp optimize_temp Optimize Ramp Rate check_temp->optimize_temp optimize_temp->end_node

Caption: Troubleshooting workflow for diagnosing and resolving poor GC peak shape.

PeakTailingCauses tailing Peak Tailing chemical_causes Chemical Interactions tailing->chemical_causes physical_causes Physical Issues tailing->physical_causes active_sites Active Sites (e.g., Silanols) chemical_causes->active_sites contamination Column Contamination chemical_causes->contamination poor_cut Poor Column Cut physical_causes->poor_cut bad_install Improper Column Installation physical_causes->bad_install dead_volume Dead Volume physical_causes->dead_volume

Caption: Logical relationship diagram illustrating the primary causes of peak tailing in GC.

References

Technical Support Center: Resolving Co-eluting Peaks of Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of branched-chain fatty acid methyl esters (FAMEs) like Methyl 2-methylhexanoate is critical. Co-elution with structurally similar isomers is a frequent challenge in gas chromatography (GC) that can compromise quantitative accuracy and compound identification. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and resolve these co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely compounds that co-elute with this compound?

A1: The most common co-eluting compounds are other isomers of methyl hexanoate, particularly those with methyl branches at different positions, such as Methyl 3-methylhexanoate and Methyl 5-methylhexanoate. The straight-chain isomer, Methyl hexanoate, may also elute closely, depending on the chromatographic conditions.

Q2: How can I confirm that I have a co-elution problem?

A2: There are two primary methods to confirm co-elution:

  • Peak Shape Analysis: A pure chromatographic peak should be symmetrical. Asymmetrical peaks, such as those with a shoulder or a broadened top, are strong indicators of co-elution.

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can acquire mass spectra across the peak. If the mass spectrum changes from the beginning to the end of the peak, it confirms the presence of more than one compound.

Q3: What is the first and simplest step to try to resolve co-eluting peaks?

A3: The most straightforward initial step is to modify the oven temperature program. A slower temperature ramp rate (e.g., decreasing from 10°C/min to 2-3°C/min) increases the time the analytes spend interacting with the stationary phase, which can often improve the separation of closely eluting compounds.

Q4: Can the derivatization process affect co-elution?

A4: Yes, an incomplete or improper derivatization of the parent fatty acid (2-methylhexanoic acid) to its methyl ester can lead to peak tailing and potential overlap with the target analyte peak. It is crucial to ensure the derivatization reaction goes to completion.

Troubleshooting Guide

When encountering co-eluting peaks with this compound, a systematic approach to method development is key. The following guide provides a step-by-step process for troubleshooting and resolving these issues.

Step 1: Assess the Peak Shape and Mass Spectrum

Before making any changes to your method, confirm that you are dealing with co-elution. As mentioned in the FAQs, look for asymmetrical peak shapes or changes in the mass spectrum across the peak.

Step 2: Optimize the GC Oven Temperature Program

Adjusting the temperature program is often the quickest way to improve resolution.

Parameter ChangeEffect on SeparationBest For
Lower Initial Temperature Increases retention of early eluting compounds.Improving separation from the solvent front or very volatile impurities.
Slower Temperature Ramp Increases the interaction time with the stationary phase, generally improving resolution.Separating closely eluting isomers.
Isothermal Hold Holding the temperature constant can improve the separation of compounds that elute during the hold.Targeting a specific region of the chromatogram where co-elution occurs.
Step 3: Change the GC Column

The choice of the GC column's stationary phase is the most critical factor for achieving selectivity between isomers.

  • Non-Polar Columns (e.g., DB-5ms, HP-5ms): These columns separate compounds primarily based on their boiling points. Since branched-chain isomers often have very similar boiling points, they tend to co-elute on non-polar columns.

  • Polar Columns (e.g., DB-WAX, HP-INNOWax): These columns provide a different selectivity based on the polarity of the analytes. The ester group of the FAMEs can interact with the polar stationary phase, and subtle differences in the shape of the isomers can lead to better separation. For FAME isomers, a polar column is highly recommended.

Step 4: Adjust the Carrier Gas Flow Rate

Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve column efficiency and, consequently, resolution. A flow rate that is too high or too low will decrease efficiency. The optimal flow rate depends on the column dimensions and the carrier gas being used.

Quantitative Data Summary

The separation of methylhexanoate isomers is highly dependent on the stationary phase of the GC column. The following table summarizes the expected retention behavior of this compound and its common co-eluting isomers on both a non-polar and a polar column, based on their Kovats Retention Indices (RI). A larger difference in RI values suggests better separation.

CompoundStationary PhaseKovats Retention Index (RI)Expected Elution Behavior
Methyl hexanoate Non-Polar (e.g., DB-5)~924Elutes earliest among the C7 isomers.
Polar (e.g., DB-WAX)~1178Well-separated from branched isomers.
This compound Non-Polar (e.g., DB-5)~950-960 (Estimated)Likely to co-elute with other branched isomers.
Polar (e.g., DB-WAX)Likely >1200Expected to be resolved from other isomers.
Methyl 3-methylhexanoate Non-Polar (e.g., DB-5)955.7Likely to co-elute with other branched isomers.
Polar (e.g., DB-WAX)Not readily availableExpected to be resolved from other isomers.
Methyl 5-methylhexanoate Non-Polar (e.g., DB-5)963 - 975.1Likely to co-elute with other branched isomers.
Polar (e.g., DB-WAX)1246.8Well-separated from other isomers.

Note: The Retention Index for this compound on a non-polar column is an estimate based on the elution behavior of similar branched-chain FAMEs.

Experimental Protocols

Protocol 1: Derivatization of 2-Methylhexanoic Acid to this compound

This protocol is essential for preparing the sample for GC-MS analysis.

Materials:

  • Dried sample containing 2-methylhexanoic acid

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

Procedure:

  • To the dried sample in a reaction vial, add 1 mL of 14% BF3-methanol solution.

  • Tightly cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

Protocol 2: GC-MS Method for the Analysis of Methylhexanoate Isomers

This protocol provides a starting point for method development. Optimization will be necessary based on the specific instrument and column used.

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
GC Column (Polar) DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
GC Column (Non-Polar) DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 50°C, hold for 2 minutes, then ramp at 3°C/min to 150°C, then ramp at 10°C/min to 220°C and hold for 5 minutes.
MS Transfer Line Temp 250°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-200

Visualizations

Troubleshooting_Workflow start Suspected Co-elution of This compound peak_analysis 1. Analyze Peak Shape (Symmetry) start->peak_analysis ms_analysis 2. Examine Mass Spectrum Across the Peak peak_analysis->ms_analysis confirm_coelution Co-elution Confirmed? ms_analysis->confirm_coelution optimize_temp 3. Optimize Temperature Program (Slower Ramp Rate) confirm_coelution->optimize_temp Yes end_unresolved Further Method Development Required confirm_coelution->end_unresolved No resolution_achieved1 Resolution Achieved? optimize_temp->resolution_achieved1 change_column 4. Change to a Polar GC Column (e.g., DB-WAX) resolution_achieved1->change_column No end_resolved Analysis Complete resolution_achieved1->end_resolved Yes resolution_achieved2 Resolution Achieved? change_column->resolution_achieved2 optimize_flow 5. Optimize Carrier Gas Flow Rate resolution_achieved2->optimize_flow No resolution_achieved2->end_resolved Yes resolution_achieved3 Resolution Achieved? optimize_flow->resolution_achieved3 resolution_achieved3->end_resolved Yes resolution_achieved3->end_unresolved No

Caption: A logical workflow for troubleshooting co-eluting peaks of this compound.

Experimental_Workflow start Sample containing 2-Methylhexanoic Acid derivatization Derivatization (BF3-Methanol) start->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction drying Drying (Anhydrous Na2SO4) extraction->drying gc_ms_analysis GC-MS Analysis drying->gc_ms_analysis data_analysis Data Analysis (Peak Integration & Identification) gc_ms_analysis->data_analysis end Results data_analysis->end

Caption: A typical experimental workflow for the GC-MS analysis of this compound.

Technical Support Center: Mass Spectral Fragmentation of Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectral analysis of methyl 2-methylhexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation pathways for this compound in electron ionization (EI) mass spectrometry?

A1: this compound primarily undergoes two major fragmentation pathways in EI-MS:

  • McLafferty Rearrangement: This is a characteristic fragmentation for esters and other carbonyl compounds. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. For this compound, this results in a prominent radical cation at m/z 88.

  • Alpha-Cleavage: This involves the cleavage of the bond alpha to the carbonyl group. For this compound, there are two potential alpha-cleavage points:

    • Cleavage between C1 and C2, leading to the loss of the methoxy (B1213986) group (OCH3) and the formation of an acylium ion at m/z 113.

    • Cleavage between C2 and the methyl group, resulting in the loss of a methyl radical and the formation of an ion at m/z 129.

    • Cleavage between C2 and C3, leading to the loss of a butyl radical and the formation of an ion at m/z 87.

Q2: Why is the molecular ion peak (M+) often weak or absent in the mass spectrum of this compound?

A2: The molecular ion of many long-chain and branched esters is often unstable and readily undergoes fragmentation.[1] In the case of this compound, the energy from electron ionization is sufficient to induce rapid fragmentation through pathways like the McLafferty rearrangement and alpha-cleavage, leading to a low abundance or absence of the molecular ion peak at m/z 144.

Q3: How can I differentiate this compound from its linear isomer, methyl heptanoate (B1214049), using mass spectrometry?

A3: Differentiating branched and linear isomers of fatty acid methyl esters (FAMEs) can be challenging due to their similar fragmentation patterns.[2] However, subtle differences can be observed:

  • Relative Abundance of Fragments: The presence of the methyl branch at the C2 position in this compound can influence the relative abundance of certain fragment ions compared to its linear isomer. For example, the ion at m/z 88 resulting from the McLafferty rearrangement may have a different relative intensity.

  • Characteristic Branched Fragments: Cleavage at the branch point can lead to characteristic ions. The loss of a butyl radical to form the ion at m/z 87 is more favorable in this compound.

  • Gas Chromatography Retention Time: The most reliable method for differentiation is to use gas chromatography coupled with mass spectrometry (GC-MS). The branched structure of this compound will result in a different retention time compared to the linear methyl heptanoate on a standard GC column.[2]

Troubleshooting Guide

Problem Possible Causes Solutions
Poor or No Signal - Incomplete derivatization of 2-methylhexanoic acid to its methyl ester.- Sample concentration is too low.- Leak in the GC-MS system.- Issues with the ion source, detector, or electron multiplier.- Ensure complete derivatization by using fresh reagents and optimizing reaction time and temperature.- Concentrate the sample or inject a larger volume.- Perform a leak check on the GC-MS system.- Tune and calibrate the mass spectrometer. Check for contamination in the ion source.
Peak Tailing or Fronting - Active sites in the GC inlet or column.- Column overload.- Inappropriate GC oven temperature program.- Use a deactivated inlet liner and column.- Dilute the sample or inject a smaller volume.- Optimize the temperature program for better peak shape.
Baseline Noise or Drift - Contaminated carrier gas or GC system.- Column bleed at high temperatures.- Use high-purity carrier gas and install traps.- Clean the injector and detector.- Condition the column according to the manufacturer's instructions.
Difficulty in Identifying this compound - Co-elution with other compounds, especially linear isomers.- Low-quality mass spectrum.- Incorrect library matching.- Optimize the GC method to improve separation.- Ensure a clean background by running a blank.- Manually interpret the mass spectrum by looking for characteristic ions (m/z 88, 87, 59).- Confirm identification using a certified reference standard.

Data Presentation

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound. Data is sourced from the NIST Mass Spectrometry Data Center.[3]

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
1442[C8H16O2]+•Molecular Ion (M+)
1135[M - OCH3]+Alpha-cleavage
10125[M - C3H7]+Cleavage at the butyl chain
88100[C4H8O2]+•McLafferty Rearrangement (Base Peak)
8760[M - C4H9]+Alpha-cleavage
5940[COOCH3]+Alpha-cleavage
5780[C4H9]+Alkyl fragment
4355[C3H7]+Alkyl fragment
4165[C3H5]+Alkyl fragment
2945[C2H5]+Alkyl fragment

Experimental Protocols

A typical experimental protocol for the analysis of this compound by GC-MS is as follows:

1. Sample Preparation (Derivatization)

  • If starting from 2-methylhexanoic acid, derivatization to the methyl ester is necessary. A common method is to use a reagent like boron trifluoride in methanol (B129727) (BF3-methanol).

  • Dissolve the fatty acid sample in a suitable solvent (e.g., toluene).

  • Add BF3-methanol and heat the mixture (e.g., at 100°C for 1 hour).

  • After cooling, add water and extract the methyl ester into an organic solvent like hexane.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to the desired volume.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used for FAME analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250°C

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: Scan from m/z 40 to 200.

Mandatory Visualization

Mass_Spectral_Fragmentation_of_Methyl_2_methylhexanoate Mass Spectral Fragmentation of this compound cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_alkyl Alkyl Chain Fragmentation M This compound (M+•, m/z 144) F_113 [M-OCH3]+ m/z 113 M->F_113 - •OCH3 F_87 [M-C4H9]+ m/z 87 M->F_87 - •C4H9 F_59 [COOCH3]+ m/z 59 M->F_59 - •C6H13 F_88 McLafferty Rearrangement Product m/z 88 (Base Peak) M->F_88:f0 γ-H transfer F_57 [C4H9]+ m/z 57 F_87->F_57 - CO

Caption: Fragmentation pathway of this compound in EI-MS.

References

Technical Support Center: Interpreting the NMR Spectrum of Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of the ¹H and ¹³C NMR spectra of Methyl 2-methylhexanoate.

Predicted NMR Data for this compound

For a standard analysis, the sample is dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The predicted chemical shifts, multiplicities, and integrations for the proton (¹H) and carbon (¹³C) NMR spectra are summarized below.

Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
a~3.67Singlet (s)3H
b~2.45Multiplet (m)1H
c~1.15Doublet (d)3H
d~1.40 - 1.60Multiplet (m)2H
e~1.25 - 1.35Multiplet (m)4H
f~0.90Triplet (t)3H

Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
1~176
2~41
3~34
4~29
5~22
6~14
7~51
8~17

(Note: This is a placeholder for an image of the labeled chemical structure. The labels 'a' through 'f' correspond to the protons and '1' through '8' correspond to the carbons in the tables above.)

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a sample of this compound for NMR spectroscopy is as follows:

  • Sample Purity: Ensure the analyte is of high purity to avoid signals from residual solvents or other contaminants.

  • Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for many organic molecules and has a well-known residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[1]

  • Concentration:

    • For ¹H NMR, dissolve 1-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[1]

    • For ¹³C NMR, a higher concentration of 5-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.[2][3][4] Avoid scratches or chips on the tube as they can affect the magnetic field homogeneity.[4]

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1][4][5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the acquisition and interpretation of the NMR spectrum of this compound.

Question: Why is there a broad singlet around 1.5-2.0 ppm in my ¹H NMR spectrum?

Answer: This is often due to the presence of water in your deuterated solvent.[6] To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should disappear or significantly decrease in intensity due to proton exchange. To avoid this in the future, use fresh, high-quality deuterated solvent and dry your glassware thoroughly.

Question: The baseline of my spectrum is distorted and the peaks are broad. What could be the cause?

Answer: A distorted baseline and broad peaks can result from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be properly adjusted. Re-shimming the spectrometer should resolve this.

  • Solid Particles: The presence of undissolved material in the sample can disrupt the magnetic field homogeneity.[2][5] Filtering the sample before analysis is crucial.[1][4][5]

  • High Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[1] Diluting the sample may improve the resolution.

Question: The integration values in my ¹H NMR spectrum do not match the expected proton count. Why?

Answer: Inaccurate integration can be caused by:

  • Overlapping Signals: If peaks are not well-resolved, it can be difficult to obtain accurate integrations.

  • Impurity Peaks: Signals from impurities will contribute to the integration, leading to incorrect ratios. Purify your sample to remove contaminants.

  • Incorrect Phasing: Improper phasing of the spectrum can lead to integration errors. Re-process the spectrum and carefully adjust the phase.

Question: I see extra peaks in my spectrum that I cannot assign to this compound. What are they?

Answer: Unidentified peaks are likely due to impurities. Common contaminants include:

  • Residual Solvents: Solvents used in the synthesis or purification process (e.g., ethyl acetate, hexane) may still be present.

  • Grease: Grease from glassware joints can appear as broad signals in the aliphatic region.

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can result in the presence of other molecules. Further purification of the sample is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is the methoxy (B1213986) group (protons 'a') a singlet in the ¹H NMR spectrum?

A1: The three protons of the methoxy group (-OCH₃) are chemically equivalent and have no adjacent protons to couple with, hence they appear as a single, unsplit peak (a singlet).

Q2: How can I distinguish between the methyl group at position 2 (protons 'c') and the terminal methyl group (protons 'f')?

A2: These two methyl groups can be distinguished by their multiplicity. The methyl group at position 2 is adjacent to a single proton ('b'), so it will be split into a doublet. The terminal methyl group is adjacent to a methylene (B1212753) group ('e'), and will therefore appear as a triplet.

Q3: this compound is a chiral molecule. Will I see separate signals for the two enantiomers in a standard NMR experiment?

A3: In a standard, achiral NMR solvent, the two enantiomers of a chiral molecule are indistinguishable and will give identical spectra.[7][8] To resolve the signals of the enantiomers, a chiral solvating agent or a chiral derivatizing agent must be used.

Q4: In the ¹³C NMR spectrum, which signal corresponds to the carbonyl carbon?

A4: The carbonyl carbon of the ester group (carbon '1') is significantly deshielded and will appear at the lowest field (highest ppm value), typically in the range of 160-180 ppm.[1]

Q5: Why are the signals for the methylene groups in the hexanoate (B1226103) chain (protons 'd' and 'e') overlapping multiplets?

A5: The protons on the different methylene groups in the alkyl chain have very similar chemical environments, leading to closely spaced and overlapping signals. Additionally, they are coupled to each other and to the neighboring methine and methyl groups, resulting in complex splitting patterns that often appear as unresolved multiplets.

Visualizing Experimental and Troubleshooting Workflows

ExperimentalWorkflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (1-10 mg for 1H, 5-50 mg for 13C) B Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Cap and Label Tube D->E F Insert Sample into Spectrometer E->F G Lock and Shim F->G H Acquire Spectrum G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integration K->L M M L->M Interpret Spectrum

Caption: A flowchart illustrating the standard experimental workflow for NMR sample preparation, data acquisition, and processing.

TroubleshootingLogic NMR Spectrum Troubleshooting Logic cluster_peaks Peak-Related Issues cluster_baseline Baseline/Other Issues Start Problem with Spectrum Q1 Issue Type? Start->Q1 P1 Broad Peaks / Poor Resolution Q1->P1 Resolution P2 Extra, Unidentified Peaks Q1->P2 Purity P3 Incorrect Integration Q1->P3 Quantitative B1 Distorted Baseline Q1->B1 Baseline B2 Broad H2O Peak Q1->B2 Contamination A1 Re-shim Spectrometer Check Sample Concentration Filter Sample P1->A1 A2 Check for Impurities (Solvent, Grease) Purify Sample P2->A2 A3 Re-process Spectrum (Phasing) Check for Overlapping Peaks P3->A3 C1 Re-process (Baseline Correction) Re-shim Spectrometer B1->C1 C2 Use Fresh Solvent D2O Exchange Experiment B2->C2

References

Technical Support Center: Methyl 2-methylhexanoate Sample Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Methyl 2-methylhexanoate samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is an ester. Esters are susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, yielding a carboxylic acid (2-methylhexanoic acid) and an alcohol (methanol). This reaction can be catalyzed by both acids and bases, leading to the degradation of your sample and affecting experimental results. The presence of a methyl group at the α-position provides some steric hindrance, which can slow down hydrolysis compared to unbranched esters, but it does not prevent it entirely.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

The rate of hydrolysis is primarily influenced by the following factors:

  • pH: Both acidic and basic conditions significantly catalyze the hydrolysis of esters. Neutral pH (around 7) generally results in the slowest rate of uncatalyzed hydrolysis.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Presence of Water: As a reactant in hydrolysis, the presence of water is essential for the degradation to occur. Even trace amounts of moisture can lead to sample degradation over time.

  • Presence of Catalysts: Besides acids and bases, certain enzymes (esterases), if present as contaminants, can rapidly hydrolyze esters.

Q3: How can I detect if my this compound sample has undergone hydrolysis?

Hydrolysis can be detected by various analytical techniques, including:

  • Chromatography (GC or HPLC): Appearance of new peaks corresponding to 2-methylhexanoic acid and methanol (B129727), with a concurrent decrease in the peak area of this compound.

  • Spectroscopy (NMR): Changes in the NMR spectrum, such as the appearance of a carboxylic acid proton signal and a new methanol signal.

  • Titration: An increase in the acidity of the sample can be detected by titration with a standard base.

Troubleshooting Guide: Unexpected Sample Degradation

If you observe unexpected degradation of your this compound samples, use the following guide to identify and resolve the issue.

Symptom Potential Cause Recommended Solution
Appearance of extra peaks in GC/HPLC analysis corresponding to 2-methylhexanoic acid and/or methanol. Sample has undergone hydrolysis.Review storage conditions (temperature, container, solvent). Ensure the solvent is anhydrous and the container is tightly sealed. Prepare samples fresh whenever possible.
Decrease in the concentration of this compound over time. Ongoing hydrolysis during storage or sample processing.Store samples at low temperatures (-20°C or below). Minimize the time samples are kept at room temperature. Use aprotic, anhydrous solvents.
Inconsistent results between replicate samples. Variable exposure to moisture or temperature fluctuations.Ensure all samples are handled and stored under identical conditions. Use vials with tight-fitting caps (B75204). Avoid repeated freeze-thaw cycles.
Rapid degradation of the sample when dissolved in an aqueous buffer. pH of the buffer is too acidic or basic.Measure and adjust the pH of the buffer to a neutral range (pH 6.5-7.5) if compatible with your experiment. Prepare aqueous solutions immediately before use.

Data Presentation: Relative Stability of this compound

Condition Parameter Expected Stability Reasoning
pH pH 2 (Acidic)LowAcid-catalyzed hydrolysis is significant.
pH 7 (Neutral)HighUncatalyzed hydrolysis is slow.
pH 12 (Basic)Very LowBase-catalyzed hydrolysis (saponification) is rapid and irreversible.
Temperature -20°CVery HighLow temperature significantly reduces the rate of all chemical reactions.
4°CHighRefrigeration slows down the hydrolysis rate considerably.
25°C (Room Temp)ModerateHydrolysis will occur over time, especially if moisture is present.
50°CLowElevated temperature accelerates hydrolysis.
Solvent Anhydrous Aprotic (e.g., DCM, Hexane)Very HighAbsence of water prevents hydrolysis.
Anhydrous Protic (e.g., Ethanol)Moderate to HighProtic solvent can participate in transesterification, but hydrolysis is prevented in the absence of water.
Aqueous SolutionLow to ModeratePresence of water will lead to hydrolysis, rate is pH and temperature-dependent.

Disclaimer: This table provides expected trends. Actual stability should be experimentally determined for your specific application.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

This protocol outlines the best practices for storing and handling neat this compound and its solutions to minimize hydrolysis.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane, hexane, acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

  • Amber glass vials with PTFE-lined caps

  • Syringes and needles

Procedure:

  • Storage of Neat Ester:

    • Store neat this compound in its original, tightly sealed container at -20°C or below for long-term storage.

    • For frequently used aliquots, store in smaller amber glass vials with PTFE-lined caps at 4°C.

    • Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture.

    • If possible, blanket the headspace of the container with an inert gas (argon or nitrogen) before sealing.

  • Preparation of Stock Solutions:

    • Use only high-purity, anhydrous aprotic solvents.

    • Prepare stock solutions under an inert atmosphere if possible (e.g., in a glovebox or using Schlenk techniques).

    • Store stock solutions in amber glass vials with PTFE-lined caps at -20°C or below.

  • Handling of Samples for Experiments:

    • Minimize the time that samples are exposed to ambient conditions (light, moisture, and elevated temperatures).

    • If aqueous solutions are required, prepare them immediately before use.

    • If an aqueous buffer is necessary, use a neutral pH (6.5-7.5) if your experiment allows.

    • Avoid using strong acids or bases in your sample matrix unless required for a specific reaction.

Protocol 2: Monitoring Hydrolysis of this compound by Gas Chromatography (GC)

This protocol provides a general method for monitoring the degradation of this compound over time.

Materials:

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., a mid-polar capillary column)

  • This compound sample

  • Internal standard (e.g., a stable ester not present in the sample)

  • Anhydrous solvent for dilution

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous aprotic solvent containing a known concentration of an internal standard.

    • Divide the stock solution into multiple vials for a time-course study.

    • Store the vials under the desired test conditions (e.g., specific temperature, with/without added water).

  • GC Analysis:

    • At each time point (e.g., 0, 24, 48, 72 hours), take an aliquot from one of the vials.

    • Dilute the aliquot to a suitable concentration for GC analysis.

    • Inject the sample into the GC-FID.

    • Develop a GC method that provides good separation between the solvent, internal standard, this compound, 2-methylhexanoic acid, and methanol.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • Plot the peak area ratio against time to monitor the degradation of the ester.

    • The appearance and increase of peaks corresponding to 2-methylhexanoic acid and methanol will confirm hydrolysis.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products M2MH This compound Acid 2-Methylhexanoic Acid M2MH->Acid Hydrolysis Alcohol Methanol M2MH->Alcohol Water Water (H2O) Water->Acid Water->Alcohol Catalyst Catalyst (H+ or OH-) Catalyst->M2MH

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow Start Unexpected Sample Degradation Observed CheckStorage Review Storage Conditions (Temp, Container, Solvent) Start->CheckStorage StorageOK Storage Conditions Optimal? CheckStorage->StorageOK CheckpH Analyze Sample pH pH_OK pH Neutral? CheckpH->pH_OK CheckPurity Verify Initial Sample Purity PurityOK Purity Confirmed? CheckPurity->PurityOK StorageOK->CheckpH Yes ImplementChanges Implement Corrective Actions: - Store at lower temp - Use anhydrous solvent - Use inert atmosphere StorageOK->ImplementChanges No pH_OK->CheckPurity Yes AdjustpH Adjust pH to Neutral (if possible) pH_OK->AdjustpH No PurifySample Purify Sample or Obtain New Batch PurityOK->PurifySample No Reanalyze Re-analyze Sample PurityOK->Reanalyze Yes ImplementChanges->Reanalyze AdjustpH->Reanalyze PurifySample->Reanalyze

Caption: Troubleshooting workflow for sample degradation.

Experimental_Workflow Start Start: Sample Handling Prep Prepare Stock Solution in Anhydrous Aprotic Solvent Start->Prep Store Store at -20°C or Below Under Inert Atmosphere Prep->Store Use Prepare Working Solutions Immediately Before Use Store->Use Analyze Analyze Promptly Use->Analyze End End: Data Acquisition Analyze->End

Caption: Recommended experimental workflow.

Technical Support Center: Matrix Effects in the LC-MS Analysis of Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl 2-methylhexanoate by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, foodstuff).[1][2][3][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[1][4] For a volatile compound like this compound, which may already have challenges with retention and ionization in LC-MS, unaddressed matrix effects can lead to unreliable and irreproducible results.

Q2: What are the common causes of matrix effects in the LC-MS analysis of a small ester like this compound?

A2: The primary causes of matrix effects are endogenous components of the biological or complex sample that are not completely removed during sample preparation. For instance, when analyzing food and beverage samples, sugars, organic acids, and polyphenols can be major contributors.[5][6] In bioanalysis (e.g., plasma or urine), phospholipids, salts, and metabolites are common interfering substances.[2] The choice of ionization technique also plays a role, with electrospray ionization (ESI) often being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) for less polar and more volatile compounds.[7]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run. A constant flow of this compound solution is infused into the LC eluent after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal of the analyte indicate regions of ion suppression or enhancement, respectively.

  • Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect.[3] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement. The formula for calculating the Matrix Factor is:

    • MF = (Peak Area of Analyte in Spiked Blank Matrix Extract) / (Peak Area of Analyte in Neat Solution)

Q4: Is LC-MS the best technique for analyzing a volatile compound like this compound?

A4: Traditionally, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like esters due to their favorable partitioning into the gas phase.[8] However, LC-MS/MS can be a powerful tool, especially for complex matrices where extensive sample cleanup might be required for GC-MS. To effectively analyze this compound by LC-MS, derivatization may be necessary to increase its polarity and improve its retention on a reversed-phase column and enhance its ionization efficiency.[9][10][11][12][13] Atmospheric Pressure Chemical Ionization (APCI) may also be a more suitable ionization source than ESI for this less polar, volatile analyte.[7][14][15][16][17]

Q5: What is a suitable internal standard for the analysis of this compound?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or -13C.[][19] A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing. If a specific SIL standard for this compound is not commercially available, a structurally similar ester with a different mass that does not co-elute with any matrix components could be considered, though this is a less ideal option.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the LC-MS analysis of this compound, with a focus on problems arising from matrix effects.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: Are you observing poor peak shape for this compound?

  • Possible Cause:

    • Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[20]

    • Column Contamination/Deterioration: Buildup of matrix components on the column frit or stationary phase can lead to peak tailing or splitting.[20][21]

    • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

  • Troubleshooting Steps:

    • Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.

    • If using a guard column, remove it and re-inject the sample. If the peak shape improves, replace the guard column.

    • Backflush the analytical column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[21]

    • Consider a different column chemistry that may be less prone to secondary interactions with your analyte.

Issue 2: Low Signal Intensity or High Variability in Results

  • Question: Is the signal for this compound weak, or are the results between replicate injections highly variable?

  • Possible Cause:

    • Ion Suppression: Co-eluting matrix components are likely suppressing the ionization of your analyte.[4]

    • Analyte Volatility: Due to its volatile nature, this compound may be lost during sample preparation, especially during evaporation steps.[22]

    • Poor Ionization Efficiency: The chosen ionization source and parameters may not be optimal for this compound.

  • Troubleshooting Steps:

    • Perform a Matrix Effect Assessment: Use the post-column infusion or post-extraction spike method to confirm ion suppression.

    • Optimize Sample Preparation:

      • Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2]

      • If using an evaporation step, ensure it is performed at a low temperature with a gentle stream of nitrogen to minimize analyte loss.

    • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the ion-suppressing region of the chromatogram.

    • Optimize MS Conditions:

      • If using ESI, consider switching to APCI, which is often more suitable for less polar, volatile compounds.[7][14][15][16][17]

      • Optimize source parameters such as gas flows, temperatures, and voltages.

    • Consider Derivatization: Derivatizing this compound to a less volatile and more easily ionizable form can significantly improve signal intensity and reproducibility.[9][10][11][12][13]

Issue 3: Poor Reproducibility of Retention Time

  • Question: Is the retention time of this compound shifting between injections or batches?

  • Possible Cause:

    • Inconsistent Sample Matrix: Variations in the matrix composition between samples can affect the interaction of the analyte with the stationary phase.

    • Mobile Phase Issues: Changes in mobile phase composition, pH, or degradation over time can lead to retention time shifts.[20]

    • Column Equilibration: Insufficient column equilibration between injections can cause inconsistent retention.

  • Troubleshooting Steps:

    • Ensure consistent and thorough sample preparation across all samples to minimize matrix variability.

    • Prepare fresh mobile phases daily and ensure accurate pH measurement.

    • Increase the column equilibration time between injections to ensure the column is returned to the initial conditions before each run.

    • Use a stable isotope-labeled internal standard to help correct for minor retention time shifts during data processing.

Experimental Protocols

Protocol 1: Sample Preparation for this compound from a Beverage Matrix

This protocol describes a liquid-liquid extraction (LLE) procedure suitable for extracting this compound from a beverage sample.

Materials:

  • Beverage sample

  • Methyl tert-butyl ether (MTBE)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Conical centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 5 mL of the beverage sample into a 15 mL conical centrifuge tube.

  • Add 10 µL of the internal standard solution (if used).

  • Add 2 mL of saturated sodium chloride solution to the tube to increase the ionic strength of the aqueous phase and promote partitioning of the analyte into the organic solvent.

  • Add 5 mL of MTBE to the tube.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Gently agitate the tube and let it stand for 5 minutes.

  • Transfer the dried organic extract to a new tube.

  • The extract is now ready for LC-MS analysis. If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., 30°C) to a final volume of 1 mL.

Protocol 2: Proposed LC-MS/MS Method for this compound

This is a suggested starting method for the analysis of this compound. Optimization will likely be required for your specific instrument and application.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (APCI - Positive Ion Mode):

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI)

  • Polarity: Positive

  • Corona Discharge Current: 4 µA

  • Vaporizer Temperature: 350°C

  • Sheath Gas Flow: 40 arb

  • Aux Gas Flow: 10 arb

  • Capillary Temperature: 300°C

  • MRM Transitions (Hypothetical):

    • This compound (precursor ion [M+H]⁺: m/z 145.1) -> Product ion (e.g., m/z 87.1 for loss of butene)

    • Internal Standard (e.g., this compound-d3, [M+H]⁺: m/z 148.1) -> Product ion (e.g., m/z 90.1)

Data Presentation

The following tables present hypothetical quantitative data to illustrate the assessment of matrix effects.

Table 1: Matrix Effect Evaluation in Different Beverage Matrices

MatrixAnalyte Concentration (ng/mL)Peak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Factor (MF)Matrix Effect (%)
Apple Juice50125,00098,0000.78-22% (Suppression)
Orange Juice50125,00085,0000.68-32% (Suppression)
White Wine50125,000142,0001.14+14% (Enhancement)
Carbonated Drink50125,000119,0000.95-5% (Negligible)

Table 2: Effect of Sample Preparation on Matrix Effect in Orange Juice

Sample Preparation MethodAnalyte Concentration (ng/mL)Peak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Factor (MF)Matrix Effect (%)
Dilute and Shoot (1:10)50125,00075,0000.60-40% (Suppression)
Liquid-Liquid Extraction (LLE)50125,000105,0000.84-16% (Suppression)
Solid-Phase Extraction (SPE)50125,000118,0000.94-6% (Negligible)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Beverage Sample Spike_IS Spike with Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction (MTBE) Spike_IS->LLE Dry Dry with Na2SO4 LLE->Dry Evap Evaporate/Reconstitute Dry->Evap LC_Separation LC Separation (C18 Column) Evap->LC_Separation MS_Detection MS/MS Detection (APCI, Positive Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification ME_Assessment Matrix Effect Assessment Quantification->ME_Assessment

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Troubleshooting logic for addressing matrix effects in LC-MS analysis.

References

Technical Support Center: Optimization of Chiral HPLC Separation for 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of chiral HPLC separation for 2-methylhexanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of 2-methylhexanoic acid, offering systematic solutions to resolve them.

Q1: Why am I seeing poor or no enantiomeric resolution?

A1: Achieving chiral separation is a multifactorial process. Poor resolution is often attributable to several key factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for chiral recognition. For acidic compounds like 2-methylhexanoic acid, polysaccharide-based and anion-exchange CSPs are excellent starting points.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and ratio of organic modifiers and the concentration of acidic additives, plays a crucial role in modulating retention and enantioselectivity.[2]

  • Incorrect Column Temperature: Temperature influences the thermodynamics of the interaction between the analyte and the CSP. An unsuitable temperature can lead to a loss of resolution.

Troubleshooting Workflow for Poor Enantiomeric Resolution

The following workflow provides a step-by-step approach to addressing poor resolution.

G start Poor or No Resolution csp 1. Evaluate CSP Selection (Polysaccharide vs. Anion-Exchange) start->csp mp 2. Optimize Mobile Phase (Modifier & Additive Ratio) csp->mp If resolution is still poor success Resolution Achieved csp->success If resolution improves temp 3. Adjust Column Temperature (Screen 10°C - 40°C) mp->temp If resolution is still poor mp->success If resolution improves flow 4. Optimize Flow Rate (Lower flow rate may improve resolution) temp->flow If resolution is still poor temp->success If resolution improves flow->success If resolution improves

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Q2: My peaks are broad and tailing. What is the cause and how can I fix it?

A2: Peak tailing for acidic compounds like 2-methylhexanoic acid is commonly caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups.

Solutions:

  • Add an Acidic Modifier: Incorporating a small amount (0.1-0.5%) of an acid like trifluoroacetic acid (TFA) or formic acid into the mobile phase is crucial. This suppresses the ionization of the carboxylic acid and silanol groups, minimizing secondary interactions and leading to sharper, more symmetrical peaks.

  • Optimize Modifier Concentration: The concentration of the acidic modifier can significantly impact peak shape. It is advisable to screen different concentrations to find the optimal level.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase to avoid solvent mismatch effects that can cause peak distortion.

  • Reduce Sample Concentration: Overloading the column with a high concentration of the analyte can lead to peak tailing. Try diluting your sample.

Q3: My retention times are drifting between injections. What should I do?

A3: Inconsistent retention times are often a sign of an unequilibrated system or changes in experimental conditions.

Solutions:

  • Ensure Proper Column Equilibration: It is essential to equilibrate the column with the mobile phase for a sufficient amount of time before starting your analysis. A stable baseline is a good indicator of an equilibrated system. For chiral separations, equilibration can sometimes take longer than for achiral separations.

  • Use a Column Oven: Maintaining a constant and consistent column temperature is critical for reproducible retention times.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the chiral separation of 2-methylhexanoic acid?

A1: For a successful initial screening, a systematic approach is recommended. Polysaccharide-based chiral stationary phases are a versatile starting point.

A common starting point for normal phase chromatography would be:

  • Column: A cellulose (B213188) or amylose-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) with an acidic modifier. A typical starting ratio is 90:10 (n-hexane:alcohol) with 0.1% trifluoroacetic acid (TFA).[3][4]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a low wavelength (e.g., 210-220 nm), as 2-methylhexanoic acid has a weak chromophore.

Q2: How do I choose between a polysaccharide-based CSP and an anion-exchange CSP?

A2: The choice of CSP depends on the specific properties of your analyte and the desired separation characteristics.

  • Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H): These columns offer broad enantioselectivity for a wide range of compounds, including acidic ones.[1] They are a good first choice for screening.

  • Anion-exchange CSPs (e.g., CHIRALPAK® QN-AX): These columns are specifically designed for the enantioseparation of acidic compounds and operate through an ion-exchange mechanism.[5] They can provide very high selectivity and resolution for acidic analytes.[5]

Q3: What is the role of the acidic modifier in the mobile phase?

A3: The acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is critical for achieving good peak shape and resolution for acidic compounds in normal-phase chiral chromatography. It serves two primary purposes:

  • Suppresses Analyte Ionization: It keeps the carboxylic acid group of 2-methylhexanoic acid in its protonated (neutral) form, which enhances its interaction with the chiral stationary phase.

  • Minimizes Secondary Interactions: It deactivates residual silanol groups on the silica (B1680970) surface of the stationary phase, reducing peak tailing.

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is a powerful parameter for optimizing chiral separations. Varying the column temperature can alter the thermodynamics of the chiral recognition process, which can lead to improved resolution. It is recommended to screen a range of temperatures (e.g., 10 °C to 40 °C) during method development. In some cases, changing the temperature can even reverse the elution order of the enantiomers.

Data Presentation

The following tables provide illustrative comparative data for the separation of 2-methylhexanoic acid on different chiral stationary phases and under various mobile phase conditions. This data is synthesized from typical performance characteristics observed for similar acidic compounds in the literature and serves as a guide for method development.

Table 1: Comparison of Chiral Stationary Phases

Conditions: Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v); Flow Rate: 1.0 mL/min; Temperature: 25 °C.

Chiral Stationary Phase (CSP)TypeExpected Retention Factor (k')Expected Separation Factor (α)Expected Resolution (Rs)Notes
Chiralcel® OD-HCellulose-based2.5 - 4.01.2 - 1.4> 1.5Good general-purpose column for acidic compounds.
Chiralpak® AD-HAmylose-based3.0 - 5.01.3 - 1.6> 2.0Often shows complementary selectivity to cellulose-based phases.
CHIRALPAK® QN-AXAnion-exchange4.0 - 6.0> 1.8> 3.0High selectivity specifically for acidic compounds.

Table 2: Effect of Mobile Phase Composition on Resolution

Conditions: Column: Chiralpak® AD-H; Flow Rate: 1.0 mL/min; Temperature: 25 °C.

n-Hexane (%)Isopropanol (%)TFA (%)Expected Retention Factor (k')Expected Separation Factor (α)Expected Resolution (Rs)
9550.15.51.72.5
90100.14.21.62.2
85150.13.11.51.8
90100.054.51.41.6
90100.24.01.62.3

Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) Screening

This protocol outlines a systematic approach to selecting a suitable CSP for the separation of 2-methylhexanoic acid.

  • Prepare a Racemic Standard: Dissolve the racemic 2-methylhexanoic acid in the initial mobile phase (e.g., n-Hexane/Isopropanol, 90:10, v/v) to a concentration of approximately 1 mg/mL.

  • Select CSPs for Screening: Choose a set of 2-3 CSPs with different selectivities. Recommended columns include a cellulose-based (e.g., Chiralcel® OD-H), an amylose-based (e.g., Chiralpak® AD-H), and an anion-exchange (e.g., CHIRALPAK® QN-AX) column.

  • Set Initial Chromatographic Conditions:

    • Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 5 µL.

  • Equilibrate the First Column: Flush the first column with the mobile phase until a stable baseline is achieved (typically 20-30 column volumes).

  • Inject the Standard: Inject the racemic standard and record the chromatogram.

  • Evaluate the Results: Examine the chromatogram for any signs of peak splitting or separation. Even a shoulder on the main peak indicates that the column has potential for separation.

  • Repeat for Other Columns: Repeat steps 4-6 for each of the selected CSPs.

  • Select the Best Candidate: Choose the CSP that provides the best initial separation or shows the most promise for further optimization.

Experimental Workflow for Method Development

G start Start: Method Development csp_screening 1. CSP Screening (Cellulose, Amylose, Anion-Exchange) start->csp_screening select_csp 2. Select Best CSP csp_screening->select_csp mp_optimization 3. Mobile Phase Optimization (Modifier & Additive Ratio) select_csp->mp_optimization temp_optimization 4. Temperature Optimization mp_optimization->temp_optimization flow_optimization 5. Flow Rate Optimization temp_optimization->flow_optimization validation 6. Method Validation flow_optimization->validation

Caption: Experimental workflow for chiral HPLC method development.

Protocol 2: Mobile Phase Optimization

Once a promising CSP has been identified, this protocol can be used to fine-tune the mobile phase composition to maximize resolution.

  • Prepare Stock Solutions: Prepare separate stock solutions of your mobile phase components (e.g., n-hexane, isopropanol, and a 1% solution of TFA in isopropanol).

  • Vary the Organic Modifier Ratio:

    • Using the best CSP from the screening, prepare a series of mobile phases with varying ratios of n-hexane to isopropanol (e.g., 95:5, 90:10, 85:15), while keeping the TFA concentration constant at 0.1%.

    • Inject the racemic standard with each mobile phase composition and record the retention times and peak resolutions.

  • Optimize the Acidic Modifier Concentration:

    • Using the optimal ratio of n-hexane to isopropanol determined in the previous step, prepare a series of mobile phases with varying concentrations of TFA (e.g., 0.05%, 0.1%, 0.2%).

    • Inject the racemic standard with each mobile phase and evaluate the effect on peak shape and resolution.

  • Evaluate Other Alcohols: If resolution is still not optimal, consider replacing isopropanol with another alcohol, such as ethanol, and repeat the optimization steps.

  • Determine the Optimal Mobile Phase: Select the mobile phase composition that provides baseline resolution (Rs > 1.5) with good peak shape in a reasonable analysis time.

References

Technical Support Center: Derivatization for Acidic Compounds in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of acidic compounds for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful analysis of acidic analytes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of acidic compounds by GC-MS?

A1: Direct analysis of acidic compounds (e.g., carboxylic acids, phenols) by GC-MS is often challenging due to their low volatility and the polar nature of their functional groups (e.g., -COOH, -OH).[1][2][3] These characteristics can lead to poor peak shape, tailing, and low sensitivity.[2] Derivatization converts these polar, non-volatile compounds into more volatile and thermally stable derivatives, which improves their chromatographic behavior and enhances the sensitivity and reproducibility of the analysis.[1][2]

Q2: What are the most common derivatization methods for acidic compounds?

A2: The three most widely used methods of derivatization in GC are silylation, alkylation, and acylation.[3][4]

  • Silylation: This is the most common method and involves replacing active hydrogens in functional groups like hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[3][5] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7]

  • Alkylation: This method replaces active hydrogens with an alkyl group. A frequent application is the formation of esters from carboxylic acids.[3] Reagents like Boron Trifluoride (BF3) in methanol (B129727) or methanolic HCl are often used for this purpose.[2]

  • Acylation: In this process, compounds with active hydrogens are reacted with carboxylic acids or their derivatives to form esters, thioesters, and amides.[3] Acylation produces derivatives that are more volatile and generally less polar than the original compound.[3]

Q3: How does the presence of water affect derivatization?

A3: Water has a detrimental effect on most derivatization reactions, particularly silylation.[1] Derivatization reagents are highly sensitive to moisture and can be hydrolyzed by water, rendering them ineffective for reacting with the target analyte.[1][8] This leads to incomplete derivatization and reduced yields.[1] Therefore, it is crucial to ensure that all glassware, solvents, and samples are anhydrous.[2][9]

Q4: What are "matrix effects" in the context of derivatization and GC-MS analysis?

A4: Matrix effects occur when components in the sample matrix interfere with the analysis of the target analyte, leading to either signal enhancement or suppression.[10][11][12][13] In GC-MS, matrix-induced signal enhancement can occur when matrix components block active sites in the GC inlet, protecting the analyte from thermal degradation.[13] Conversely, matrix components can also interfere with the derivatization process itself, leading to incomplete reactions and lower signal intensity.[14]

Q5: How can I monitor the progress of my derivatization reaction?

A5: The progress of a derivatization reaction can often be monitored by thin-layer chromatography (TLC). The derivatized product will be less polar than the starting material and will, therefore, have a higher Rf value.[9] For GC-MS analysis, injecting small aliquots of the reaction mixture at different time points can also show the conversion of the analyte to its derivative.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the derivatization of acidic compounds for GC-MS analysis.

Issue 1: Incomplete or No Derivatization

Symptom: You observe a small peak for your derivative and a large, tailing peak for the underivatized acidic compound, or no derivative peak at all.[1]

Troubleshooting Workflow:

start Start: Incomplete Derivatization q1 Is the sample and system completely dry? start->q1 a1_yes Action: Check reagent quality and quantity. q1->a1_yes Yes a1_no Action: Thoroughly dry sample and solvents. Use anhydrous reagents and dry glassware. q1->a1_no No q2 Are reaction conditions (time, temp) optimal? a1_yes->q2 a2_yes Action: Investigate matrix effects. Consider sample cleanup. q2->a2_yes Yes a2_no Action: Increase reaction time or temperature according to protocol. q2->a2_no No

Caption: Troubleshooting incomplete derivatization.

Possible Causes and Solutions:

Possible Cause Solution
Presence of Moisture Water will preferentially react with and consume the derivatizing reagent.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and thoroughly dry your sample extract before adding reagents.[2][9]
Insufficient Reagent The amount of derivatizing reagent may be insufficient to react with all of the acidic compound present.[1] Increase the molar excess of the derivatizing reagent.
Suboptimal Reaction Conditions The reaction time or temperature may be inadequate for the reaction to go to completion.[1] Increase the reaction time and/or temperature as recommended for the specific reagent and analyte.[2]
Degraded Reagent Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh, high-quality reagents and store them properly under inert gas.[2]
Matrix Interference Components in the sample matrix can interfere with the derivatization reaction.[14] Employ sample cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds.[14]
Issue 2: Peak Tailing

Symptom: The chromatographic peak for your derivatized analyte is asymmetrical with a pronounced "tail."

Troubleshooting Workflow:

start Start: Peak Tailing q1 Was derivatization complete? start->q1 a1_yes Action: Check for active sites in the GC system. q1->a1_yes Yes a1_no Action: Troubleshoot incomplete derivatization (see previous guide). q1->a1_no No q2 Is the GC system clean and inert? a1_yes->q2 a2_yes Action: Check for column overload. Inject a more dilute sample. q2->a2_yes Yes a2_no Action: Replace inlet liner. Trim the GC column. Check for leaks. q2->a2_no No

Caption: Troubleshooting peak tailing issues.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Derivatization Underivatized acidic compounds will interact strongly with the GC column, causing severe tailing.[1] Refer to the troubleshooting guide for incomplete derivatization.
Active Sites in the GC System Exposed silanol (B1196071) groups in the injector liner, on the column, or at connections can interact with the analyte.[15][16] Use a fresh, deactivated inlet liner and trim the first 5-10 cm from the front of the GC column.[15] Ensure all connections are sound.
Column Overload Injecting too much sample can lead to peak fronting or tailing.[16] Dilute your sample and re-inject.
Acidic Byproducts Some derivatization reactions, particularly with fluorinated anhydrides, can produce acidic byproducts that can damage the GC column and cause peak tailing.[17] These byproducts should be removed before injection.[17]
Issue 3: Extraneous Peaks in the Chromatogram

Symptom: Your chromatogram shows multiple peaks that are not related to your target analyte or internal standard.

Possible Causes and Solutions:

Possible Cause Solution
Excess Derivatization Reagent Injecting a large excess of the derivatizing reagent can lead to a large solvent front and reagent-related peaks.[18] While some excess is necessary, avoid gross excess. If possible, perform a cleanup step to remove the excess reagent.
Side Reactions/Byproducts The derivatization reaction may produce byproducts.[9] For example, silylation of compounds with multiple hydroxyl groups can sometimes result in over-silylation or the formation of siloxanes.[9] Optimize reaction conditions (e.g., stoichiometry, temperature) to minimize side reactions.[9]
Contamination Contaminants can be introduced from solvents, reagents, or the sample itself. Run a solvent blank through the entire sample preparation and analysis workflow to identify the source of contamination. Use high-purity solvents and reagents.[1]
Derivative Instability The derivatized analyte may be unstable and degrade in the injector port or on the column, leading to multiple degradation peaks. Analyze derivatized samples as soon as possible and consider using a more stable derivative if the problem persists.[2]

Experimental Protocols

Protocol 1: Silylation of an Acidic Compound using BSTFA with TMCS

This protocol provides a general procedure for the derivatization of acidic compounds containing hydroxyl and/or carboxyl groups using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • Dried sample extract

  • BSTFA + 1% TMCS

  • Pyridine (or other suitable solvent like acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried sample in a suitable volume of solvent (e.g., 50 µL of pyridine).

  • Add the derivatizing reagent. A common ratio is to add an equal volume of BSTFA + 1% TMCS (e.g., 50 µL).

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the reaction mixture. Typical conditions are 60-70°C for 30-60 minutes.[19] Optimization may be required depending on the analyte.

  • Cool the vial to room temperature before opening.

  • The sample is now ready for GC-MS analysis.

Workflow Diagram:

A Dry Sample Extract B Reconstitute in Solvent (e.g., Pyridine) A->B C Add BSTFA + 1% TMCS B->C D Vortex and Heat (e.g., 70°C for 30 min) C->D E Cool to Room Temperature D->E F Analyze by GC-MS E->F

Caption: General workflow for silylation.

Protocol 2: Esterification of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common method for preparing methyl esters of fatty acids for GC-MS analysis using boron trifluoride (BF3) in methanol.

Materials:

  • Dried sample containing fatty acids

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Place the dried sample (e.g., lipid extract) into a reaction vial.

  • Add 1-2 mL of 14% BF3-Methanol solution.

  • Cap the vial tightly and heat at 100°C for 30 minutes in a heating block or boiling water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Quantitative Data Summary

The choice of derivatization reagent can significantly impact the analytical results. The following table summarizes the characteristics of common derivatizing agents for acidic compounds.

Derivatization Method Reagent Target Functional Groups Byproducts Key Advantages Potential Issues
Silylation BSTFA, MSTFA-OH, -COOH, -NH, -SHN-methyltrifluoroacetamideHighly reactive, volatile byproducts that often do not interfere with chromatography.[17]Moisture sensitive, derivatives can be prone to hydrolysis.
Alkylation (Esterification) BF3-Methanol, Methanolic HCl-COOH, PhenolsWater, saltsForms stable ester derivatives.[17]Can be a slower reaction, may require removal of acidic catalyst.
Acylation TFAA, PFPA-OH, -NH, -SHTrifluoroacetic acid, Pentafluoropropionic acidForms stable derivatives.[17] Fluorinated derivatives enhance ECD sensitivity.[3]Can form acidic byproducts that need to be removed to prevent column damage.[17]

BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide; BF3: Boron Trifluoride; TFAA: Trifluoroacetic anhydride; PFPA: Pentafluoropropionic anhydride; ECD: Electron Capture Detector.

References

Calibration curve problems for Methyl 2-methylhexanoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Methyl 2-methylhexanoate using chromatographic methods. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the creation of a calibration curve for this compound, offering potential causes and actionable solutions.

ProblemPotential CauseRecommended Solution
Poor Calibration Curve Linearity (R² < 0.995) Inappropriate Calibration Range: The concentrations of your standards may extend beyond the linear dynamic range of the instrument.Prepare a new set of standards with a narrower concentration range to identify the linear portion of the detector's response.
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateau in the curve.Dilute the higher concentration standards and re-analyze. If the issue is detector saturation, you will observe a return to linearity at lower concentrations.
Sample Preparation Inaccuracy: Errors in weighing or dilution of standards can introduce significant variability.Carefully re-prepare your calibration standards, ensuring precise weighing and dilutions. It is advisable to prepare standards independently rather than through serial dilution from a single stock to avoid propagating errors.
Active Sites in the GC System: Active sites in the injector liner, column, or connections can cause analyte adsorption or degradation, especially at low concentrations.Use a deactivated liner and ensure all surfaces in the sample flow path are inert. If the column is old, it may have developed active sites; consider replacing it.
Inconsistent Peak Areas/Heights (Poor Precision) Injection Variability: Inconsistent injection volumes or technique can lead to poor precision.For autosamplers, check the syringe for air bubbles or damage. For manual injections, ensure a consistent and rapid injection technique. Running several solvent blanks can help clean the syringe and injector port.
System Leaks: Leaks in the GC system can cause fluctuations in the carrier gas flow, leading to variable peak areas and retention times.Perform a leak check of the system, paying close attention to the injector septum, column fittings, and gas lines.
Sample Volatility: this compound is a volatile compound. Evaporation from the vial can occur if not sealed properly.Ensure vials are sealed tightly with appropriate septa immediately after preparation.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much analyte onto the column can lead to peak fronting.Reduce the injection volume or dilute your sample.
Active Sites in the System: Interaction of the analyte with active sites can cause peak tailing.Use a deactivated liner and column. Check for and eliminate any dead volume in the system.
Inappropriate Flow Rate: An incorrect carrier gas flow rate can affect peak shape.Optimize the carrier gas flow rate for your specific column and method.
Ghost Peaks Carryover: Residual sample from a previous injection is eluting in the current run.Run solvent blanks between samples. If ghost peaks persist, clean the injector port and syringe.
Contaminated Carrier Gas or Solvent: Impurities in the gas or solvent can appear as peaks in the chromatogram.Use high-purity gases and solvents. Ensure gas lines and traps are clean.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for a this compound calibration curve?

A1: While the specific linear range will depend on your instrumentation, a typical starting point for volatile esters like this compound is between 1 µg/mL and 100 µg/mL.[1] It is crucial to determine the linear dynamic range for your specific detector and method.

Q2: My R-squared value is good (>0.99), but my low concentration standards are inaccurate. Why?

A2: A high R-squared value can sometimes be misleading, as it can be heavily influenced by the higher concentration points. Poor accuracy at the lower end of the curve could be due to analyte adsorption at active sites in the GC system, or it could indicate that your lowest standard is below the reliable limit of quantification (LOQ). It is important to assess the accuracy of each calibration point.

Q3: How can I minimize matrix effects when analyzing this compound in a complex sample?

A3: Matrix effects, which can cause ion suppression or enhancement, can be minimized by several strategies.[2] Effective sample preparation, such as liquid-liquid extraction or solid-phase extraction (SPE), can help remove interfering components.[3] Sample dilution is another approach, though it may impact sensitivity. The most effective method is often the use of a stable isotope-labeled internal standard, which behaves similarly to the analyte during sample preparation and analysis, thereby compensating for matrix effects.

Q4: Is derivatization required for the analysis of this compound by GC-MS?

A4: No, this compound is a volatile ester and generally does not require derivatization for GC-MS analysis. Derivatization is typically necessary for compounds with active hydrogens, such as carboxylic acids and alcohols, to increase their volatility.

Q5: What are the expected quantitative performance parameters for a this compound assay?

A5: The following table presents expected quantitative performance parameters based on validated methods for structurally similar short-chain esters and acids. These values should be determined and validated for this compound in your laboratory.

Quantitative Data Summary

ParameterExpected ValueJustification
Linearity (R²) > 0.99Determined from a calibration curve with at least five non-zero concentrations.
Linear Range 1 - 100 µg/mLBased on similar volatile organic compounds.[1]
Limit of Detection (LOD) 1-5 µMThe smallest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 5-15 µMThe lowest concentration that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits.
Accuracy (% Recovery) 85-115%Determined by analyzing spiked samples of a known concentration in a blank matrix.

Experimental Protocol: Generating a Standard Calibration Curve

This protocol outlines the key steps for creating a reliable calibration curve for the quantification of this compound by GC-MS.

1. Preparation of Stock and Working Standards:

  • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as hexane (B92381) or methanol.

  • From the stock solution, prepare a series of at least 5-7 working standards by serial dilution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL).

  • If using an internal standard (recommended), add a constant, known concentration to each standard and blank.

2. GC-MS Instrumental Conditions (Example):

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes. This program should be optimized for your specific application.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-200.

3. Data Analysis:

  • Inject the standards from the lowest to the highest concentration.

  • For each standard, integrate the peak area of the characteristic ion for this compound.

  • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

Visualizations

G Troubleshooting Workflow for Calibration Curve Problems Start Problem with Calibration Curve PoorLinearity Poor Linearity (R² < 0.995) Start->PoorLinearity BadPrecision Inconsistent Peak Areas (Poor Precision) Start->BadPrecision BadPeakShape Poor Peak Shape (Tailing/Fronting) Start->BadPeakShape CheckRange Adjust Concentration Range PoorLinearity->CheckRange DiluteHigh Dilute High Concentration Standards PoorLinearity->DiluteHigh Reprepare Re-prepare Standards PoorLinearity->Reprepare CheckSystem Check for Active Sites (e.g., replace liner) PoorLinearity->CheckSystem CheckInjection Verify Injection Technique/ Autosampler BadPrecision->CheckInjection LeakCheck Perform System Leak Check BadPrecision->LeakCheck SealVials Ensure Vials are Tightly Sealed BadPrecision->SealVials ReduceVolume Reduce Injection Volume/ Dilute Sample BadPeakShape->ReduceVolume CheckActiveSites Use Deactivated Liner/Column BadPeakShape->CheckActiveSites OptimizeFlow Optimize Carrier Gas Flow Rate BadPeakShape->OptimizeFlow End Problem Resolved CheckRange->End DiluteHigh->End Reprepare->End CheckSystem->End CheckInjection->End LeakCheck->End SealVials->End ReduceVolume->End CheckActiveSites->End OptimizeFlow->End

Caption: Troubleshooting workflow for calibration curve issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation for Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and validated quantification of chemical entities is paramount for ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of suitable analytical methodologies for the validation of Methyl 2-methylhexanoate, a branched-chain fatty acid methyl ester.

While specific, publicly available validated methods for this compound are not extensively documented, this guide leverages established principles of analytical method validation and proven methodologies for structurally similar fatty acid methyl esters (FAMEs). The primary analytical techniques compared herein are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), as these are the most prevalent and effective methods for the analysis of volatile esters.

The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3]

Comparison of Analytical Methods

Gas Chromatography is the technique of choice for the analysis of volatile compounds like this compound. The selection between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis, such as the need for structural confirmation and the required level of sensitivity.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This method is robust, provides a wide linear range, and is relatively inexpensive. FID is a universal detector for organic compounds and offers high precision for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a higher degree of specificity compared to GC-FID. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) that can be used for definitive peak identification. This is particularly advantageous when dealing with complex matrices where co-elution with other components is possible.

The following sections present a summary of typical performance data for the validation of analytical methods for FAMEs, which can be considered representative for the development and validation of a method for this compound.

Data Presentation: Performance Comparison

The quantitative data below is representative of typical performance characteristics observed during the validation of GC methods for fatty acid methyl esters.

Table 1: Linearity and Range

ParameterGC-FIDGC-MS (SIM Mode)
Linearity (R²) > 0.998> 0.999
Range (µg/mL) 1 - 10000.1 - 200
Equation y = mx + cy = mx + c

Table 2: Accuracy and Precision

Concentration (µg/mL)GC-FID Recovery (%)GC-FID RSD (%)GC-MS Recovery (%)GC-MS RSD (%)
Low QC 98.5 - 101.2< 2.099.1 - 100.8< 1.5
Mid QC 99.0 - 100.8< 1.599.5 - 100.5< 1.0
High QC 98.8 - 101.0< 1.099.2 - 100.7< 1.0

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterGC-FIDGC-MS (SIM Mode)
LOD (µg/mL) ~0.5~0.05
LOQ (µg/mL) ~1.5~0.15

Table 4: Specificity

ParameterGC-FIDGC-MS
Peak Purity Assessed by peak shape and resolution from adjacent peaks.Confirmed by mass spectral data (matching with reference spectra).
Resolution Resolution > 2 between the analyte and closest eluting peak.Chromatographic resolution combined with unique mass spectral identification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following protocols are based on established procedures for the analysis of FAMEs and can be adapted for this compound.

Protocol 1: Sample Preparation (Acid-Catalyzed Esterification)

For samples where this compound is present as its corresponding carboxylic acid (2-methylhexanoic acid), a derivatization step is necessary to convert it to its more volatile methyl ester.

Materials:

  • Sample containing 2-methylhexanoic acid

  • Methanolic HCl (1.25 M) or Boron Trifluoride in Methanol (14%)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-cap glass vials with PTFE-lined septa

Procedure:

  • Accurately weigh a known amount of the sample into a screw-cap vial.

  • Add 2 mL of Methanolic HCl or BF₃-Methanol reagent.

  • Securely cap the vial and heat at 60-80°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Vortex the mixture for 1 minute and allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The sample is now ready for GC analysis.

Protocol 2: GC-FID Instrumental Conditions

Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector.

  • Column: A non-polar or medium-polarity capillary column is typically suitable. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1).

Protocol 3: GC-MS Instrumental Conditions

Instrumentation: Gas Chromatograph coupled to a Mass Selective Detector.

  • Column and Carrier Gas: Same as for GC-FID.

  • Injector and Oven Program: Same as for GC-FID.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial method development and peak identification (e.g., m/z 40-300).

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Characteristic ions for this compound would be selected (e.g., the molecular ion and key fragment ions).

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness execute_validation Execute Validation Experiments specificity->execute_validation linearity->execute_validation accuracy->execute_validation precision->execute_validation lod_loq->execute_validation robustness->execute_validation data_analysis Data Analysis and Statistical Evaluation execute_validation->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end Method Approved for Routine Use validation_report->end

Caption: Workflow for Analytical Method Validation.

Logical Relationship of Validation Parameters

This diagram shows the hierarchical relationship and grouping of key validation parameters.

Validation_Parameters method_validation Analytical Method Validation specificity Specificity method_validation->specificity linearity_range Linearity & Range method_validation->linearity_range accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantitation (LOQ) method_validation->loq robustness Robustness method_validation->robustness system_suitability System Suitability method_validation->system_suitability repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision

Caption: Interrelation of Analytical Method Validation Parameters.

References

A Comparative Guide: GC-FID vs. GC-MS for the Analysis of Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of volatile compounds like Methyl 2-methylhexanoate is critical. The two preeminent analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). While both methods leverage the separation power of gas chromatography, their detection principles differ significantly, leading to distinct advantages and applications. This guide provides an objective comparison of their performance for this compound analysis, supported by typical performance data and detailed experimental protocols.

Principles of Detection

Gas Chromatography-Flame Ionization Detection (GC-FID) GC-FID is a widely used technique for quantifying organic compounds.[1] After components of a sample are separated on the GC column, they are eluted into a hydrogen-air flame. The combustion of organic molecules, such as this compound, produces ions.[1] This generation of ions creates a small electrical current between two electrodes, which is measured by the detector. The resulting signal is proportional to the number of carbon atoms entering the flame, making FID a highly sensitive and nearly universal detector for hydrocarbons.[2] However, it provides no structural information about the analyte.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS couples the separation capabilities of a GC with the detection power of a mass spectrometer. As analytes elute from the column, they enter the MS ion source, where they are typically ionized by electron impact (EI).[3] This high-energy process fragments the molecule in a reproducible way. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[4] The detector provides a mass spectrum, which serves as a chemical "fingerprint," allowing for highly confident compound identification.[5] GC-MS can be used for both qualitative and quantitative analysis.[1][6]

Quantitative Performance Comparison

The choice between GC-FID and GC-MS often depends on the analytical requirements, such as the need for sensitivity, selectivity, or analyte identification.[4] The following table summarizes the typical performance characteristics for the analysis of fatty acid methyl esters (FAMEs), the class of compounds to which this compound belongs.

Parameter GC-FID GC-MS Key Considerations
Limit of Detection (LOD) Typically in the low µg/mL range (e.g., 0.21–0.54 µg/mL for FAMEs).[4]Generally lower, in the ng/mL to low µg/L range (e.g., as low as 0.003–0.72 µg/L for FAMEs).[4]GC-MS is superior for trace-level analysis.[4][7]
Limit of Quantitation (LOQ) In the µg/mL range (e.g., 0.63–1.63 µg/mL for FAMEs).[4]Significantly lower, often in the 1–30 µg/L range for fatty acids.[4]GC-MS allows for the quantification of very low abundance analytes.[8]
Linearity (R²) Excellent, typically ≥ 0.995.[2]Excellent, typically > 0.99.[9]Both techniques provide a linear response over a wide concentration range.
Precision (%RSD) High, with Relative Standard Deviation (RSD) values typically ≤ 2%.[10]High, with RSD values typically < 15% being acceptable.[9]Both methods demonstrate excellent repeatability.
Selectivity Lower. Relies solely on chromatographic retention time for separation. Co-eluting compounds can interfere with quantification.[7]Higher. Can distinguish between co-eluting compounds by extracting specific ion chromatograms, provided they have unique mass fragments.[7]GC-MS is more effective for analyzing complex samples where chromatographic overlap is likely.[7]
Identification Capability None. Identification is based only on comparing the retention time with that of a known standard.Definitive. Provides a mass spectrum that can be matched against spectral libraries (e.g., NIST) for confident identification.[11]GC-MS is indispensable for confirming compound identity or identifying unknowns.[4][12]

Experimental Protocols

The following are detailed methodologies for the analysis of this compound. An internal standard (IS) method is recommended for both techniques to ensure high accuracy and precision by correcting for variations in injection volume and detector response.[2]

Sample and Internal Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like hexane (B92381) or heptane.

  • Prepare a stock solution of an internal standard (e.g., Methyl heptadecanoate or Methyl nonadecanoate) at the same concentration.[10]

  • Create a series of calibration standards by serially diluting the this compound stock solution and adding a constant, known concentration of the internal standard to each vial.

A. GC-FID Methodology

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a flame ionization detector and a split/splitless injector.[13]

  • Column: HP-88 capillary column (100 m x 0.250 mm ID x 0.20 µm) or similar polar capillary column suitable for FAME analysis.[13]

  • Injector:

    • Temperature: 250°C[12]

    • Injection Volume: 1 µL

    • Split Ratio: 30:1 to 100:1[10][12]

  • Oven Temperature Program:

    • Initial Temperature: 120°C, hold for 1 min.[13]

    • Ramp 1: 10°C/min to 175°C.[13]

    • Ramp 2: 5°C/min to 230°C, hold for 5 min.[13]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[12]

  • Detector (FID):

    • Temperature: 260-300°C[12][13]

    • Hydrogen Flow: 30 mL/min[12]

    • Air Flow: 300 mL/min[12]

  • Data Analysis: Identify this compound by comparing its retention time to a pure standard. Quantify using the calibration curve generated by plotting the peak area ratio (analyte/IS) against the concentration ratio.

B. GC-MS Methodology

  • Gas Chromatograph: Agilent 7890B or equivalent, coupled to a mass spectrometer.[14]

  • Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm) or similar non-polar column.

  • Injector and Oven Program: Can be similar to the GC-FID method, but may be optimized for the specific column and desired separation.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Ion Source Temperature: 230°C[14]

    • Transfer Line Temperature: 240°C[14]

    • Mass Scan Range: m/z 40-300 amu.[5]

  • Data Analysis: Identify the compound by matching its retention time and mass spectrum with a reference standard and a spectral library (e.g., NIST). For quantification, use the calibration curve by plotting the peak area ratio of a characteristic ion (e.g., m/z 88) to a characteristic ion of the internal standard against the concentration ratio.

Mandatory Visualization

The logical workflow for comparing the two analytical methods is presented below. The process is identical through the separation phase but diverges at the detection step, yielding different types of analytical data.

G cluster_prep 1. Sample Preparation cluster_gc 2. Gas Chromatography cluster_detect 3. Detection & Analysis cluster_fid GC-FID Path cluster_ms GC-MS Path Prep Prepare Standards (this compound + IS) Inject Inject Sample (1 µL) Prep->Inject Separate Chromatographic Separation (e.g., HP-88 Column) Inject->Separate FID Flame Ionization Detector Separate->FID MS Mass Spectrometer Separate->MS FID_Data Quantitative Data (Peak Area vs. Time) FID->FID_Data Generates Signal MS_Data Quantitative & Qualitative Data (Mass Spectrum) MS->MS_Data Generates Spectrum

Comparative workflow for GC-FID and GC-MS analysis.

Qualitative Analysis: The GC-MS Advantage

The primary advantage of GC-MS is its ability to provide structural information.[4] The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 144, corresponding to its molecular weight.[15] The fragmentation pattern will include characteristic ions that confirm its structure:

  • m/z 74: A prominent peak resulting from a McLafferty rearrangement, characteristic of many fatty acid methyl esters.

  • m/z 88: An ion corresponding to the cleavage that retains the methyl group and the carbonyl group plus the alpha-carbon.

  • m/z 113: Loss of the methoxy (B1213986) group (-OCH₃, 31 amu).

  • m/z 87: Loss of the butyl side chain (-C₄H₉, 57 amu).

This fragmentation pattern allows for unambiguous identification, which is particularly valuable when analyzing complex mixtures or searching for impurities.[7]

Conclusion and Recommendations

Both GC-FID and GC-MS are powerful techniques for the analysis of this compound, and their quantitative performance can be comparable.[16] The choice between them should be guided by the specific goals of the analysis.

  • Choose GC-FID for routine, high-throughput quantitative analysis where the identity of the analyte is already established and the sample matrix is relatively simple. Its robustness, lower cost, and ease of operation make it ideal for quality control applications.

  • Choose GC-MS when definitive identification is required, for trace-level quantification, or when analyzing complex samples with potential interferences.[7] Its superior sensitivity and selectivity, combined with its qualitative power, make it the indispensable tool for research, method development, and the identification of unknown compounds.[4][7]

For laboratories that require both routine quantification and the flexibility to perform detailed qualitative analysis, having access to both technologies provides the most comprehensive solution for the analysis of this compound and other volatile esters.[4]

References

A Researcher's Guide to Selecting Chiral Columns for 2-Methylhexanoic Acid Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the successful separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) columns for the enantioseparation of 2-methylhexanoic acid, a chiral carboxylic acid. While direct comparative studies on 2-methylhexanoic acid are not extensively documented, this guide draws upon established principles of chiral chromatography and experimental data from structurally similar compounds to provide a robust starting point for method development.

Comparison of Chiral Column Performance

The selection of an appropriate chiral stationary phase (CSP) is the most critical factor in achieving the enantioseparation of 2-methylhexanoic acid. Based on the acidic nature of the analyte, three main types of chiral columns are generally recommended: polysaccharide-based, protein-based, and anion-exchange columns. The anticipated performance of these columns is summarized below.

Chiral Column TypeChiral Stationary Phase (CSP)Example ColumnTypical Mobile PhaseAnticipated Performance for 2-Methylhexanoic Acid
Polysaccharide-Based Amylose (B160209) DerivativeChiralpak® AD-HNormal Phase: n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA)Good selectivity is often observed for carboxylic acids. The acidic additive (TFA) is crucial for achieving good peak shape and resolution.
Cellulose (B213188) DerivativeChiralcel® OD-HNormal Phase: n-Hexane/Ethanol/TFAOffers complementary selectivity to amylose-based phases. The choice between amylose and cellulose can be analyte-dependent.
Protein-Based α1-acid glycoprotein (B1211001) (AGP)Chiral-AGPReversed-Phase: Aqueous buffer (e.g., Sodium Phosphate)/2-PropanolCan provide unique selectivity for acidic compounds. The pH of the aqueous buffer is a critical parameter for optimization.
Anion-Exchange Quinine or Quinidine derivativesCHIRALPAK® QN-AX / QD-AXPolar Organic or SFC: Acetonitrile/Methanol with acidic and basic additivesSpecifically designed for acidic compounds, offering strong enantioselectivity through ionic interactions.

Experimental Protocols

Detailed experimental protocols are essential for the successful separation of enantiomers. Below are representative methodologies for polysaccharide-based and protein-based chiral columns, which can be adapted for the separation of 2-methylhexanoic acid.

Polysaccharide-Based Column Protocol (Normal Phase)

This protocol is a common starting point for the separation of acidic chiral compounds.

  • Column: Chiralpak® AD-H (or a similar amylose-based column)

  • Mobile Phase: n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The ratio of hexane (B92381) to the alcohol modifier can be adjusted to optimize retention times.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 210-230 nm), as 2-methylhexanoic acid has a weak chromophore.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic 2-methylhexanoic acid in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[1]

Protein-Based Column Protocol (Reversed-Phase)

This protocol offers an alternative separation mechanism that can be effective for acidic analytes.

  • Column: Chiral-AGP (or a similar protein-based column)

  • Mobile Phase: 0.1 M Sodium Phosphate buffer (pH 4.5) / 2-Propanol (98:2, v/v). The pH of the aqueous buffer is a critical parameter and should be optimized for the target analyte.[2]

  • Flow Rate: 0.9 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 210-230 nm).

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the racemic 2-methylhexanoic acid in the mobile phase or a compatible solvent.[2]

Experimental Workflow and Logic

To effectively compare and select the optimal chiral column for separating 2-methylhexanoic acid enantiomers, a structured experimental workflow is recommended. The following diagram illustrates a logical approach to screening and optimizing the separation.

Chiral_Column_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Performance Comparison Analyte Racemic 2-Methylhexanoic Acid Screening Screen Multiple CSPs (Polysaccharide, Protein, Anion-Exchange) Analyte->Screening Inject Optimization Optimize Mobile Phase (Solvent Ratio, Additives, pH) Screening->Optimization Promising CSPs Parameters Optimize Other Parameters (Flow Rate, Temperature) Optimization->Parameters Data_Analysis Calculate k, α, Rs Parameters->Data_Analysis Column_Selection Select Optimal Column and Conditions Data_Analysis->Column_Selection

References

Retention Time Showdown: A Comparative Guide to Methyl 2-methylhexanoate and Its Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and separation of isomeric compounds are critical. This guide provides a detailed comparison of the gas chromatography (GC) retention times of Methyl 2-methylhexanoate and its structural isomers. By presenting experimental data and detailed protocols, this document aims to serve as a practical resource for analytical chemists working with these and similar branched-chain fatty acid methyl esters (FAMEs).

The separation of closely related isomers by gas chromatography is influenced by subtle differences in their physicochemical properties, such as boiling point and polarity, which in turn affect their interaction with the stationary phase of the GC column. In the case of methyl esters of methylhexanoic acid, the position of the methyl branch on the hexanoate (B1226103) backbone is the determining factor for their elution order on non-polar stationary phases.

Comparative Analysis of Retention Indices

To facilitate a standardized comparison across different gas chromatography systems, Kovats retention indices (RI) are utilized instead of absolute retention times. The retention index relates the retention time of an analyte to the retention times of n-alkanes eluted before and after it. The following table summarizes the experimentally determined Kovats retention indices for this compound and its isomers on a standard non-polar stationary phase.

Compound NameStructurePosition of Methyl BranchKovats Retention Index (Non-polar column)
Methyl hexanoateCH₃(CH₂)₄COOCH₃- (Straight chain)909
Methyl 5-methylhexanoate(CH₃)₂CH(CH₂)₂COOCH₃5948
Methyl 4-methylhexanoateCH₃CH₂CH(CH₃)(CH₂)₂COOCH₃4963
Methyl 3-methylhexanoateCH₃(CH₂)₂CH(CH₃)CH₂COOCH₃3973
This compoundCH₃(CH₂)₃CH(CH₃)COOCH₃2987

Note: The Kovats retention index for Methyl 5-methylhexanoate is an estimation based on established elution patterns of branched-chain FAMEs on non-polar columns, as direct experimental data was not available in the cited literature.

The data clearly indicates a trend in the elution order of the isomers. On a non-polar column, where separation is primarily driven by boiling point, the isomers with branching closer to the ester functional group exhibit longer retention times. This is because the methyl group's proximity to the polar ester group increases the overall polarity of the molecule to a small extent and also affects the molecule's volatility. The straight-chain isomer, Methyl hexanoate, having the lowest boiling point, elutes first. As the methyl branch moves from the 5-position towards the 2-position, the retention index systematically increases.

Elucidation of Elution Order

The observed elution pattern can be explained by the influence of the methyl branch on the volatility of the isomers. Generally, for alkanes and their derivatives, branching tends to lower the boiling point compared to the straight-chain analogue. However, when comparing positional isomers, the location of the branch plays a crucial role. For methyl-branched esters, as the branch moves closer to the carboxyl group, the molecule becomes more compact and its interaction with the non-polar stationary phase is slightly altered, leading to an increase in the retention time.

G MH Methyl hexanoate (RI: 909) M5MH Methyl 5-methylhexanoate (RI: ~948) S_MH Straight Chain MH->S_MH M4MH Methyl 4-methylhexanoate (RI: 963) S_M5MH Branch at C5 M5MH->S_M5MH M3MH Methyl 3-methylhexanoate (RI: 973) S_M4MH Branch at C4 M4MH->S_M4MH M2MH This compound (RI: 987) S_M3MH Branch at C3 M3MH->S_M3MH S_M2MH Branch at C2 M2MH->S_M2MH

Figure 1. Relationship between the position of the methyl branch in methylhexanoate isomers and their elution order in gas chromatography.

Experimental Protocols

The following provides a typical experimental protocol for the analysis of this compound and its isomers using gas chromatography with a flame ionization detector (GC-FID).

1. Sample Preparation:

  • Esterification: The corresponding methylhexanoic acids are converted to their methyl esters (FAMEs). A common method is acid-catalyzed esterification using methanolic HCl or BF₃-methanol.

    • Dissolve a small amount of the carboxylic acid in methanol.

    • Add a few drops of concentrated sulfuric acid or a specific volume of 2% methanolic sulfuric acid.

    • Reflux the mixture for 1-2 hours at 60-70°C.

    • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the FAMEs with a non-polar solvent such as n-hexane or diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen if necessary.

  • Standard Preparation: Prepare a mixed standard solution containing this compound and its isomers, along with a series of n-alkanes (e.g., C8 to C12) in a suitable solvent like hexane. The concentration of each analyte should be in the range of 10-100 ppm.

2. Gas Chromatography (GC) Conditions:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-1, HP-1, or equivalent (100% dimethylpolysiloxane), with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 5°C/min to 150°C.

    • Hold: Maintain at 150°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Data Acquisition: A chromatography data system for peak integration and retention time measurement.

3. Data Analysis:

  • Kovats Retention Index Calculation: Inject the n-alkane mixture and the sample mixture under the same GC conditions. Calculate the Kovats retention index (I) for each isomer using the following formula for a temperature-programmed run:

    • I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]

    • Where:

      • n is the carbon number of the n-alkane eluting before the analyte.

      • N is the carbon number of the n-alkane eluting after the analyte.

      • t_R(x) is the retention time of the analyte.

      • t_R(n) is the retention time of the n-alkane with carbon number n.

      • t_R(N) is the retention time of the n-alkane with carbon number N.

This guide provides a foundational understanding of the gas chromatographic behavior of this compound and its isomers. The provided data and protocols can be adapted for the analysis of other branched-chain fatty acid methyl esters, aiding in their identification and quantification in various research and development applications.

A Comparative Guide to the Biological Activity of Methyl 2-methylhexanoate and Other Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of methyl 2-methylhexanoate, a branched-chain fatty acid ester, with other common straight-chain and branched-chain fatty acid esters. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this comparison leverages data from structurally related branched-chain fatty acid methyl esters (BCFAMEs) to provide insights into its potential biological activities. This document is intended to serve as a valuable resource for guiding future research and drug development in this area.

Executive Summary

Fatty acid esters are a diverse class of molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. While straight-chain fatty acid esters have been extensively studied, branched-chain fatty acid esters like this compound are gaining increasing interest for their unique properties. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a clear comparison of their biological performance.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the antimicrobial, anti-inflammatory, and cytotoxic activities of selected fatty acid esters.

Table 1: Comparative Antimicrobial Activity of Fatty Acid Methyl Esters

CompoundMicroorganismActivity MetricValueReference
Branched-Chain Fatty Acid Methyl Esters (Representative)
This compoundData not availableMIC (μg/mL)-
Pristinamycin IA (a complex BCFAME)Staphylococcus aureusMIC (μg/mL)0.12 - 0.5[1]
Streptococcus pyogenesMIC (μg/mL)0.06 - 0.25[1]
Straight-Chain Fatty Acid Methyl Esters
Methyl hexanoateData not availableMIC (μg/mL)-
Methyl laurate (C12:0)Staphylococcus aureusMIC (mmol/L)0.04 - 0.16[2]
Methyl myristate (C14:0)Bacillus subtilisZone of Inhibition (mm)16[3]
Staphylococcus aureusZone of Inhibition (mm)16[3]
Methyl palmitate (C16:0)Escherichia coliZone of Inhibition (mm)12[3]
Candida albicansZone of Inhibition (mm)14[3]
Methyl oleate (B1233923) (C18:1)Staphylococcus aureusMIC (μg/mL)> 250[4]

MIC: Minimum Inhibitory Concentration

Table 2: Comparative Anti-inflammatory Activity of Fatty Acid Esters

CompoundCell Line/ModelParameter MeasuredIC50 / % InhibitionReference
Branched-Chain Fatty Acid Methyl Esters (Representative)
This compoundData not available--
(S)-Coriolic acid methyl esterRAW264.7 macrophagesNO ProductionIC50: 5.22 μM[5]
NF-κB ActivityIC50: 5.73 μM[5]
Straight-Chain Fatty Acid Esters
Methyl hexanoateData not available--
Methyl palmitateCarrageenan-induced rat paw edemaEdema reductionSignificant at 50 mg/kg[1]
LPS-stimulated RAW264.7 cellsTNF-α, IL-6 reductionSignificant[6]
Methyl stearateIn vitro protein denaturation% InhibitionPotent activity[7]

IC50: Half-maximal inhibitory concentration; NO: Nitric Oxide; NF-κB: Nuclear Factor-kappa B; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.

Table 3: Comparative Cytotoxic Activity of Fatty Acid Esters against Cancer Cell Lines

CompoundCancer Cell LineActivity MetricValueReference
Branched-Chain Fatty Acid Methyl Esters (Representative)
This compoundData not availableIC50 (µg/mL)-
Fatty acids from Scopalina ruetzleri (includes BCFAs)U87 (Glioma)IC50 (µg/mL)< 20[8]
SH-SY5Y (Neuroblastoma)IC50 (µg/mL)< 20[8]
Straight-Chain Fatty Acid Esters
Methyl hexanoateData not availableIC50 (µg/mL)-
Methyl laurateA549 (Lung), LLC (Lung), RINm5F (Insulinoma)Cell ViabilityEnhanced cytotoxicity of linoleic acid[9]
Fatty acids from Antarctic macroalgae (mixture)MCF-7 (Breast)% Growth Inhibition> 50% at 100 µg/mL[10]
MDA-MB-231 (Breast)% Growth Inhibition> 50% at 100 µg/mL[10]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The fatty acid esters are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the fatty acid esters for 1-2 hours. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader, and the nitrite concentration is calculated from a standard curve. The IC50 value is then determined.[5]

Cytotoxicity: MTT Assay
  • Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the fatty acid esters for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Fatty acid esters exert their biological effects by modulating various signaling pathways. The diagrams below illustrate key pathways implicated in their anti-inflammatory and metabolic activities.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds MyD88 MyD88 TLR4->MyD88 2. Activates IKK IKK MyD88->IKK 3. Activates IkB IκBα IKK->IkB 4. Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Translocates FA_Ester Fatty Acid Ester FA_Ester->IKK Inhibits DNA DNA NFkB_nuc->DNA 6. Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes 7. Transcription

Caption: NF-κB Signaling Pathway Inhibition by Fatty Acid Esters.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA_Ester Fatty Acid Ester PPAR PPARα/γ FA_Ester->PPAR 1. Binds & Activates RXR RXR PPAR->RXR 2. Heterodimerizes PPRE PPRE RXR->PPRE 3. Binds Genes Target Genes (Lipid Metabolism, Inflammation) PPRE->Genes 4. Transcription

Caption: PPAR Signaling Pathway Activation by Fatty Acid Esters.

Conclusion

This comparative guide highlights the significant biological activities of fatty acid esters, with a particular focus on their antimicrobial, anti-inflammatory, and cytotoxic potential. While direct experimental data for this compound is currently limited, the information available for structurally similar branched-chain fatty acid methyl esters suggests it may possess noteworthy biological properties that warrant further investigation. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to explore the therapeutic potential of these compounds. Future studies should aim to directly assess the bioactivity of this compound and other BCFAMEs to elucidate their structure-activity relationships and mechanisms of action more definitively.

References

Comparative study of synthesis methods for branched esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Branched Esters

The synthesis of branched esters is a cornerstone of organic chemistry, with broad applications in the pharmaceutical, materials science, and fragrance industries. The steric hindrance presented by branched alcohols or carboxylic acids often necessitates careful selection of synthetic methodology to achieve high yields and purity. This guide provides a comparative analysis of three common methods for synthesizing branched esters: Fischer Esterification, Steglich Esterification, and Transesterification. We will delve into their mechanisms, performance, and experimental protocols, supported by quantitative data to aid researchers in selecting the optimal method for their specific needs.

Comparison of Synthesis Methods

The choice of an esterification method is dictated by factors such as the steric hindrance of the reactants, the presence of acid- or base-sensitive functional groups, desired yield, and reaction scale. The following table summarizes the key performance indicators for the Fischer, Steglich, and Transesterification methods in the context of branched ester synthesis.

Method Catalyst/Reagent Typical Reaction Temperature Typical Reaction Time Typical Yield (Branched Esters) Key Advantages Key Disadvantages
Fischer Esterification Strong acid (e.g., H₂SO₄, p-TsOH)60-160 °C (Reflux)1-45 hours37-97%[1][2]Cost-effective reagents, suitable for large-scale synthesis.Requires harsh acidic conditions and high temperatures, equilibrium reaction requires removal of water or excess reactant, not suitable for tertiary alcohols or acid-sensitive substrates.[3][4]
Steglich Esterification DCC or EDC, DMAP (catalyst)0 °C to Room Temperature3-24 hours50-97%[3][5][6]Mild reaction conditions, suitable for sterically hindered and acid-labile substrates, high yields.[7][8]Reagents are more expensive and can be toxic (DCC is an allergen), formation of urea (B33335) byproduct requires careful removal.[3]
Transesterification Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)35-95 °C1-24 hoursVariable (up to 99%)[9]Can be performed under acidic or basic conditions, useful for converting one ester to another.[10]Equilibrium reaction requires driving the reaction to completion, may not be suitable for base-sensitive substrates.[11]

Reaction Mechanisms and Logical Workflows

Visualizing the reaction pathways and experimental processes is crucial for understanding and implementing these synthetic methods.

Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack of the alcohol.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ ROH Branched Alcohol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Branched Ester Protonated_Ester->Ester - H+ Water Water

Caption: Mechanism of Fischer Esterification.

Steglich Esterification Mechanism

The Steglich esterification utilizes a carbodiimide (B86325) (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is then attacked by the alcohol.

Steglich_Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC ROH Branched Alcohol DMAP DMAP (cat.) Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP Ester Branched Ester Acyl_DMAP->Ester + R'OH DCU Dicyclohexylurea (DCU)

Caption: Mechanism of Steglich Esterification.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a branched ester.

Experimental_Workflow Start Start Reactants Combine Carboxylic Acid, Alcohol, and Catalyst/Reagent Start->Reactants Reaction Perform Esterification Reaction (Heating/Stirring) Reactants->Reaction Workup Aqueous Work-up (e.g., washing with NaHCO₃, brine) Reaction->Workup Drying Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) Workup->Drying Purification Purify Product (e.g., Distillation, Chromatography) Drying->Purification Analysis Characterize Product (e.g., NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for ester synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis.

Fischer Esterification: Synthesis of 2-Methylpropyl Propanoate

This protocol is adapted from a standard undergraduate organic chemistry experiment.[1]

Materials:

  • Propanoic acid (5 mL, 0.067 mol)

  • 2-Methylpropan-1-ol (6.83 mL, 0.074 mol)

  • Concentrated Sulfuric Acid (H₂SO₄) (1 drop)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • To a 25 mL round-bottom flask, add propanoic acid, 2-methylpropan-1-ol, and a magnetic stir bar.

  • Carefully add one drop of concentrated sulfuric acid to the mixture.

  • Set up a reflux apparatus with a condenser.

  • Heat the mixture to reflux and maintain for 1 hour.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add 10 mL of diethyl ether.

  • Wash the organic layer sequentially with 10 mL of water, 10 mL of 5% sodium bicarbonate solution, and 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude ester by distillation to obtain 2-methylpropyl propanoate.

Expected Yield: 37.3%[1]

Steglich Esterification: Synthesis of tert-Butyl Ethyl Fumarate (B1241708)

This protocol is based on the original procedure described by Neises and Steglich.[3]

Materials:

  • Monoethyl fumarate (28.83 g, 0.20 mol)

  • tert-Butyl alcohol (44.47 g, 0.60 mol)

  • 4-Dimethylaminopyridine (DMAP) (2.00 g, 0.016 mol)

  • Dicyclohexylcarbodiimide (DCC) (41.28 g, 0.20 mol)

  • Dichloromethane (B109758) (CH₂Cl₂), dry (250 mL)

Procedure:

  • In a 500 mL flask, dissolve monoethyl fumarate, tert-butyl alcohol, and DMAP in 200 mL of dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in 50 mL of dry dichloromethane dropwise to the cooled solution over 30 minutes with stirring.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Filter the precipitated dicyclohexylurea (DCU) and wash it with dichloromethane.

  • Combine the filtrate and washings, and wash sequentially with 0.5 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude ester.

  • Purify by distillation or recrystallization.

Expected Yield: 90-95%[3]

Acid-Catalyzed Transesterification: General Procedure

This is a general protocol for the acid-catalyzed transesterification of a simple ester with a branched alcohol.

Materials:

  • Starting ester (e.g., methyl or ethyl ester) (1 equivalent)

  • Branched alcohol (large excess, can be used as solvent)

  • Acid catalyst (e.g., H₂SO₄, p-TsOH) (catalytic amount)

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Combine the starting ester, a large excess of the branched alcohol, and a catalytic amount of the acid catalyst in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the acid catalyst by carefully adding solid sodium bicarbonate until effervescence ceases.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the solution to obtain the crude branched ester.

  • Purify the product by distillation or column chromatography.

This guide provides a foundational understanding of the common methods for synthesizing branched esters. The choice of method will ultimately depend on the specific substrates, desired scale, and available resources. For challenging syntheses involving highly hindered or sensitive molecules, the mild conditions of the Steglich esterification often justify the higher cost of reagents. For larger-scale production of less sensitive branched esters, the cost-effectiveness of Fischer esterification makes it a more attractive option. Transesterification provides a valuable alternative when starting from an existing ester.

References

Quantitative Analysis of Methyl 2-methylhexanoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile and semi-volatile organic compounds is paramount for ensuring product quality, understanding biological processes, and guaranteeing consumer safety. Methyl 2-methylhexanoate, a branched-chain fatty acid methyl ester, is a key aroma compound in various food and beverage products and may also be of interest in biological and pharmaceutical research. This guide provides an objective comparison of the primary analytical methodologies for the quantitative analysis of this compound in diverse matrices, supported by representative experimental data and detailed protocols.

Comparison of Analytical Methodologies

The gold standard for the quantitative analysis of volatile and semi-volatile compounds like this compound is Gas Chromatography (GC) coupled with a sensitive detector. The two most common configurations are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity. The mass spectrometer provides definitive identification of the analyte based on its unique mass spectrum, which is particularly advantageous when analyzing complex matrices where co-elution of compounds can occur. For trace-level quantification, GC-MS, especially in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, is the preferred method.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique that provides excellent sensitivity for organic compounds. While it does not provide the same level of specificity as MS, its response is generally more uniform for hydrocarbons, making it a reliable choice for quantification when the identity of the analyte is already confirmed and the sample matrix is relatively clean.

The choice between these techniques often depends on the specific requirements of the analysis, including the complexity of the matrix, the required sensitivity, and the availability of instrumentation.

Data Presentation: Performance Comparison

The following tables summarize representative quantitative data for the analysis of this compound and structurally similar branched-chain esters in various matrices using GC-based methods. This data is compiled from multiple studies and serves as a reference for expected method performance.

Table 1: Performance of Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS for Esters in Food and Beverage Matrices

ParameterRepresentative ValueMatrixReference Compound(s)
Limit of Detection (LOD) 0.001 - 0.018 mg/LWhite RumHigher Fatty Esters
Limit of Quantitation (LOQ) < 1 µg/LBeerHop-derived Esters[1][2]
Linearity (R²) > 0.99White RumHigher Fatty Esters
Precision (RSD) < 3% (within-day), < 5% (between-day)White RumHigher Fatty Esters
Recovery 98.6 - 100.3 %White RumHigher Fatty Esters

Table 2: Performance of GC-MS for Fatty Acid Methyl Esters (FAMEs) in Biological Matrices (following extraction and derivatization)

ParameterRepresentative ValueMatrixReference Compound(s)
Limit of Detection (LOD) < 9 ng/mLBiologicalMethyl Hexacosanoate[3]
Limit of Quantitation (LOQ) < 22 ng/mLBiologicalMethyl Hexacosanoate[3]
Linearity (R²) > 0.99BiologicalMethyl Hexacosanoate[3]
Precision (RSD) < 10%BiologicalMethyl Hexacosanoate[3]
Accuracy (% Recovery) 75 - 98%BiologicalMethyl Hexacosanoate[3]

Experimental Protocols

Detailed and validated protocols are essential for achieving accurate and reproducible quantitative results. The following sections provide standardized procedures for sample preparation and instrumental analysis for the quantification of this compound.

Protocol 1: Quantitative Analysis using Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

This protocol is ideal for the extraction and quantification of volatile and semi-volatile compounds like this compound from liquid matrices such as beverages or aqueous solutions.

Materials:

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for a broad range of volatiles.

  • Sample Vials: 20 mL clear glass vials with PTFE-lined screw caps.

  • Internal Standard (IS) Solution: A stock solution of a suitable internal standard (e.g., methyl nonanoate (B1231133) or a deuterated analog of the analyte) in methanol.

  • Sodium Chloride (NaCl).

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Pipette 5 mL of the liquid sample into a 20 mL sample vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution.

  • Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which promotes the partitioning of the analyte into the headspace.

  • Vial Sealing: Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath set to an optimized temperature (e.g., 40-60 °C).

    • Equilibrate the sample for a defined period (e.g., 10-15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 20-40 minutes) to allow for the adsorption of the analytes.

  • Analyte Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column under optimized conditions.

    • Perform the chromatographic separation and mass spectrometric detection.

GC-MS Instrumental Conditions (Representative):

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Injection Mode: Splitless.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes; ramp at 5 °C/min to 150 °C; ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron impact (EI) mode with a scan range of m/z 40-300 or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Protocol 2: Quantitative Analysis using Liquid-Liquid Extraction (LLE)-GC-MS

This protocol is suitable for extracting this compound from more complex liquid matrices, including biological fluids.

Materials:

  • Extraction Solvent: Dichloromethane (DCM) or a mixture of hexane (B92381) and diethyl ether.

  • Internal Standard (IS) Solution.

  • Anhydrous Sodium Sulfate.

  • Separatory Funnel or Centrifuge Tubes.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Measure a known volume or weight of the sample into a separatory funnel or centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution.

  • Liquid-Liquid Extraction:

    • Add a specific volume of the extraction solvent.

    • Shake vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

    • Allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction process two more times with fresh solvent.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system using the instrumental conditions described in Protocol 1.

Mandatory Visualization

experimental_workflow_hs_spme cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis p1 5 mL Sample in Vial p2 Add Internal Standard p1->p2 p3 Add 1g NaCl p2->p3 e1 Equilibrate at 40-60°C (10-15 min) p3->e1 e2 Expose Fiber to Headspace (20-40 min) e1->e2 a1 Desorb in GC Inlet e2->a1 a2 GC-MS Analysis a1->a2

HS-SPME-GC-MS Workflow

experimental_workflow_lle cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis p1 Known Volume of Sample p2 Add Internal Standard p1->p2 e1 Add Extraction Solvent p2->e1 e2 Shake Vigorously e1->e2 e3 Collect Organic Layer (Repeat 3x) e2->e3 pe1 Dry with Na2SO4 e3->pe1 pe2 Concentrate under N2 pe1->pe2 a1 Inject into GC-MS pe2->a1 a2 GC-MS Analysis a1->a2

LLE-GC-MS Workflow

References

A Comparative Guide to the Inter-Laboratory Validation of Methyl 2-methylhexanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy, reliability, and consistency of analytical methods is paramount. Inter-laboratory validation studies are a cornerstone of method validation, providing an objective assessment of a method's performance across different laboratories, equipment, and analysts. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Methyl 2-methylhexanoate, outlines the critical parameters for inter-laboratory validation, and presents a framework for interpreting the results.

The primary analytical technique for the analysis of volatile esters like this compound is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An alternative, though less common, method is High-Performance Liquid Chromatography (HPLC) with a suitable detector. This guide will focus on the validation of a GC-MS method, which is often considered a gold standard for its high sensitivity and specificity.[1]

Experimental Workflow for Inter-Laboratory Validation

The successful execution of an inter-laboratory validation study requires a well-defined workflow. This process ensures that all participating laboratories follow a standardized protocol, minimizing variability and allowing for a robust statistical analysis of the results.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Selection of a Standardized Analytical Method B Preparation & Distribution of Homogeneous Samples A->B C Development of a Detailed Validation Protocol B->C D Analysis of Samples by Participating Laboratories C->D E Data Collection and Reporting D->E F Statistical Analysis of Data (e.g., z-scores, Cochran's test) E->F G Assessment of Method Performance Parameters F->G H Final Validation Report G->H

Figure 1: General workflow for an inter-laboratory validation study.

Key Performance Parameters in Method Validation

The validation of an analytical method is assessed based on several key performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines.[2][3][4] These parameters ensure that the method is suitable for its intended purpose.[5]

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2][3][6]

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2][3]

  • Accuracy : The closeness of test results obtained by the method to the true value.[2][3][6]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at three levels:

    • Repeatability : Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision : Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility : Precision between different laboratories.

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][6]

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][6]

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][3]

Comparison of Analytical Methods

While Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of this compound due to its volatility, High-Performance Liquid Chromatography (HPLC) can be considered as an alternative. The logical relationship and key distinguishing features of these methods are outlined below.

G cluster_0 Primary Method cluster_1 Alternative Method cluster_2 Key Considerations GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Volatility Analyte Volatility GCMS->Volatility High Sensitivity Sensitivity & Specificity GCMS->Sensitivity High Derivatization Derivatization Requirement GCMS->Derivatization Not Required HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Volatility Low to Moderate HPLC->Sensitivity Moderate HPLC->Derivatization May be Required for Detection

Figure 2: Comparison of GC-MS and HPLC for this compound analysis.

Data Presentation: Hypothetical Inter-Laboratory Study Results

The following table summarizes hypothetical results from an inter-laboratory study for the quantification of this compound in a spiked sample with a target concentration of 25.0 µg/mL. The performance of each laboratory is evaluated using Z-scores, which indicate how many standard deviations a result is from the consensus mean.[7]

Table 1: Hypothetical Inter-Laboratory Validation Data for this compound (Target Concentration: 25.0 µg/mL)

LaboratoryMeasured Concentration (µg/mL)Accuracy (% Recovery)Precision (RSD%)Z-scorePerformance
Lab 124.598.02.1-0.63Satisfactory
Lab 225.8103.21.91.01Satisfactory
Lab 323.995.62.5-1.39Satisfactory
Lab 426.5106.03.11.90Satisfactory
Lab 522.188.44.5-3.67Unsatisfactory
Lab 625.1100.41.80.13Satisfactory
Lab 727.2108.83.82.78Questionable
Lab 824.899.22.2-0.25Satisfactory
Consensus Mean 25.0
Standard Deviation 0.79

Z-score interpretation: |z| ≤ 2 is satisfactory; 2 < |z| < 3 is questionable; |z| ≥ 3 is unsatisfactory.[7]

Experimental Protocols

Below are representative methodologies for the analysis of this compound using GC-MS.

Protocol 1: Sample Preparation

  • Sample Dilution : Accurately dilute the sample containing this compound with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the calibration range.

  • Internal Standard : Add an appropriate internal standard (e.g., Methyl heptanoate) to all samples, calibration standards, and quality control samples to correct for variations in injection volume and instrument response.

  • Vortexing : Thoroughly mix the samples after the addition of the internal standard.

Protocol 2: GC-MS Instrumentation and Conditions

  • Instrumentation : A gas chromatograph equipped with a mass spectrometer detector.

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • Injection Volume : 1 µL in splitless mode.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Transfer Line Temperature : 250°C.

    • Scan Range : m/z 40-300.

Protocol 3: Data Analysis and Quantification

  • Calibration Curve : Prepare a multi-point calibration curve by analyzing standard solutions of this compound at a minimum of five different concentrations.

  • Quantification : Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Validation Parameters Calculation :

    • Accuracy : Calculated as the percentage recovery of the measured concentration compared to the known spiked concentration.

    • Precision : Determined from the relative standard deviation (RSD) of replicate measurements.

    • Linearity : Assessed by the correlation coefficient (r²) of the calibration curve, which should be > 0.99.[3]

    • LOD and LOQ : Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

This guide provides a framework for conducting and evaluating an inter-laboratory validation study for the analysis of this compound. By adhering to standardized protocols and rigorously evaluating key performance parameters, laboratories can ensure the generation of reliable and reproducible analytical data.

References

A Comparative Guide to Derivatization Reagents for 2-Methylhexanoic Acid in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of branched-chain fatty acids like 2-methylhexanoic acid is crucial in various fields, including metabolomics, drug discovery, and industrial process monitoring. Due to its polarity and relatively low volatility, direct analysis of 2-methylhexanoic acid by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a key sample preparation step that chemically modifies the analyte to improve its volatility, thermal stability, and chromatographic performance.

This guide provides an objective comparison of common derivatization reagents for 2-methylhexanoic acid, supported by representative experimental data and detailed protocols. We will compare three main classes of reagents: silylating agents, alkylating agents (esterification), and acylating agents using alkyl chloroformates.

Key Performance Characteristics of Derivatization Reagents

The selection of an appropriate derivatization reagent depends on several factors, including the analytical objective (e.g., sensitivity requirements), the complexity of the sample matrix, and the available instrumentation. The ideal reagent should offer high and reproducible reaction yields, form stable derivatives, and have minimal interference from by-products.

Comparison of Derivatization Reagents for 2-Methylhexanoic Acid

The following table summarizes the key characteristics and performance metrics of common derivatization reagents for the analysis of 2-methylhexanoic acid by GC-MS. The quantitative data presented is a representative compilation based on studies of 2-methylhexanoic acid and other structurally similar short-chain fatty acids.

Parameter Silylation Reagents (BSTFA, MSTFA) Alkylation (Diazomethane/TMS-Diazomethane) Alkyl Chloroformates (MCF, ECF) Pentafluorobenzyl Bromide (PFBBr)
Derivative Formed Trimethylsilyl (TMS) esterMethyl esterMethyl/Ethyl esterPentafluorobenzyl (PFB) ester
Reaction Conditions Anhydrous, 60-80°C for 30-60 minAnhydrous, Room temp, instantaneousAqueous/Organic, Room temp, ~1 minBiphasic, Room temp or 60°C, 30-60 min
Advantages - Well-established & widely used- High reaction efficiency- Volatile by-products- Instantaneous reaction- High yields- Minimal by-products- Very fast reaction- Tolerant to aqueous media- Good for high-throughput- Forms stable derivatives- Excellent for trace analysis with ECD or NCI-MS
Disadvantages - Moisture sensitive- Derivatives can be prone to hydrolysis- Diazomethane is toxic and explosive- TMS-diazomethane is safer but slower- Can form multiple derivatives with other functional groups- Reagent can be a lachrymator- Requires extraction step
Typical Linearity (R²) > 0.99> 0.99> 0.99> 0.99
Typical LOD (on-column) 1-10 pg5-20 pg1-15 pg< 1 pg (with NCI-MS)
Typical Recovery 85-110%90-105%80-100%90-110%
Key Mass Fragments (m/z) M-15 (loss of CH₃)117 (COOTMS)M-31 (loss of OCH₃)88 (McLafferty rearrangement)M-45 (loss of OC₂H₅ for ethyl ester)102 (McLafferty for ethyl ester)181 (pentafluorotropylium ion)M-181 (loss of PFB)

Experimental Workflows and Signaling Pathways

The general workflow for the derivatization of 2-methylhexanoic acid for GC-MS analysis involves sample preparation, the derivatization reaction itself, and subsequent analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Reagent Addition of Derivatization Reagent Reconstitution->Reagent Incubation Incubation (Heat if required) Reagent->Incubation GCMS GC-MS Injection Incubation->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data

General workflow for derivatization and GC-MS analysis.

The derivatization process chemically alters the carboxylic acid group of 2-methylhexanoic acid to make it more amenable for GC-MS analysis.

Derivatization_Pathways cluster_silylation Silylation cluster_alkylation Alkylation cluster_chloroformate Acylation Analyte 2-Methylhexanoic Acid (R-COOH) BSTFA BSTFA / MSTFA Analyte->BSTFA Diazomethane CH₂N₂ / TMS-CH₂N₂ Analyte->Diazomethane MCF Methyl Chloroformate (in Methanol) Analyte->MCF TMS_Ester TMS Ester (R-COOSi(CH₃)₃) BSTFA->TMS_Ester Replaces acidic H with TMS group Methyl_Ester Methyl Ester (R-COOCH₃) Diazomethane->Methyl_Ester Esterification MCF_Ester Methyl Ester (R-COOCH₃) MCF->MCF_Ester Esterification

Derivatization pathways for 2-methylhexanoic acid.

Experimental Protocols

Detailed methodologies for the key derivatization techniques are provided below. Note that all procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Silylation using BSTFA + 1% TMCS

This is a widely used method for the derivatization of carboxylic acids.

  • Sample Preparation: Transfer the dried extract of 2-methylhexanoic acid to a 2 mL autosampler vial. It is critical that the sample is completely anhydrous as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine).[1]

  • Reaction: Tightly cap the vial and vortex for 30 seconds.

  • Incubation: Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.[1]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Esterification using Trimethylsilyldiazomethane (B103560) (Safer alternative to Diazomethane)

This method results in the formation of a methyl ester.

  • Sample Preparation: Place the dried sample containing 2-methylhexanoic acid in a vial.

  • Reagent Preparation: Dissolve the sample in a suitable solvent system, such as 100 µL of methanol (B129727)/diethyl ether (1:1 v/v).

  • Derivatization: Add trimethylsilyldiazomethane (2.0 M in hexane) dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent. The reaction is typically instantaneous at room temperature.[2]

  • Quenching: Add a small drop of acetic acid to quench the excess reagent until the yellow color disappears.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 3: Derivatization using Methyl Chloroformate (MCF)

This rapid method is tolerant to aqueous conditions.

  • Sample Preparation: The sample containing 2-methylhexanoic acid can be in an aqueous solution.

  • Reagent Addition: To 100 µL of the sample, add 33 µL of methanol and 17 µL of pyridine. Vortex the mixture.

  • Derivatization: Add 5 µL of methyl chloroformate (MCF) and vortex for 30 seconds. Add another 5 µL of MCF and vortex for another 30 seconds.

  • Extraction: Add 100 µL of chloroform (B151607) and 100 µL of 50 mM sodium bicarbonate solution. Vortex thoroughly.

  • Analysis: Centrifuge to separate the layers. The lower chloroform layer containing the derivatized analyte is collected for GC-MS analysis.

Conclusion

The choice of derivatization reagent for 2-methylhexanoic acid is a critical decision that impacts the quality and reliability of GC-MS analysis.

  • Silylation with BSTFA or MSTFA is a robust and well-documented method, offering high derivatization efficiency and producing derivatives with excellent chromatographic properties. However, it requires strictly anhydrous conditions.

  • Alkylation using trimethylsilyldiazomethane is a rapid and high-yielding alternative for producing methyl esters, though the reagent requires careful handling.

  • Alkyl chloroformates like MCF provide a very fast and high-throughput option that is compatible with aqueous samples, making it suitable for large-scale metabolomic studies.

  • PFBBr derivatization is the method of choice for ultra-trace analysis, especially when coupled with negative chemical ionization mass spectrometry, due to the high electron-capturing properties of the PFB group.

Ultimately, the optimal derivatization strategy will depend on the specific analytical requirements, sample matrix, and available resources. Method validation, including assessment of linearity, sensitivity, and recovery, is essential for any chosen derivatization protocol to ensure accurate and precise quantification of 2-methylhexanoic acid.

References

Sensory analysis of Methyl 2-methylhexanoate enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Sensory Analysis of Methyl 2-methylhexanoate Enantiomers

For researchers and professionals in the fields of flavor, fragrance, and drug development, understanding the distinct sensory profiles of chiral molecules is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different biological and sensory properties. This guide provides a comparative sensory analysis of the enantiomers of this compound, supported by experimental data and detailed methodologies for their evaluation.

Sensory Profile Comparison

While direct sensory data for the individual enantiomers of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from the sensory analysis of the structurally related 2-methylhexanoic acid enantiomers. The esterification of a carboxylic acid to its corresponding methyl ester typically modulates the odor profile, often introducing or enhancing fruity and ethereal notes while reducing sourness.

Based on this, the anticipated odor profiles of (R)- and (S)-Methyl 2-methylhexanoate are compared below with related aroma compounds.

CompoundEnantiomerReported Odor ProfileOdor Threshold (in water)
2-Methylhexanoic Acid (R)Sweet, sweaty[1]Not available
(S)Sour, pungent, musty[1]Not available
Methyl Hexanoate -Strongly ethereal, diffusively fruity, reminiscent of exotic fruits; sweet fruity, pineapple, apple, and apricot taste[2]Not available
Methyl 2-Methylbutanoate -Ethereal, estery, fruity, tutti frutti, green apple, lily of the valley, powdery, fatty[3]Not available
Ethyl Hexanoate -Strong, fruity, winey odor; apple, banana, pineapple notes[4]1 ppb[4]
Ethyl Butyrate -Ethereal, fruity odor; buttery, ripe fruit notes[4]1 ppb[4]

Inference for this compound Enantiomers:

  • (R)-Methyl 2-methylhexanoate: It is hypothesized that this enantiomer will retain the sweet and fruity characteristics, potentially with a reduction in the "sweaty" note and an enhancement of a pineapple or apple-like fruitiness, typical of methyl esters.

  • (S)-Methyl 2-methylhexanoate: This enantiomer is expected to have a less pungent and sour profile than its corresponding acid, likely presenting a more complex fruity character with possible green or musty undertones.

Experimental Protocols

The sensory evaluation of volatile chiral compounds like this compound enantiomers is primarily conducted using Gas Chromatography-Olfactometry (GC-O). This technique combines the high-resolution separation power of gas chromatography with human sensory perception as a sensitive and specific detector.

Gas Chromatography-Olfactometry (GC-O) Protocol

1. Sample Preparation:

  • Standard Preparation: Prepare standard solutions of the individual (R)- and (S)-enantiomers of this compound in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) at various concentrations to determine the odor threshold and characterize the odor profile.

  • Extraction from Matrix (if applicable): For analyzing the compound in a complex matrix (e.g., food, beverage), a suitable extraction method such as Solid Phase Microextraction (SPME) or Solvent-Assisted Flavour Evaporation (SAFE) should be employed to isolate the volatile fraction.

2. GC-O System and Conditions:

  • Gas Chromatograph: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • Chiral Column: A chiral stationary phase capillary column is essential for the separation of the enantiomers. A common choice would be a cyclodextrin-based column (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An optimized temperature program is required to achieve baseline separation of the enantiomers. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 220°C and hold for 5 minutes.

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Effluent Split: The column effluent is split between the FID and the olfactometry port, often in a 1:1 ratio. Humidified air is mixed with the effluent directed to the sniffing port to prevent nasal mucosa dehydration.

3. Olfactory Evaluation:

  • Assessors: A panel of trained sensory assessors is used. Panelists should be screened for their ability to detect and describe odors consistently.

  • Procedure: Each panelist sniffs the effluent from the olfactometry port throughout the chromatographic run and records the retention time and a detailed description of any detected odor.

  • Data Analysis: The odor descriptions from all panelists are compiled. Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the relative odor potency of each enantiomer.

Visualizations

Experimental Workflow for GC-O Analysis

GCO_Workflow Figure 1. Gas Chromatography-Olfactometry (GC-O) Workflow cluster_sample_prep Sample Preparation cluster_gc_system GC System cluster_detection Detection & Analysis Sample Sample Matrix Extraction Extraction (e.g., SPME, SAFE) Sample->Extraction Injector Injector Extraction->Injector Standard Racemic & Enantiopure Standards Standard->Injector ChiralColumn Chiral GC Column Injector->ChiralColumn Oven GC Oven ChiralColumn->Oven Splitter Effluent Splitter Oven->Splitter FID Flame Ionization Detector (FID) Splitter->FID SniffingPort Olfactometry Port Splitter->SniffingPort DataAcquisition Data Acquisition (Chromatogram & Aromagram) FID->DataAcquisition HumanAssessor Human Assessor SniffingPort->HumanAssessor HumanAssessor->DataAcquisition

Caption: Workflow for the sensory analysis of chiral compounds using GC-O.

Logical Relationship of Enantiomers and Sensory Perception

Enantiomer_Perception Figure 2. Chirality and Differential Sensory Perception cluster_molecule Chiral Molecule cluster_enantiomers Enantiomers cluster_receptors Olfactory Receptors cluster_perception Sensory Perception Molecule This compound R_Enantiomer (R)-Methyl 2-methylhexanoate Molecule->R_Enantiomer S_Enantiomer (S)-Methyl 2-methylhexanoate Molecule->S_Enantiomer Receptor_A Olfactory Receptor A R_Enantiomer->Receptor_A Binds preferentially Receptor_B Olfactory Receptor B S_Enantiomer->Receptor_B Binds preferentially Odor_A Distinct Odor Profile A (e.g., Sweet, Fruity) Receptor_A->Odor_A Odor_B Distinct Odor Profile B (e.g., Green, Musty) Receptor_B->Odor_B

Caption: Interaction of enantiomers with specific olfactory receptors leads to different odor perceptions.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-methylhexanoate

This guide provides immediate safety, operational, and disposal protocols for the handling of this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled to ensure safe laboratory practices and builds upon established safety protocols for similar chemical compounds.

Hazard Identification and Classification

This compound is anticipated to be a flammable liquid and may cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and aerosols that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant lab coat. Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use and use proper glove removal technique.Protects skin from accidental contact.[1][2] Given that esters can have variable breakthrough times with standard gloves, consulting the manufacturer's resistance guide is recommended.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.Minimizes inhalation of vapors or aerosols.[1][3]
Footwear Closed-toe shoes.Ensures no exposed skin on the lower body.[4]
Quantitative Data Summary

The following table summarizes key quantitative data, primarily based on the related compound Methyl Hexanoate (B1226103) (CAS 106-70-7) due to the lack of specific data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₆O₂NIST[5]
Molecular Weight 144.21 g/mol NIST[5]
Boiling Point 151 °C (304 °F) (for Methyl Hexanoate)Sigma-Aldrich[2]
Melting Point -71 °C (-96 °F) (for Methyl Hexanoate)Sigma-Aldrich[2]
Flash Point ~33.4 °C (for a similar ester)LookChem[6]
log Pow (Partition Coefficient) 2.34 at 25 °C (for Methyl Hexanoate)Sigma-Aldrich[2]

Operational and Disposal Plans

A strict operational workflow is critical for safety. The following step-by-step guidance ensures safe handling from receipt to disposal.

Experimental Workflow Diagram

G This compound: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble PPE & Spill Kit prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Ground/Bond Containers to Prevent Static Discharge handle2->handle3 handle4 Keep Away from Ignition Sources handle3->handle4 store1 Store in Tightly Closed Container handle4->store1 waste1 Collect Waste in a Labeled, Closed Container handle4->waste1 store2 Store in a Cool, Dry, Well-Ventilated Area store1->store2 waste2 Dispose as Flammable Hazardous Waste waste1->waste2 waste3 Consult Local Regulations waste2->waste3

Caption: Workflow for safe handling, storage, and disposal of this compound.

Experimental Protocols

1. Pre-Handling Procedures:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.

  • Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Spill Kit: Have a spill kit rated for flammable liquids readily available. This should include an absorbent material like sand or vermiculite.[2]

2. Handling the Compound:

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above before entering the designated work area.[4]

  • Location: Perform all manipulations of this compound within a certified chemical fume hood to avoid inhalation of vapors.[3][4]

  • Ignition Sources: This material is expected to be flammable. Keep it away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[2][3][7]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][7]

  • Dispensing: When dispensing, do so carefully to avoid splashes and the generation of aerosols. Keep the container tightly closed when not in use.[2][7]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate the work area and any equipment that came into contact with the chemical.

  • PPE Removal: Properly doff PPE, removing gloves using the correct technique to avoid contaminating your skin.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from heat, sparks, and flame.[3]

  • Store apart from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

5. Disposal Plan:

  • Waste Collection: Collect surplus and non-recyclable solutions in a suitable, closed, and properly labeled container for disposal.

  • Waste Classification: This material should be treated as a flammable hazardous waste.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant. Methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulations: Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Do not let the product enter drains.[2]

First-Aid Measures

Immediate and appropriate action is critical in the event of an exposure.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[1][2]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[1][2][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.